Methacycline Hydrochloride

Catalog No.
S535081
CAS No.
3963-95-9
M.F
C22H23ClN2O8
M. Wt
478.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methacycline Hydrochloride

CAS Number

3963-95-9

Product Name

Methacycline Hydrochloride

IUPAC Name

(4S,4aR,5S,5aR,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride

Molecular Formula

C22H23ClN2O8

Molecular Weight

478.9 g/mol

InChI

InChI=1S/C22H22N2O8.ClH/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-6,10,14-15,17,25-27,30,32H,1H2,2-3H3,(H2,23,31);1H/t10-,14-,15+,17+,22+;/m1./s1

InChI Key

VXPSARQTYDZXAO-CCHMMTNSSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Globociclina, Londomycin, Megamycine, Methacycline hydrochloride; Methacycline HCl, Metadomus, Metilenbiotic, Optimycin; Physiomycine, Rindex, Rondomycin

The exact mass of the compound Methacycline hydrochloride is 478.1143 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

what is Methacycline hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis and Chemical Data

Methacycline is semisynthetically derived from Oxytetracycline [1] [2]. A common industrial synthesis involves a two-step process from Oxytetracycline, proceeding through an intermediate hemiketal or sulfonation product [3] [2]. The following diagram illustrates this primary synthesis pathway:

f OTC Oxytetracycline (32.3.2) Intermediate 6,12-Hemiketal Intermediate OTC->Intermediate Reaction with N-Chlorosuccinimide or SO3-Pyridine Methacycline Methacycline (32.3.6) Intermediate->Methacycline Dehydration with HF

Industrial synthesis pathway of Methacycline from Oxytetracycline [3] [2]

Methacycline hydrochloride is the salt form, prepared by taking advantage of the basic dimethylamino group, which protonates and readily forms a salt in hydrochloric acid solutions. This hydrochloride form is the preferred formulation for pharmaceutical applications [4].

Mechanism of Action

As a tetracycline antibiotic, this compound is a protein synthesis inhibitor. Its primary mechanism is bacteriostatic, meaning it inhibits bacterial growth and replication rather than directly killing the cells [5].

The following chart details its mechanism of action at the molecular level:

f A Methacycline HCl Enters Bacterial Cell B Binds to 30S Ribosomal Subunit A->B C Blocks Binding of Aminoacyl-tRNA B->C D Inhibits Protein Synthesis C->D E Bacteriostatic Effect D->E

Stepwise mechanism of antibacterial action for this compound [5] [6]

A secondary mechanism involves the chelation of divalent metal ions (such as magnesium and calcium), which are crucial cofactors for many bacterial enzymes. This disruption further impairs bacterial metabolic processes [5].

Pharmacological and Analytical Profiles

For research and quality control purposes, certified pharmaceutical secondary standards of this compound are available. These are suitable for analytical techniques including HPLC and gas chromatography [7].

The table below summarizes key pharmacological parameters and analytical applications:

Property Description / Value
Mechanism Protein synthesis inhibitor; binds to 30S ribosomal subunit [5] [6]
Antimicrobial Spectrum Broad-spectrum; Gram-positive and Gram-negative bacteria [6] [7]
Absorption Approximately 58% absorbed [6]
Protein Binding 75-78% [6]
Half-life Approximately 14 hours [6]
Primary Analytical Methods HPLC, Gas Chromatography (as a pharmaceutical standard) [7]

Applications and Usage

This compound is effective against a wide range of pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, and Mycoplasma pneumoniae [5]. Its primary clinical use is for the treatment of acute bacterial exacerbations of chronic bronchitis [6].

Beyond human medicine, it is also used in veterinary health applications for treating bacterial infections in livestock and in pharmaceutical manufacturing as a reference standard and raw material [8] [7].

Resistance Mechanisms

Bacterial resistance to this compound can occur through several well-established mechanisms [5]:

  • Efflux Pumps: Bacterial production of proteins that actively export the antibiotic out of the cell, reducing its intracellular concentration.
  • Ribosomal Protection: Production of proteins that bind to the ribosome and displace the antibiotic, reducing its binding affinity without compromising ribosomal function.
  • Enzymatic Inactivation: Bacterial enzymes chemically modify this compound, rendering it ineffective.

References

Methacycline hydrochloride mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Core Antibacterial Mechanism

Methacycline hydrochloride exerts a bacteriostatic effect, meaning it inhibits bacterial growth and replication, which allows the host's immune system to effectively clear the infection [1].

  • Primary Target: It binds reversibly to the 30S ribosomal subunit of bacterial ribosomes [1] [2].
  • Molecular Action: This binding obstructs the attachment of aminoacyl-tRNA to the mRNA-ribosome complex (A-site) [1]. The following diagram illustrates this process:

G mRNA mRNA Ribosome 30S Ribosomal Subunit mRNA->Ribosome binds to Protein Protein Ribosome->Protein Inhibited Protein Synthesis tRNA aminoacyl-tRNA tRNA->Ribosome blocked by Methacycline

  • Consequence: The incorporation of amino acids into the growing peptide chain is prevented, halting the synthesis of essential bacterial proteins and ultimately ceasing bacterial proliferation [1] [2].
  • Spectrum of Activity: It is a broad-spectrum antibiotic, effective against a range of Gram-positive and Gram-negative bacteria, including pathogens like Streptococcus pneumoniae, Haemophilus influenzae, and Mycoplasma pneumoniae [1].

Bacterial Resistance Mechanisms

Bacterial resistance to methacycline and other tetracyclines can develop through several key mechanisms, which are crucial to understand for drug development [1].

  • Efflux Pumps: Bacteria express membrane proteins that actively pump methacycline out of the cell, reducing its intracellular concentration [1] [3].
  • Ribosomal Protection: Bacteria produce proteins that bind to the ribosome, displacing tetracycline antibiotics or altering the ribosome's structure in a way that reduces the drug's binding affinity without compromising protein synthesis [1].
  • Enzymatic Inactivation: Bacterial enzymes can chemically modify this compound, rendering it ineffective [1].

Emerging Non-Antibiotic Mechanism: EMT Inhibition

Research has identified a potentially separate mechanism of action, positioning this compound as a potent inhibitor of the epithelial-mesenchymal transition (EMT) [4] [5]. The quantitative data from these studies is summarized below:

Biological Activity Experimental Context (In Vitro) Quantitative Result
EMT Inhibition TGF-β1-induced EMT in A549 cells (a human alveolar epithelial cell line) [4] IC₅₀ ≈ 5 μM [4] [5]
Target Protein Inhibition TGF-β1-induced primary alveolar epithelial cells; 48-hour treatment [4] Inhibited α-smooth muscle actin, Snail1, and collagen I at 10-20 μM [4]
Signaling Pathway Inhibition TGF-β1-induced primary alveolar epithelial cells [4] Inhibited JNK, p38, and Akt activation at 10-20 μM; No effect on Smad or β-catenin signaling [4]

This non-antibiotic mechanism involves a distinct pathway, as illustrated below:

G TGFb TGF-β1 JNK JNK TGFb->JNK p38 p38 TGFb->p38 Akt Akt TGFb->Akt Snail1 Snail1 JNK->Snail1 p38->Snail1 Akt->Snail1 EMT EMT & Fibrogenesis Snail1->EMT Methacycline Methacycline Methacycline->JNK inhibits Methacycline->p38 inhibits Methacycline->Akt inhibits

Experimental Protocols for EMT Research

For researchers aiming to investigate the EMT-inhibitory effects of this compound, the following protocols detail key in vitro and in vivo methodologies.

In Vitro Assay for EMT Inhibition

This protocol is used to assess the inhibition of TGF-β1-induced EMT in epithelial cell lines.

  • Cell Line: A549 human alveolar epithelial cells or primary alveolar epithelial cells [4].
  • Treatment:
    • Pre-treat cells with this compound (e.g., 5-20 μM) for a specified time (e.g., 1 hour) [4].
    • Stimulate cells with TGF-β1 (e.g., 2-5 ng/mL) for 48 hours in the continued presence of the compound [4].
  • Downstream Analysis:
    • Western Blotting: Analyze lysates for downregulation of EMT markers such as α-smooth muscle actin (α-SMA), Snail1, and Collagen I [4].
    • Phospho-protein Assays: Assess inhibition of non-Smad pathways by measuring phosphorylation levels of JNK, p38, and Akt [4].
In Vivo Model for Pulmonary Fibrosis

This model evaluates the anti-fibrotic efficacy of this compound.

  • Animal Model: Mice with bleomycin-induced pulmonary fibrosis [4] [5].
  • Dosing:
    • Compound: this compound [4].
    • Dosage: 100 mg/kg/day [4] [5].
    • Route: Intraperitoneal (i.p.) injection [4] [5].
    • Timing: Begin treatment 10 days after intratracheal bleomycin instillation and continue daily [4].
  • Endpoint Analysis (e.g., at Day 17):
    • Survival: Monitor and record animal survival rates [4].
    • mRNA/Protein Analysis: Analyze lung tissue for attenuation of fibrotic markers like Snail1, Twist1, Collagen I, and Fibronectin at the protein and mRNA level [4].

The dual mechanisms of action for this compound make it a compelling subject for further research. Its well-established role as a protein synthesis inhibitor provides a foundation, while its newly discovered EMT-inhibitory function opens promising avenues for drug repurposing, particularly in anti-fibrotic therapy.

References

Methacycline hydrochloride 30S ribosomal subunit binding

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

Methacycline hydrochloride, a tetracycline-class antibiotic, primarily functions as a bacteriostatic agent by inhibiting protein synthesis in susceptible bacteria [1] [2].

  • Primary Target: It binds reversibly to the 16S rRNA of the 30S ribosomal subunit [3] [1] [4]. This binding occurs at the A-site (aminoacyl site), which is normally where the aminoacyl-tRNA delivers its amino acid to the growing polypeptide chain [5].
  • Molecular Consequence: By occupying the A-site, methacycline sterically obstructs the attachment of aminoacyl-tRNA to the mRNA-ribosome complex [1] [6]. This prevents the incorporation of new amino acids, halting the elongation of the protein chain [1].
  • Secondary Effect: Like other tetracyclines, methacycline can chelate divalent metal ions (e.g., Mg²⁺, Ca²⁺), which are crucial cofactors for many bacterial enzymes. This chelation may further disrupt bacterial metabolic processes [1].

The following diagram illustrates this primary inhibitory mechanism on the 30S ribosomal subunit.

G mRNA mRNA Ribosome Ribosome mRNA->Ribosome Inhibition Inhibition Ribosome->Inhibition Prevents aa-tRNA Accommodation aa_tRNA aa_tRNA aa_tRNA->Ribosome Normal Binding Methacycline Methacycline Methacycline->Ribosome Binds A-site

Diagram of methacycline's primary mechanism: binding the 30S ribosomal A-site to prevent aminoacyl-tRNA accommodation and inhibit protein synthesis.

Quantitative Data on Tetracycline Binding and Resistance

The table below summarizes key quantitative findings from studies on tetracycline-class antibiotics, which are relevant to understanding methacycline's binding and resistance profile.

Antibiotic Effect of 16S rRNA Resistance Mutations (Fold Increase in MIC) Key Binding Site Identified via Chemical Probing Susceptibility to Resistance Mechanisms
Tetracycline 4 to 8-fold increase [7] Primary site (C1054); Secondary site (A892) [7] Efflux pumps, Ribosomal protection, Enzyme inactivation [1] [2]
Tigecycline 4-fold increase [7] Primary site (C1054) only [7] Less susceptible to efflux and ribosomal protection [5]
Omadacycline 4 to 8-fold increase [7] Primary site (C1054) only [7] Designed to overcome major resistance mechanisms [7]
Methacycline Information not explicitly specified in search results Information not explicitly specified in search results Efflux pumps, Ribosomal protection proteins [1]

Experimental Protocols for Binding Analysis

Researchers use several biochemical methods to characterize how tetracycline antibiotics like methacycline interact with the ribosome.

  • Chemical Probing with Dimethyl Sulfate (DMS):

    • Purpose: To map the interaction site of an antibiotic with 16S rRNA by identifying bases whose accessibility to the chemical DMS changes upon antibiotic binding [7].
    • Protocol: Empty 70S ribosomes (0.5–0.6 µM) are incubated with the antibiotic across a concentration range (e.g., 0.3 to 300 µM). The complex is then treated with DMS, which methylates exposed adenine (A) and cytosine (C) bases. The RNA is subsequently extracted, and the modification sites are identified by primer extension. A characteristic enhancement of methylation at C1054 in helix 34 is a footprint of tetracycline binding to the primary site [7].
  • Fe²⁺-mediated Fenton Cleavage:

    • Purpose: To directly cleave the rRNA backbone near the antibiotic binding site, providing a complementary method to map the binding location [7].
    • Protocol: The tetracycline antibiotic, which chelates a Mg²⁺ ion, is incubated with the ribosome. The Mg²⁺ is substituted with Fe²⁺. Upon the addition of a reducing agent and hydrogen peroxide (H₂O₂), a hydroxyl radical is generated in situ via the Fenton reaction, cleaving the RNA backbone in close proximity to the bound antibiotic. The cleavage pattern reveals the precise binding site [7].
  • Initiation Complex Assembly for Kinetic Studies:

    • Purpose: To study the effect of antibiotics on the formation and stability of ribosomal initiation complexes, a mechanism relevant to tetracyclines [3] [5].
    • Protocol: 30S ribosomal subunits are first "heat-activated" in polyamine buffer (e.g., 42°C for 10 min) and slowly cooled to 37°C. Initiation factors (IF1, IF2, IF3) and fMet-tRNAfMet are pre-incubated and then added to the 30S subunits. mRNA is incubated separately. The components are mixed and incubated to form the 30S initiation complex (30S IC). This complex can be used in stopped-flow assays with fluorescently labeled factors to monitor kinetics in the presence of antibiotics [3].

Emerging Research and Complexities

Current research continues to refine the understanding of how tetracyclines interact with the ribosome.

  • Debate on Binding Specificity: While the primary A-site is well-characterized, studies have identified several secondary binding sites, and there is not yet full agreement on the exact topography of these sites [4]. Some evidence suggests that the planar structure of tetracyclines may allow them to intercalate into double-stranded RNA structures, and their broad activity might be due to a more generalized effect on RNA function than previously thought [4].

  • Inhibition of Translation Initiation: Beyond blocking elongation, recent studies show that tetracyclines (e.g., Oxytetracycline, Demeclocycline, Tigecycline) can also inhibit the initiation phase of protein synthesis. They induce a compact conformation of initiation factor IF3 on the 30S subunit and stabilize the binding of IF1, which delays the joining of the 50S subunit and slows the progression to elongation [5].

  • Structural Insights from Newer Analogs: Cryo-EM structures of tigecycline bound to human mitochondrial ribosomes reveal an additional, potent mechanism where it can directly block the peptidyl transferase center (PTC) [8]. While not directly shown for methacycline, this reveals a potential for diverse interactions within the ribosome across different tetracycline compounds.

References

Methacycline hydrochloride broad spectrum antibacterial activity

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Resistance

Methacycline hydrochloride enters the bacterial cell and reversibly binds to the 16S rRNA component of the 30S ribosomal subunit [1] [2]. This binding physically blocks the association of aminoacyl-tRNA with the ribosomal A site, halting the elongation of the peptide chain and thereby inhibiting protein synthesis [1]. Without the production of essential proteins, bacterial growth is stopped (bacteriostatic effect), allowing the host's immune system to clear the infection [1].

A secondary mechanism involves the chelation of divalent metal ions (e.g., Mg²⁺, Ca²⁺), which are cofactors for many bacterial enzymes. Disrupting the availability of these ions further impairs bacterial metabolic processes [1].

Bacterial resistance to methacycline can occur through three primary mechanisms, as shown in the diagram below.

G Antibiotic Methacycline Resistance Bacterial Resistance Mechanisms Antibiotic->Resistance Efflux Efflux Pumps (Export Antibiotic) Resistance->Efflux Ribosomal Ribosomal Protection (Alter Target Site) Resistance->Ribosomal Enzymatic Enzymatic Inactivation (Modify/Destroy Antibiotic) Resistance->Enzymatic

Antibacterial Activity Profile

Methacycline is active against a wide variety of pathogens [1] [2]. A 1972 study compared its activity to other tetracyclines against standard bacterial and L-forms [3].

Bacterial Form / Strain Relative Susceptibility to Methacycline
Gram-positive Bacteria
Streptococcus pneumoniae Effective [1]
Staphylococcus aureus Effective (study included 3 strains) [3]
Streptococcus faecalis & related Effective [3]
Gram-negative Bacteria
Haemophilus influenzae Effective [1]
Escherichia coli Effective (study included 2 strains) [3]
Proteus mirabilis Effective (study included 2 strains) [3]
Klebsiella pneumoniae Effective [3]
Pseudomonas aeruginosa Tested [3]
Atypical Bacteria & Protozoa
Mycoplasma pneumoniae Effective [1]
Agents of trachoma, psittacosis Effective [2]
Bacterial L-forms
Most L-forms Generally more susceptible than their parent bacterial forms [3]
Sarcina flava L-form Less susceptible than its parent bacterial form [3]

Experimental & Research Data

In Vitro Susceptibility Testing

An early study determined minimum inhibitory concentrations (MICs) using a broth microtitration technique [3]. This method generally found that methacycline and related tetracyclines were more active against the L-forms of most bacteria than against their parent bacterial forms [3].

In Vivo Efficacy

Research in animal models has demonstrated methacycline's effectiveness. In a bleomycin-induced pulmonary fibrosis model, this compound (administered at 100 mg/kg/day via intraperitoneal injection) improved survival and attenuated markers of epithelial-mesenchymal transition (EMT) and fibrogenesis [4] [5]. Treatment began 10 days after the initial injury, modeling a therapeutic rather than preventive intervention [4].

Key Pharmacological Parameters

Understanding the drug's properties is crucial for experimental design.

Parameter Value / Description Reference
Absorption Approximately 58% absorbed [2]
Protein Binding 75-78% [2]
Half-life Approximately 14 hours [2]

| Solubility (for in vitro work) | DMSO: ~50 mg/mL (104.41 mM) Water: ~6.67 mg/mL (13.93 mM) | [4] |

Research Applications & Potential

Beyond its classical antibacterial use, methacycline has been identified as a potent inhibitor of epithelial-mesenchymal transition (EMT) in research settings, with an IC50 of roughly 5 μM in A549 cells (a human alveolar epithelial cell line) [4] [5]. It has been shown to block TGF-β1-induced EMT in vitro and fibrogenesis in vivo without directly affecting TGF-β1 Smad signaling. Instead, it inhibits non-Smad pathways, including c-Jun N-terminal kinase (JNK), p38, and Akt activation [4]. This opens potential research avenues in areas like pulmonary fibrosis [4].

References

Methacycline hydrochloride synthesis pathway

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Pathway from Oxytetracycline

The industrial production of Methacycline hydrochloride uses Oxytetracycline as the starting material. The synthesis is a two-step process involving an initial oxidation/sulfonation followed by a dehydration step [1].

G Oxy Oxytetracycline Step1 Reaction with SO3-Pyridine complex Oxy->Step1 Intermediate Naphthacene-sulfotetrahydrofuran Intermediate (6,12-hemiketal-12-sulfuric acid ester) Step1->Intermediate Step2 Treatment with Hydrofluoric Acid (HF) Intermediate->Step2 Meta Methacycline Step2->Meta

Synthesis Pathway for Methacycline from Oxytetracycline

An alternative route involves the formation of an 11α-chlorinated intermediate as a precursor for further antibiotics like Doxycycline [2] [1]. In this method, Oxytetracycline is first reacted with N-chlorosuccinimide to form 11α-chlorotetracycline-6,12-hemiketal. This intermediate is then dehydrated, typically using liquid Hydrogen Fluoride (HF), to yield 6-methylene-11α-chloro tetracycline, which is a direct precursor to Methacycline [1].

Key Characteristics of this compound

The table below summarizes the core technical data for this compound, which is the final product of the synthesis pathway [3] [4] [5].

Characteristic Specification
CAS Registry Number 3963-95-9 [4] [5]
Molecular Formula C₂₂H₂₃ClN₂O₈ [4] [5]
Molecular Weight 478.88 g/mol [4] [5]
IUPAC Name (4S,4aR,5S,5aR,12aS)-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methylidene-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride [5]
Appearance Solid, crystalline powder (meets USP crystallinity requirements) [3]
Solubility Soluble in water (~5 mg/mL) and DMSO [6].

Methodology Note

The synthesis information is derived from established chemical literature and patent filings [2] [1]. For a laboratory intending to reproduce this synthesis, it is critical to consult the original patent documents (such as CN103467336A) for exhaustive details on stoichiometry, temperature, pressure, reaction time, and work-up procedures [2]. Special attention must be paid to the safety protocols for handling hazardous reagents like hydrogen fluoride (HF).

References

Methacycline hydrochloride pharmacokinetics half-life 14 hours

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile & Pharmacokinetics Summary

Methacycline hydrochloride is a broad-spectrum, semisynthetic tetracycline antibiotic [1] [2]. The table below summarizes its core properties and available pharmacokinetic data.

Table 1: this compound Profile and Pharmacokinetic Data

Aspect Details
Molecular Formula C₂₂H₂₃ClN₂O₈ [2]
Molecular Weight 478.9 g/mol [2]
Mechanism of Action Bacteriostatic; binds to the 30S ribosomal subunit, inhibiting protein synthesis. [1] [3]
Primary Indications Respiratory tract, urinary tract, and skin infections caused by susceptible bacteria. [1]
Half-Life (Animal Data) Approximately 12-18 hours in rodents. [4]
Excretion Primarily renal (40-60% unchanged) and biliary (20-30%). [4]

Experimental Protocols & Mechanistic Insights

Beyond its antibacterial use, recent research explores Methacycline's role in inhibiting TGF-β1-induced Epithelial-to-Mesenchymal Transition (EMT), relevant to fibrotic diseases [4]. The following diagram outlines this signaling pathway and Methacycline's inhibitory role.

G TGFb1 TGF-β1 Stimulus Receptor TGF-β Receptor TGFb1->Receptor NonSmad Non-Smad Pathways Receptor->NonSmad JNK JNK NonSmad->JNK p38 p38 NonSmad->p38 Akt Akt NonSmad->Akt EMT EMT & Fibrogenesis JNK->EMT p38->EMT Akt->EMT Inhibition Methacycline HCl Inhibition Inhibition->NonSmad

Diagram 1. Methacycline inhibits TGF-β1-induced EMT by blocking non-Smad signaling pathways.

Table 2: Key Experimental Protocols for EMT Inhibition

Assay Type Protocol Summary Key Findings

| In Vitro: EMT Phenotype Analysis [4] | - Cell Line: A549 human alveolar epithelial cells.

  • Treatment: TGF-β1 (5 ng/mL) + Methacycline (1–20 μM) for 48 hours.
  • Analysis: Immunofluorescence staining for E-cadherin and fibronectin. | Methacycline (20 μM) restored E-cadherin expression to 80% of baseline and reduced fibronectin by 60%. | | In Vitro: Phosphorylation Profiling [4] | - Cell Line: A549 cells.
  • Treatment: TGF-β1 (5 ng/mL) + Methacycline (10 μM) for 30 mins.
  • Analysis: Western blot with phospho-specific antibodies for JNK, p38, and Akt. | Complete inhibition of TGF-β1-induced phosphorylation of JNK, p38, and Akt. | | In Vivo: Bleomycin-Induced Pulmonary Fibrosis [4] | - Model: C57BL/6 mice with intratracheal bleomycin (2 U/kg).
  • Treatment: Methacycline (100 mg/kg/day) via intraperitoneal injection from day 10 post-bleomycin for 7 days.
  • Analysis: Histology and mRNA analysis of lung tissue on day 17. | Improved survival, reduced collagen deposition, and downregulated mRNA expression of fibrotic markers (Snail1, collagen I). |

Key Takeaways for Researchers

  • Pharmacokinetics Note: The available half-life data is from preclinical rodent studies [4]. Confirmation with human data is needed for clinical development purposes.
  • Dual Mechanisms: Methacycline has a well-established bacteriostatic mechanism and a promising, distinct mechanism for inhibiting fibrogenesis by targeting non-Smad pathways [3] [4].
  • Research Versatility: The provided experimental protocols offer a robust framework for validating its antifibrotic efficacy in both cellular and animal models [4].

References

Methacycline Hydrochloride: Comprehensive Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Methacycline hydrochloride is a second-generation, semisynthetic tetracycline antibiotic derived from oxytetracycline [1] [2]. It is characterized by a hydrogenated tetraphenyl-ring perhydrophenanthrene structure and is chemically described as (4S,4aR,5S,5aR,12aS)-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methylidene-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride [3].

This antibiotic exhibits broader antimicrobial activity and improved pharmacokinetic properties compared to earlier tetracyclines, including better bioavailability and an extended half-life of approximately 14 hours [4] [3]. Its chemical stability surpasses that of other tetracycline-class antibiotics, allowing prolonged circulation in the bloodstream and persistence in the environment [2].

Mechanism of Action and Molecular Targets

This compound primarily functions as a protein synthesis inhibitor in susceptible bacteria [5] [6]. The detailed molecular mechanism involves:

  • Binding Site: Reversibly binds to the 16S rRNA component of the 30S ribosomal subunit [5] [3]
  • Inhibition: Prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex at the acceptor (A) site [6] [3]
  • Cellular Consequence: Halts translation, effectively inhibiting bacterial protein synthesis and cellular growth [6]

Beyond its antimicrobial activity, methacycline has demonstrated inhibition of matrix metalloproteinases (MMPs), which does not contribute to antibiotic effects but has led to research on chemically modified tetracyclines for treating rosacea, acne, and various neoplasms [5] [3]. Recent research also identifies methacycline as a potent epithelial-mesenchymal transition (EMT) inhibitor that blocks EMT in vitro and fibrogenesis in vivo without directly affecting TGF-β1 Smad signaling [7].

The following diagram illustrates the primary mechanism of action and secondary pharmacological effects:

G Methacycline Methacycline RibosomalBinding Binds to 16S rRNA on 30S ribosomal subunit Methacycline->RibosomalBinding MMPInhibition Inhibits matrix metalloproteinases (MMPs) Methacycline->MMPInhibition EMTInhibition Inhibits epithelial-mesenchymal transition (EMT) Methacycline->EMTInhibition tRNABlock Blocks aminoacyl-tRNA binding to A site RibosomalBinding->tRNABlock TranslationInhibition Inhibits protein synthesis tRNABlock->TranslationInhibition BacterialDeath Bacteriostatic effect TranslationInhibition->BacterialDeath NonAntibioticEffects Non-antibiotic effects MMPInhibition->NonAntibioticEffects EMTInhibition->NonAntibioticEffects

Key Technical Data and Properties

The table below summarizes fundamental chemical, pharmacological, and market information for this compound:

Property Category Specification

| Chemical Identifiers | CAS No.: 3963-95-9 (hydrochloride); 914-00-1 (base) [7] [3] Molecular Formula: C22H23ClN2O8 (hydrochloride) [7] Molecular Weight: 478.88 g/mol (hydrochloride) [7] | | Solubility Profile | DMSO: 50 mg/mL (104.41 mM) [7] Water: 6.67 mg/mL (13.93 mM) [7] | | Antimicrobial Spectrum | Gram-positive bacteria (pneumococci, streptococci, staphylococci) [5] [3] Gram-negative bacteria (E. coli, salmonella, shigella) [5] [3] Atypical pathogens: Rickettsia, Mycoplasma, Chlamydia [2] [3] | | Pharmacokinetic Parameters | Oral Absorption: ~58% [3] Protein Binding: 75-78% [3] Elimination Half-Life: ~14 hours [3] | | Research Applications | Antimicrobial testing [7] [2] EMT and fibrosis research [7] MMP inhibition studies [5] [3] | | Market Information | Global Market (2024): ~USD 224 million [4] Projected CAGR (2024-2032): ~5.6% [4] |

Research Applications and Experimental Use

Antimicrobial and EMT Inhibition Research

This compound serves as a critical tool in biomedical research, particularly in:

  • EMT Inhibition Studies: Methacycline inhibits TGF-β1-induced EMT in A549 cells with an IC50 of approximately 5 μM [7]. It effectively blocks TGF-β1-induced α-smooth muscle actin, Snail1, and collagen I in primary alveolar epithelial cells at concentrations of 10-20 μM for 48 hours [7].
  • Mechanistic Insights: The compound inhibits TGF-β1-induced non-Smad pathways, including c-Jun N-terminal kinase (JNK), p38, and Akt activation, without affecting Smad or β-catenin transcriptional activity [7].
  • In Vivo Applications: In bleomycin-induced pulmonary fibrosis models, this compound administered at 100 mg/kg/day via intraperitoneal injection beginning 10 days after intratracheal bleomycin instillation significantly attenuates fibrotic markers and improves survival [7].
Environmental Persistence and Degradation Research

The environmental persistence of methacycline has become a significant research focus:

  • Detection Levels: Methacycline residues have been detected in environmental samples at concentrations up to 14.28 mg/kg in livestock manure and 159.9 μg/kg in honey [2].
  • Degradation Challenges: Traditional physicochemical methods (adsorption, coagulation, membrane filtration, chemical oxidation) are often ineffective for methacycline removal due to its complex polycyclic structure [2].
  • Bioremediation Approaches: Engineered Pseudomonas strains capable of producing biogenic Mn oxides (BMOs) achieve complete methacycline degradation within 24 hours, with degradation efficiency inhibited by metal ions Mg2+, Cu2+, Ni2+, and Co2+ [2].

Experimental Protocols and Methodologies

In Vitro EMT Inhibition Assay

The following workflow outlines a standard protocol for evaluating EMT inhibition using this compound:

G Start Seed A549 cells or primary alveolar epithelial cells PreTreat Pre-treat with Methacycline (5-20 μM) for 1-2 hours Start->PreTreat TGFBStim Stimulate with TGF-β1 (2-5 ng/mL) PreTreat->TGFBStim Incubate Incubate for 48 hours TGFBStim->Incubate Harvest Harvest cells for analysis Incubate->Harvest Western Western blot for: α-SMA, Snail1, Collagen I Harvest->Western Pathway Analyze non-Smad pathways: JNK, p38, Akt activation Harvest->Pathway

Key Considerations:

  • Use serum-free conditions during TGF-β1 stimulation to prevent interference [7]
  • Include controls for baseline JNK, p38, and Akt activities
  • Methacycline has no effect on lung fibroblast responses to TGF-β1, demonstrating cell-type specific activity [7]
In Vivo Fibrosis Model

For pulmonary fibrosis research, the following protocol is recommended:

  • Animal Model: Use C57BL/6J mice (5-10 weeks old) [7]
  • Fibrosis Induction: Administer bleomycin (typically 2-3 U/kg) via intratracheal instillation [7]
  • Treatment Protocol: Begin this compound (100 mg/kg/day) via intraperitoneal injection 10 days post-bleomycin administration [7]
  • Endpoint Analysis: Evaluate at Day 17 post-bleomycin for canonical EMT markers, Snail1, Twist1, collagen I, fibronectin protein and mRNA [7]

Regulatory Status and Commercial Landscape

Methacycline is not approved by the US FDA but has regulatory approval in other jurisdictions [3]. The global market is experiencing steady growth, with key manufacturers including Tonglian Group, Suzhou No.5 Pharmaceutical Factory, Changzhou Pharmaceutical, and European firms such as Cantabria Labs and Sirton Medicare Spa [4].

The market is segmented by:

  • Therapeutics: Chronic bronchitis, rickettsial infections, pneumonia, trench fever, typhus, sinusitis [5]
  • Distribution Channels: Hospital pharmacies, retail pharmacies, online pharmacies [4]
  • Geographic Regions: Asia-Pacific dominates consumption (38% of global volume), while North America leads in R&D activities [4]

Conclusion and Research Directions

This compound remains a valuable compound in scientific research, particularly for studying bacterial protein synthesis, EMT processes, and fibrotic diseases. Its well-characterized mechanism of action, established experimental protocols, and dual utility as both an antimicrobial and EMT inhibitor make it a versatile research tool.

Future research directions include:

  • Developing novel formulations to enhance bioavailability and reduce side effects [4]
  • Exploring combination therapies to combat antibiotic resistance [8]
  • Investigating non-antibiotic applications in fibrosis and cancer research [7] [5]
  • Advancing bioremediation strategies to address environmental persistence [2]

References

Methacycline hydrochloride antibiotic class tetracycline

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Properties and Mechanism of Action

The table below summarizes the core characteristics of methacycline hydrochloride:

Property Description
Antibiotic Class Tetracycline [1] [2]
Primary Mechanism Inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, preventing aminoacyl-tRNA attachment [1].
Spectrum of Activity Broad-spectrum; effective against various Gram-positive and Gram-negative bacteria [3] [1].
Pharmacological Effect Bacteriostatic (inhibits bacterial growth and replication) [1].
Secondary Mechanism Chelates divalent metal ions (e.g., Mg²⁺, Ca²⁺), disrupting bacterial enzyme function [1].
Research Application Potent inhibitor of epithelial-mesenchymal transition (EMT) [2].

The core antibacterial mechanism of this compound can be visualized as follows:

G Methacycline Methacycline Ribosome30S 30S Ribosomal Subunit Methacycline->Ribosome30S Binds to AminoacyltRNA Aminoacyl-tRNA Ribosome30S->AminoacyltRNA Prevents attachment of ProteinSynthesis Protein Synthesis AminoacyltRNA->ProteinSynthesis Disrupts BacterialDeath Inhibited Bacterial Growth (Bacteriostatic Effect) ProteinSynthesis->BacterialDeath

This compound binds to the bacterial 30S ribosomal subunit, preventing tRNA attachment and inhibiting protein synthesis [1].

Experimental Data and Research Applications

Beyond its antibacterial use, this compound is a valuable research tool. Key quantitative data and experimental findings are summarized below:

Parameter Value / Detail Context / Reference
IC₅₀ for EMT Inhibition ~5 μM Inhibition of A549 cell epithelial-mesenchymal transition (EMT) [2].
In Vitro Concentration 10 - 20 μM Inhibits TGF-β1-induced markers (α-SMA, Snail1, Collagen I) in primary alveolar epithelial cells [2].
In Vivo Dosage 100 mg/kg/day Intraperitoneal injection in a bleomycin-induced pulmonary fibrosis model [2].
Solubility (DMSO) 50 mg/mL (104.41 mM) For in vitro stock solution preparation [2].
Solubility (Water) 6.67 mg/mL (13.93 mM) Requires ultrasonication for dissolution [2].
CAS Number 3963-95-9 Unique chemical identifier [2].

Research indicates that this compound effectively blocks EMT, a key process in fibrosis and cancer metastasis. It inhibits TGF-β1-induced activation of non-Smad signaling pathways (JNK, p38, Akt) in alveolar epithelial cells without affecting Smad or β-catenin transcriptional activity [2].

Detailed Experimental Protocols

In Vitro Protocol for EMT Inhibition

This methodology is used to study the inhibition of TGF-β1-induced epithelial-mesenchymal transition (EMT) in cells [2].

  • Cell Lines: A549 human lung carcinoma cells or primary alveolar epithelial cells.
  • Compound Treatment: Prepare this compound in DMSO at a stock concentration of 10-50 mM. Dilute to working concentrations (e.g., 5, 10, 20 μM) in cell culture medium. The final DMSO concentration should be kept low (e.g., ≤0.1%).
  • EMT Induction: Stimulate cells with TGF-β1 (e.g., 2-10 ng/mL) for 48 hours to induce EMT.
  • Experimental Groups:
    • Vehicle Control: Cells treated with culture medium containing the equivalent volume of DMSO.
    • TGF-β1 Group: Cells treated with TGF-β1 only.
    • TGF-β1 + Methacycline: Cells co-treated with TGF-β1 and this compound.
  • Analysis: After 48 hours, analyze the cells for EMT markers:
    • Western Blotting: Detect protein levels of α-Smooth Muscle Actin (α-SMA), Snail1, Collagen I, and fibronectin.
    • qPCR: Quantify mRNA expression of the aforementioned markers.
    • Pathway Analysis: Assess phosphorylation levels of JNK, p38, and Akt to confirm the effect on non-Smad pathways.
In Vivo Protocol for Pulmonary Fibrosis Model

This protocol evaluates the anti-fibrotic efficacy of this compound in an animal model [2].

  • Animal Model: Typically mice or rats.
  • Fibrosis Induction: Administer a single dose of bleomycin (e.g., 1-2 U/kg) via intratracheal instillation to induce pulmonary fibrosis.
  • Compound Administration:
    • Dosage: 100 mg/kg/day of this compound.
    • Route: Intraperitoneal (i.p.) injection.
    • Treatment Schedule: Begin treatment 10 days after bleomycin instillation and continue daily until the endpoint (e.g., Day 17).
  • Analysis:
    • Survival Rate: Monitor and record animal survival.
    • Histopathology: Analyze lung tissue sections with staining (e.g., H&E, Masson's Trichrome) to assess collagen deposition and fibrosis.
    • Molecular Analysis: Measure protein and mRNA levels of EMT and fibrosis markers (Snail1, Twist1, collagen I, fibronectin) in lung homogenates.

Key Insights for Research Use

  • Bacterial Resistance: Be aware that bacterial resistance to methacycline can occur via efflux pumps, ribosomal protection proteins, and enzymatic inactivation [1].
  • Pharmaceutical Standard: this compound is available as a Certified Reference Material (CRM) for quality control in pharmaceutical analysis, qualified for techniques like HPLC and GC [3].
  • Research Use Only: Note that the compound is typically sourced for "research use only" and is not intended for diagnostic or therapeutic applications in humans [2].

References

quantitative analysis of Methacycline hydrochloride by direct potentiometry

Author: Smolecule Technical Support Team. Date: February 2026

Sensor Fabrication and Principles

Potentiometric sensors for Methacycline Hydrochloride operate on the principle of an ion-exchange mechanism across a polymeric membrane. The membrane contains an ion-pair complex formed between the protonated methacycline cation and a lipophilic counter-anion, which acts as the electroactive material [1]. The potential difference generated across this membrane, which is selective for the methacycline ion, is measured against a reference electrode and is proportional to the logarithm of the methacycline concentration, following the Nernst equation [1].

Two primary types of sensors are detailed in the literature:

  • Conventional PVC Membrane Electrode: This sensor uses a polyvinyl chloride (PVC) matrix plasticized with a suitable solvent to form a liquid membrane [1].
  • Internal Solid Contact Sensor (ISCS): This is an advanced design where a conducting polymer, poly(pyrrole) (PPy), is used as a solid contact material between the electron conductor (e.g., Pt) and the ion-selective membrane, eliminating the need for an internal filling solution [2] [3] [4].

Materials and Reagents

  • This compound (MC·Cl) standard (CAS 3963-95-9) [5].
  • Poly(vinyl chloride) (PVC), high molecular weight.
  • Plasticizers: Dioctyl phthalate (DOP), Dibutyl phthalate (DBP), or o-Nitrophenyl octyl ether (o-NPOE) [1] [6].
  • Electroactive compounds: The ion-pair complex, typically Methacycline-Phosphotungstate (MC-PT) [2] [3] or Methacycline-Tetraphenylborate (MC-TPB) [1].
  • Tetrahydrofuran (THF), as a solvent for the membrane cocktail.
  • Hydrochloric acid or a phosphate buffer (30 mM), for preparing the background electrolyte solution at pH 2.6-2.8 [1] [6].
  • Deionized water.

Experimental Protocols

Protocol 1: Preparation of the Ion-Pair Complex (MC-PT)

This protocol is for the phosphotungstate ion-pair, which was used in the Internal Solid Contact Sensor [2].

  • Solutions: Prepare 0.01 M solutions of this compound and phosphotungstic acid (PT).
  • Mixing: Mix 65 mL of the 0.01 M MC·Cl solution with 20 mL of the 0.01 M PT solution under continuous stirring.
  • Precipitation: The resulting precipitate of methacycline-phosphotungstate (MC-PT) will form.
  • Washing and Drying: Filter the precipitate, wash thoroughly with deionized water, and dry at 60°C [1]. The composition of the ion-pair was confirmed as (MC)₃PT [1].
Protocol 2: Fabrication of the Internal Solid Contact Sensor (ISCS)

This protocol outlines the steps for constructing the Pt/PPy/PVC(MC-PT) sensor [2] [3].

  • Prepare the Solid Contact: Electropolymerize pyrrole (PPy) onto a platinum electrode substrate. The literature indicates that the concentration of the pyrrole monomer and the supporting electrolyte (KCl) can influence the sensor's performance [7].
  • Prepare the Membrane Cocktail: Dissolve the following components in 2.5 mL of tetrahydrofuran (THF):
    • Ion-pair (MC-PT): The electroactive compound.
    • PVC: The polymeric matrix.
    • Plasticizer (DBP): To provide fluidity to the membrane. The optimal composition was not explicitly detailed in the abstracts, but a typical range is 1-2% ionophore, 30-35% PVC, and 60-70% plasticizer [2] [1].
  • Cast the Membrane: Pour the PVC cocktail onto a glass dish (approximately 4 cm in diameter) and allow the THF to evaporate slowly at room temperature, forming a uniform membrane.
  • Assemble the Electrode: Cut a disk (approx. 16 mm diameter) from the cast membrane and glue it to the end of a PVC tube. The Pt/PPy electrode serves as the internal solid contact, eliminating the need for an internal filling solution [2].
  • Conditioning: Condition the assembled electrode by soaking it in a 1.0 × 10⁻³ M solution of MC·Cl for at least 2 hours before use [1].

The workflow for the ISCS fabrication is summarized in the following diagram:

ISCS_fabrication start Start Electrode Fabrication electropoly Electropolymerize Pyrrole (PPy) on Platinum Substrate start->electropoly prep_cocktail Prepare Membrane Cocktail: - MC-PT Ion-Pair - PVC Polymer - DBP Plasticizer - Tetrahydrofuran (Solvent) electropoly->prep_cocktail cast_membrane Cast Membrane and Let THF Evaporate prep_cocktail->cast_membrane assemble Assemble Electrode: Glue Membrane to PVC Tube Body cast_membrane->assemble condition Condition Sensor in 10⁻³ M MC·Cl Solution (≥ 2 hours) assemble->condition end Sensor Ready for Use condition->end

Protocol 3: Potentiometric Measurement and Analysis

This is a general procedure for quantitative measurement using the prepared sensor [1].

  • Instrumentation: Set up a potentiometric cell with the methacycline sensor as the indicating electrode and a saturated calomel electrode (SCE) or an Ag/AgCl double-junction electrode as the reference.
  • pH Adjustment: Adjust all standard and sample solutions to the optimal pH of 2.6 - 2.8 using a glycine or phosphate buffer [2] [1].
  • Calibration: Measure the emf (electromotive force) of standard MC·Cl solutions across a concentration range (e.g., 1.0 × 10⁻² M to 1.0 × 10⁻⁶ M). Plot the measured potential (mV) against the logarithm of the concentration (log[MC·Cl]) to obtain a calibration curve.
  • Sample Analysis: Measure the emf of the unknown sample solution under the same conditions. Determine the concentration of MC·Cl from the calibration curve.

Performance Characteristics of Different Sensors

The table below summarizes the performance parameters of two types of methacycline sensors as reported in the literature.

Table 1: Performance comparison of different this compound sensors.

Parameter PVC Membrane Electrode (MC-TPB) [1] Internal Solid Contact Sensor (MC-PT) [2] [3]
Linear Range (M) 6.0 × 10⁻⁶ – 3.0 × 10⁻² 6.4 × 10⁻⁶ – 3.0 × 10⁻³
Slope (mV/decade) 52.9 52.4 ± 0.2
Detection Limit (M) 3.4 × 10⁻⁶ 4.4 × 10⁻⁶
Response Time < 15 seconds < 5 seconds
Optimal pH 2.6 2.7
Average Recovery (%) 99.2 – 101.2 100.1
Key Components MC-TPB, DOP, PVC MC-PT, PPy, DBP, PVC

Application Notes for Pharmaceutical Analysis

For the determination of MC·Cl in pharmaceutical tablets, the following protocol can be used [1]:

  • Sample Preparation: Accurately weigh and crush two tablets. Dissolve the powder in 30 mL of the background solution (pH ~2.6) with stirring.
  • Dilution: Transfer the solution to a 50-mL volumetric flask, make up to the mark with the background solution, and mix well.
  • Further Dilution: Pipette 5 mL of this solution into another 50-mL volumetric flask and dilute to volume with the background solution.
  • Measurement: Immerse the sensor and reference electrode into the test solution and measure the potential. Use the calibration curve to determine the MC·Cl concentration.

The overall analytical workflow, from sensor preparation to sample analysis, can be visualized as follows:

analytical_workflow start Start Analysis calibrate Calibrate Sensor with Standard Solutions start->calibrate prep_sample Prepare Tablet Solution: Crush, Dissolve, and Filter calibrate->prep_sample adjust_ph Adjust Sample pH to 2.6-2.8 prep_sample->adjust_ph measure Measure Potential (EMF) of Sample Solution adjust_ph->measure calculate Calculate Concentration from Calibration Curve measure->calculate end Report Result calculate->end

Key Considerations and Validation

  • pH Control: The sensor response is highly dependent on pH. A significant influence on potential is observed when pH > 3, as the degree of protonation of the methacycline molecule changes [1]. Maintaining the solution at pH 2.6-2.8 is critical for accurate results.
  • Selectivity: The sensors described have shown good selectivity for methacycline in the presence of common excipients and inorganic ions, making them suitable for pharmaceutical analysis [1] [7].
  • Method Validation: The accuracy of the method is demonstrated by high recovery rates (99.2% - 101.2%) and low relative standard deviations (e.g., 0.7%) [2] [1]. The results obtained from these potentiometric methods have been shown to be in good agreement with official methods like high-performance liquid chromatography (HPLC) [1].

References

Comprehensive Application Notes and Protocols for HPLC Analysis of Methacycline Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Methacycline hydrochloride is a broad-spectrum, semi-synthetic tetracycline antibiotic with enhanced activity against various Gram-positive and Gram-negative bacteria compared to earlier tetracyclines. As with all pharmaceutical compounds, accurate analytical methods are essential for quality control, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) has emerged as the predominant technique for the analysis of this compound in bulk drug substances, pharmaceutical formulations, and biological matrices due to its excellent sensitivity, selectivity, and reproducibility. These application notes provide detailed methodologies and protocols for the HPLC analysis of this compound, addressing both drug product quality control and bioanalytical applications, with comprehensive validation data as per International Conference on Harmonisation (ICH) guidelines [1].

Method Development Strategy

Systematic Approach to HPLC Method Development

Developing a robust HPLC method for this compound requires a systematic optimization process that balances resolution, analysis time, and sensitivity. The method development strategy should follow a stepwise approach beginning with understanding the physicochemical properties of methacycline and selecting an appropriate chromatographic mode. Reverse-phase HPLC (RP-HPLC) is typically the initial method of choice for tetracycline antibiotics due to their semi-polar characteristics and presence of ionizable functional groups. The wide variety of equipment, columns, eluent, and operational parameters makes a structured approach essential for efficient method development [2].

Table 1: HPLC Method Development Steps for this compound

Development Phase Key Parameters to Optimize Considerations for Methacycline
Step 1: Method Selection Chromatographic mode, column type, detection Reverse-phase preferred; C18 or specialized columns; UV detection at 345-354 nm
Step 2: Initial Conditions Mobile phase strength, pH, buffer concentration Adjust organic modifier percentage to achieve k between 2-10; pH 2.0-3.5 for peak shape
Step 3: Selectivity Optimization Organic modifier type, pH, temperature, buffer Use methanol/acetonitrile comparison; optimize pH for separation from impurities
Step 4: System Optimization Flow rate, column temperature, gradient program Balance between resolution and analysis time; typically 1.0-1.5 mL/min flow rate
Step 5: Method Validation Accuracy, precision, specificity, linearity, range Follow ICH Q2(R1) guidelines for pharmaceutical analysis
Critical Method Development Considerations

The analytical objectives must be clearly defined before method development begins, including whether the method will be used for assay, impurity profiling, dissolution testing, or bioanalysis. For this compound, specificity against related compounds, particularly doxycycline (a common impurity and synthetic precursor), is a critical requirement. The chromatographic column selection is fundamental to method success; C18 columns are commonly used, but specialized columns such as cholesterol-bonded phases have demonstrated excellent separation for methacycline and related tetracyclines [3] [4].

The mobile phase composition requires careful optimization, with particular attention to pH due to the multiple ionizable groups in the tetracycline structure. Methacycline contains tricarbonyl system, phenolic diketone, and dimethylamine group, resulting in multiple pKa values. The optimal pH range for methacycline separation is typically between 2.0 and 4.0, using phosphate or trifluoroacetic acid (TFA) buffers, which helps control ionization and improve peak shape. Organic modifier selection (acetonitrile versus methanol) significantly impacts selectivity; acetonitrile generally provides better efficiency for tetracycline separations [3] [5].

G HPLC Method Development Workflow Start Start Method Development ObjDef Define Analytical Objectives Start->ObjDef LitRev Literature Review & Prior Knowledge ObjDef->LitRev ColSelect Column Selection (C18, Cholesterol, etc.) LitRev->ColSelect MPInitial Initial Mobile Phase (Strength & pH) ColSelect->MPInitial Detector Detector Selection (UV, MS, etc.) MPInitial->Detector InitialTest Initial Chromatographic Evaluation Detector->InitialTest Selectivity Selectivity Optimization (pH, Organic Modifier) InitialTest->Selectivity Resolution Inadequate SystemOpt System Optimization (Flow, Temperature) InitialTest->SystemOpt Adequate Separation Selectivity->SystemOpt Validation Method Validation (ICH Guidelines) SystemOpt->Validation Robust Robust Method Validation->Robust

Analytical Protocol

Standard Operating Procedure for this compound Analysis

This protocol describes a precise, isocratic reversed-phase HPLC method for the separation and quantification of this compound in pharmaceutical formulations, with specific application to the separation from doxycycline, a common impurity and synthetic precursor [3].

Table 2: Chromatographic Conditions for this compound Analysis

Parameter Specification Alternative USP Method
Column Cogent UDC Cholesterol, 4µm, 100Å, 4.6 × 150mm L1 Column (C18), 3.5µm, 4.6mm × 15cm
Mobile Phase 73:27 (v/v) DI Water (0.1% TFA):Acetonitrile (0.1% TFA) 0.2M Ammonium Oxalate:Dimethylformamide:0.1M EDTA (11:5:4), pH 7.0
Flow Rate 1.0 mL/min 1.0 mL/min
Injection Volume 10 µL 20 µL
Column Temperature 25°C Ambient
Detection UV @ 350nm UV @ 354nm
Run Time Approximately 10 minutes System suitability: R ≥ 1.5 between methacycline and doxycycline
Retention Time Methacycline: ~1.8 minutes (t₀) Methacycline: ~0.75 (relative to doxycycline = 1.0)
Sample Preparation

Standard Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent (50:50 mixture of Solvent A and Solvent B) to obtain a stock solution of 1.0 mg/mL. Transfer 100 µL of this solution to a new vial and dilute with 800 µL diluent to obtain a working standard solution of 0.1 mg/mL [3].

Assay Preparation: For pharmaceutical formulations (tablets, capsules), weigh and powder not less than 10 units. Transfer an accurately weighed portion of the powder equivalent to about 50 mg of this compound to a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 10 minutes with occasional shaking, and dilute to volume with the same solvent. Mix well and filter through a 0.45 µm membrane filter. Further dilute 1.0 mL of this solution to 10 mL with diluent [5].

System Suitability Preparation: Prepare a solution containing this compound and doxycycline hyclate reference standards in the mobile phase, each at approximately 0.5 mg/mL. The resolution (R) between methacycline and doxycycline peaks should be not less than 1.5 [5].

Method Validation

Validation Parameters and Acceptance Criteria

Validation of the analytical method is essential to demonstrate that it is suitable for its intended purpose in compliance with regulatory requirements. The ICH Q2(R1) guideline provides the framework for validation of analytical procedures [1]. For this compound HPLC methods, the following validation parameters must be established:

Table 3: Method Validation Parameters and Acceptance Criteria for this compound HPLC Analysis

Validation Parameter Methodology Acceptance Criteria
Specificity Resolution from doxycycline and other impurities; peak purity by PDA or MS No interference; resolution ≥ 1.5 between critical pairs; peak purity index ≥ 0.999
Linearity 5-7 concentration levels from 50-150% of target concentration Correlation coefficient (r) > 0.999; y-intercept not significantly different from zero
Accuracy Spiked recovery at 80%, 100%, 120% of target concentration (n=9) Recovery 98-102% for API; 95-105% for impurities near quantification limit
Precision (Repeatability) Six replicate injections of standard preparation; six sample preparations RSD ≤ 1.0% for assay; RSD ≤ 5.0% for impurities
Intermediate Precision Different analyst, instrument, and day using same method RSD ≤ 2.0% for assay between two sets of results
Detection Limit (LOD) Signal-to-noise ratio 3:1 Typically 0.01-0.05% relative to API concentration
Quantitation Limit (LOQ) Signal-to-noise ratio 10:1 Typically 0.05-0.1% relative to API concentration; RSD ≤ 10%
Robustness Deliberate variations in pH, temperature, flow rate, mobile phase composition Method remains unaffected by small variations; system suitability criteria met
Detailed Validation Procedures

Specificity: Specificity is demonstrated by the physical separation of methacycline from known impurities, degradation products, and excipients. Forced degradation studies under conditions of acid/base hydrolysis, oxidation, thermal stress, and photolytic degradation should be performed to generate samples containing degradation products. The method should adequately resolve methacycline from all degradation products, and peak purity should be confirmed using photodiode array detection (PDA) or mass spectrometry (MS) [1].

Accuracy and Precision: Accuracy is determined by spike recovery experiments using placebo formulations (for drug products) or directly at multiple concentration levels. For the assay of this compound, a minimum of nine determinations over three concentration levels (80%, 100%, 120% of target concentration) should be performed. Precision includes both repeatability (intra-assay precision) and intermediate precision (inter-assay precision between different analysts, instruments, or days). The relative standard deviation (RSD) for repeatability should not exceed 1.0% for the API assay, and 5.0% for impurities at the quantification limit [1].

Linearity and Range: Linearity is established by analyzing standard solutions at at least five concentration levels ranging from 50% to 150% of the target concentration. The peak responses are plotted against concentrations, and the linearity is evaluated by statistical analysis of the regression line. The correlation coefficient should be greater than 0.999, and the y-intercept should not be significantly different from zero. The range of the method is established by confirming that the analytical procedure provides acceptable accuracy, precision, and linearity across the specified range [1] [6].

G Method Validation Parameters Relationship Validation Method Validation Specificity Specificity (Separation from impurities) Validation->Specificity Accuracy Accuracy (Spike recovery 98-102%) Validation->Accuracy Precision Precision (RSD ≤ 1.0% for assay) Validation->Precision Linearity Linearity & Range (r > 0.999) Validation->Linearity LOD Detection Limit (S/N = 3:1) Validation->LOD LOQ Quantitation Limit (S/N = 10:1) Validation->LOQ Robustness Robustness (Parameter variations) Validation->Robustness SolutionStability Solution Stability (24h at room temperature) Validation->SolutionStability Repeatability Repeatability (Same day, analyst) Precision->Repeatability Includes IntermediatePrecision Intermediate Precision (Different day, analyst) Precision->IntermediatePrecision Includes

Application Notes

Pharmaceutical Quality Control

The HPLC method for this compound has been successfully applied to the analysis of pharmaceutical formulations, including tablets and capsules. In one study, the method demonstrated excellent performance for the assay of tetracycline hydrochloride capsules and the limit of 4-epianhydrotetracycline impurity, meeting all specified acceptance criteria. The method was linear in the concentration range from 80% to 160% (r>0.9998) of the assay concentration (0.1 mg/mL) for tetracycline hydrochloride and from 50% to 150% (r>0.997) of the acceptance criteria specified in the monograph. The recovery at three concentration levels was between 99% and 101% with RSD less than 0.6%, demonstrating excellent accuracy and precision [6].

For the separation of methacycline from doxycycline, a critical separation in quality control, the described method using a cholesterol-bonded phase column provides baseline resolution. This is particularly important as methacycline is a synthetic precursor to doxycycline and therefore a potential impurity in doxycycline formulations. The simple isocratic method achieves complete separation using a mobile phase consisting of 73% DI Water/0.1% TFA and 27% Acetonitrile/0.1% TFA, with detection at 350 nm [3].

Bioanalytical Applications

For the determination of methacycline in biological matrices such as human plasma, LC-MS/MS methods offer superior sensitivity and selectivity. One validated LC-MS/MS method for determination of methacycline in human plasma achieved a lower limit of quantification (LLOQ) of 5.0 ng/mL using only 0.5 mL of plasma, with a total chromatographic run time of 3.6 minutes. This high throughput makes it suitable for pharmacokinetic studies and bioequivalence assessments [7].

The sample preparation for bioanalytical methods typically involves protein precipitation or solid-phase extraction to remove matrix interferences. For the LC-MS/MS method, protein precipitation was employed using methanol with oxytetracycline as an internal standard. The mass spectrometric detection was operated in positive electrospray ionization mode, monitoring the transitions m/z 443.2→381.2 for methacycline and m/z 461.2→426.1 for oxytetracycline (IS). The method was fully validated and applied successfully in a bioequivalence study of two 300 mg tablet formulations of this compound in 18 healthy volunteers [7].

Troubleshooting and Technical Notes

Common Issues and Solutions

Peak Tailing: Tetracycline antibiotics, including methacycline, often exhibit peak tailing due to secondary interactions with residual silanols on the stationary phase. This can be mitigated by using highly end-capped columns, adding triethylamine or other amine modifiers to the mobile phase, or using specialized columns such as cholesterol-bonded phases that provide different selectivity [3] [4].

Retention Time Shifts: Methacycline contains multiple ionizable groups, making it sensitive to mobile phase pH variations. Maintain strict control of mobile phase pH within ±0.1 units of the specified value. Use fresh buffer solutions and ensure complete equilibration of the column before analysis [5] [4].

System Suitability Failures: If resolution between methacycline and critical impurities (particularly doxycycline) falls below 1.5, consider adjusting the organic modifier percentage or modifying the pH of the mobile phase. For the USP method, the resolution between methacycline and doxycycline should be not less than 1.5, with relative retention times of approximately 0.75 for methacycline and 1.0 for doxycycline [5].

Solution Stability and Storage

Standard and sample solutions of this compound should be prepared fresh daily or stored under refrigeration (2-8°C) for no more than 24 hours. Tetracyclines are susceptible to epimerization and degradation in solution, particularly at extreme pH values. Studies should be conducted to demonstrate solution stability under the storage conditions used [1].

Conclusion

The HPLC methods described herein provide reliable and reproducible approaches for the analysis of this compound in pharmaceutical formulations and biological samples. The chromatographic conditions have been optimized to achieve adequate separation from process impurities and degradation products, particularly the critical separation from doxycycline. The validation data demonstrate that the methods are accurate, precise, specific, and linear over the required concentration ranges, making them suitable for quality control testing, stability studies, and bioanalytical applications. Following the detailed protocols and application notes will ensure successful implementation of this compound analysis in various laboratory settings.

References

gas chromatography GC analysis of Methacycline hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Challenges for Tetracyclines like Methacycline

Tetracycline antibiotics, including Methacycline hydrochloride, present specific challenges for analytical method development. Understanding these is crucial for both LC and GC approaches.

  • Degradation and Impurities: Under acidic conditions, tetracyclines can degrade via epimerization (reversible) and dehydration (irreversible), leading to impurities such as 4-epimethacycline and anhydro derivatives. Some of these degradants are known to be toxic, making their separation from the main compound critical for safety [1] [2].
  • Complex Chemical Structure: The molecules contain multiple functional groups and several dissociation constants, which can complicate extraction and analysis [3].
  • Interaction with Active Sites: Tetracyclines can interact with active silanol groups on conventional silica-based stationary phases, leading to peak tailing and poor resolution in chromatography [2].

Detailed Protocol: Stability-Indicating HPLC Method for Tetracyclines

The following protocol, based on a study that included Methacycline, uses silica hydride-based HPLC columns, which are particularly effective for resolving tetracycline antibiotics and their degradants [2].

Materials and Reagents
  • Analytes: this compound, its degradation products (if available as reference standards), and other tetracyclines for comparison [2] [4].
  • Mobile Phase:
    • Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA) [2].
    • Mobile Phase B: Acetonitrile with 0.1% TFA [2].
  • Columns: The following silica hydride-based columns (4.6 mm x 75 mm, 4 µm particle size) are recommended due to their superior performance with tetracyclines [2]:
    • Bidentate C8
    • Phenyl Hydride
    • UDC-Cholesterol (especially for its shape selectivity)
  • Instrumentation: A standard HPLC system with a binary pump, autosampler, and variable wavelength UV detector is sufficient [2].
Sample Preparation for Forced Degradation Studies

To develop a stability-indicating method, degrade the sample under stress conditions.

  • Weigh an appropriate amount of this compound standard or pharmaceutical formulation.
  • For acidic degradation, add a strong acid (e.g., HCl) and heat the sample. This primarily promotes the formation of anhydro and epimer degradation products [2].
  • After degradation, neutralize the solution and dilute to the working concentration with a diluent, typically a mixture of 50% 10 mM ammonium acetate, 50% acetonitrile, and 0.1% 1 N NaOH [2].
  • Filter the solution through a 0.45 µm or 0.22 µm membrane before injection.
Instrumental Method and Conditions

The table below summarizes the key HPLC parameters used in the referenced study for analyzing degraded tetracycline extracts. You can use this as a starting point for Methacycline [2].

| Parameter | Setting | | :--- | :--- | | Column Temperature | 25 °C | | Flow Rate | 1.5 mL/min | | Injection Volume | 20 µL | | Detection Wavelength | Programmable or fixed (e.g., 280 nm, 350 nm) | | Mobile Phase Gradient | Time (min) | % Mobile Phase B | | 0.0 | 5 | | 12.0 | 10-35 (see note below) | | 13.0 | 5 |

Note on Gradient: The exact gradient to use depends on the specific column and analytes. The study used different final %B for different tetracyclines: 10% for Minocycline, 30% for Doxycycline, and 35% for Tetracycline HCl [2].

Suggested Data Analysis
  • Identify peaks by comparing retention times with those of known reference standards.
  • Assess the method's performance by its ability to achieve baseline resolution (Rs > 1.5) between Methacycline and its closest eluting degradant [2].

Critical Method Development Considerations

The following factors are vital for a successful separation, whether using LC or GC.

Column Selection

The choice of stationary phase dramatically impacts the resolution of structurally similar tetracyclines and their degradants. Research indicates that columns offering secondary retention mechanisms beyond simple hydrophobic interaction provide superior results [2].

Table: Comparison of Stationary Phases for Tetracycline Analysis

Stationary Phase Primary Mechanism Secondary Mechanism Performance for Tetracyclines
Bidentate C8 Hydrophobic interactions Not significant Partial co-elution of degradants may occur.
Phenyl Hydride Hydrophobic interactions π-π interactions Can baseline separate minocycline from its degradant.
UDC-Cholesterol Hydrophobic interactions Shape selectivity Provides the best resolution for critical pairs (e.g., tetracycline degradants).
Sample Clean-up for Complex Matrices

When analyzing biological samples like plasma, sample preparation is a critical step.

  • Techniques: Liquid-liquid extraction (LLE), protein precipitation (PPT), and solid-phase extraction (SPE) have all been employed for tetracyclines [3].
  • Challenge: The complex structure of tetracyclines makes extraction difficult. One study on Methacycline in plasma found that LLE with ethyl acetate provided cleaner samples compared to PPT [3].
Quantitative Data Processing

For precise quantification, especially in GC-MS, the internal standard method is recommended.

  • Principle: A known amount of a non-interfering internal standard is added to the sample before analysis. The concentration of the analyte is calculated based on its response relative to the internal standard, which corrects for instrumental variations [5].

Workflow for Tetracycline Analysis by Chromatography

The following diagram outlines the general workflow for developing and executing a chromatographic method for this compound.

start Start Method Development sp Select Stationary Phase start->sp cd Create Forced Degradation Sample sp->cd mp Optimize Mobile Phase and Gradient cd->mp inj Inject and Analyze mp->inj eval Evaluate Resolution of Analyte from Degradants inj->eval eval->mp Re-optimize Needed val Validate Method eval->val Resolution Acceptable qc Routine Quality Control val->qc

Recommended Steps for Adapting to GC-MS

Given the lack of a direct GC method in the search results, here is a logical path forward if GC-MS is required.

  • Derivatization: Tetracyclines are polar and non-volatile, making them poor candidates for direct GC analysis. A derivatization step (e.g., silylation) is almost certainly required to make them volatile and thermally stable.
  • Method Translation: Use the LC method conditions above as a guide for the chemical behavior of the compounds. The relative retention patterns observed in HPLC can inform the development of a temperature program in GC.
  • Detection: Use a Mass Spectrometric Detector (MSD) in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. This involves detecting only a few characteristic ions for Methacycline and its degradants, which significantly reduces noise and increases the signal-to-noise ratio compared to full-scan mode [6].

I hope this detailed protocol provides a solid foundation for your analysis of this compound. Should you require further specifics on derivatization for GC-MS, consulting specialized resources on that technique would be the recommended next step.

References

Comprehensive Application Notes and Protocols for Methacycline Hydrochloride Pharmaceutical Reference Standard

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Methacycline Hydrochloride

This compound is a broad-spectrum semisynthetic antibiotic belonging to the tetracycline class, widely used as a pharmaceutical reference standard for quality control and analytical testing. This antibiotic is chemically related to tetracycline but exhibits modified pharmacokinetic properties, including slower excretion rates that maintain effective blood concentrations for extended periods compared to earlier tetracyclines [1]. As a reference standard, this compound provides critical quality assurance benchmarks for pharmaceutical manufacturers, regulatory agencies, and research institutions engaged in antibiotic development and quality testing. The compound demonstrates enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria compared to tetracycline and demethylchlortetracycline, making it particularly valuable for both therapeutic applications and analytical methodology development [2] [3].

The reference standard finds application across multiple domains including pharmaceutical quality control, bioequivalence studies, method validation, and stability testing. This compound is officially recognized in multiple pharmacopeias and is available as a Certified Reference Material (CRM) produced in accordance with ISO 17034 and ISO/IEC 17025 quality standards [4]. These standards ensure the reliability and traceability of analytical results in both regulatory submissions and routine quality testing. The compound serves as a critical intermediate in the synthesis of doxycycline, another important tetracycline antibiotic, further expanding its utility in pharmaceutical manufacturing [3].

Fundamental Chemical and Physical Properties

Structural Characteristics

This compound possesses a characteristic tetracycline backbone consisting of four fused rings (a hydronaphthacene system) that defines its structural relationship to other compounds in this antibiotic class. The systematic IUPAC name of this compound is (4S,4aR,5S,5aR,12aS)-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methylidene-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride, reflecting its complex stereochemistry and multiple functional groups [1]. The molecular structure includes several ionizable groups with three dissociation constants (pKa values) in the pH range of 1-12, which significantly influences its extraction and chromatographic behavior in analytical methods [5]. The presence of a methylidene group at the C6 position distinguishes it from other tetracyclines and contributes to its enhanced antibacterial activity and altered pharmacokinetic profile [2].

Key Identifiers and Physical Properties

Table 1: Fundamental Properties of this compound

Property Specification
CAS Registry Number 3963-95-9
Molecular Formula C₂₂H₂₂N₂O₈·HCl [1]
Molecular Weight 478.88 g/mol [1]
UNII 9GJ0N7ZAP0 [1]
Water Solubility 1.14 mg/mL (predicted) [1]
DMSO Solubility 50 mg/mL (104.41 mM) [6]
HPLC Suitability Suitable [4]
GC Suitability Suitable [4]

The compound typically presents as a light yellow to yellow solid with a melting point that decomposes upon heating rather than exhibiting a clear melting transition [6]. This compound is sparingly soluble in water but demonstrates good solubility in polar organic solvents such as DMSO and DMF, which is particularly valuable for preparing stock solutions in chromatographic analysis [6]. The reference standard is characterized by multiple chromophores that enable detection across various UV wavelengths, with maximum absorbance typically observed between 260-380 nm depending on solvent pH and composition. These optical properties are exploited in HPLC-UV methods for its quantification in pharmaceutical formulations and biological matrices.

Analytical Applications and Methodologies

Chromatographic Methods for Quantification

High-Performance Liquid Chromatography (HPLC) represents the most widely employed technique for the analysis of this compound in pharmaceutical formulations and biological samples. The compound's native fluorescence and UV absorbance properties enable detection using both conventional UV and more selective fluorescence detectors [4]. Reverse-phase chromatography with C8 or C18 stationary phases and mobile phases consisting of aqueous buffers (often with 0.1% formic acid) combined with organic modifiers such as acetonitrile or methanol typically provides optimal separation efficiency. The addition of chelating agents like EDTA or oxalic acid to mobile phases is often necessary to prevent peak tailing caused by interaction between tetracycline functional groups and metal ions present in the chromatographic system.

For bioanalytical applications involving complex matrices such as plasma, Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity. A validated LC-MS/MS method for Methacycline quantification in human plasma demonstrates exceptional performance with a lower limit of quantification (LLOQ) of 5.0 ng/mL using only 0.5 mL of plasma, making it suitable for pharmacokinetic studies [5]. This method employs oxytetracycline as an internal standard to correct for variability in extraction efficiency and matrix effects, with a total chromatographic run time of just 3.6 minutes per sample to support high-throughput analysis. The method has been successfully applied in bioequivalence studies of 300 mg tablet formulations in healthy volunteers, demonstrating its robustness for regulatory submissions [5].

Sample Preparation Techniques

Sample preparation represents a critical step in the accurate quantification of this compound, particularly in complex biological matrices. Tetracyclines including Methacycline possess numerous functional groups with multiple dissociation constants, making their extraction challenging and highly dependent on pH optimization [5]. For plasma samples, protein precipitation (PPT) with organic solvents such as acetonitrile or methanol provides a straightforward approach but may co-precipitate interfering compounds. Solid-phase extraction (SPE) using hydrophilic-lipophilic balanced (HLB) or mixed-mode cation-exchange cartridges offers superior clean-up efficiency and higher analyte recovery, though with increased procedural complexity and cost.

Table 2: Comparison of Sample Preparation Methods for this compound

Method Procedure Recovery Advantages Limitations
Protein Precipitation Addition of 3 volumes organic solvent to plasma, vortex, centrate Moderate (60-80%) Rapid, minimal equipment Matrix effects, ion suppression in LC-MS
Solid-Phase Extraction Condition cartridge, load sample, wash, elute with organic solvent High (85-95%) Excellent clean-up, concentrated extract Time-consuming, higher cost
Liquid-Liquid Extraction Mix plasma with ethyl acetate, separate layers, evaporate Variable (50-90%) Selective extraction, compatible with various analytes pH-dependent, emulsion formation risk

The selection of appropriate sample preparation methodology depends on the specific analytical requirements, with SPE generally preferred for regulatory bioanalysis due to its superior reproducibility and effectiveness in removing matrix interferences that could compromise analytical accuracy [5]. For all extraction methods, maintaining appropriate pH control is essential to ensure optimal recovery, with slightly acidic conditions (pH 4-5) typically providing the best results for this compound due to stabilization of its ionizable functional groups.

Quality Control and Pharmaceutical Testing

Purity and Impurity Profiling

This compound reference standards are subjected to rigorous quality control procedures to ensure accurate and reliable analytical results. According to USP specifications, the impurity profile for this compound must meet strict limits, with oxytetracycline content not exceeding 1.0% and doxycycline content not exceeding 2.0% [3]. Individual unspecified impurities are limited to no more than 0.5%, with total impurities not exceeding 3.0%. These specifications ensure that the reference standard maintains the necessary purity for its intended analytical applications while accounting for expected process-related impurities and potential degradation products.

The certificate of analysis (CoA) accompanying each batch of this compound pharmaceutical secondary standard provides detailed information on purity, impurities, water content, residue on ignition, and other critical quality attributes [4]. Pharmaceutical secondary standards are qualified against USP and EP primary standards where available, establishing metrological traceability to recognized pharmacopeial standards. This multi-traceability approach ensures that analytical results obtained using these standards are comparable across different laboratories and jurisdictions, facilitating global pharmaceutical development and regulatory harmonization.

Stability and Handling Protocols

Proper storage and handling of this compound reference standard are essential for maintaining its stability and analytical integrity. The standard requires storage at -10 to -25°C in sealed containers protected from moisture to prevent degradation [4]. Stock solutions prepared in DMSO demonstrate stability for approximately one month when stored at -20°C in sealed conditions, while aqueous solutions should be prepared freshly and used immediately to minimize hydrolysis [6]. The compound is sensitive to light, oxygen, and extreme pH conditions, necessitating careful handling throughout the analytical workflow.

The stability-indicating capability of analytical methods for this compound must be demonstrated through forced degradation studies under various stress conditions including acid/base hydrolysis, thermal degradation, oxidative stress, and photolytic decomposition. These studies establish that the method can accurately quantify the active pharmaceutical ingredient while effectively separating degradation products, ensuring the reliability of stability assessments throughout the product lifecycle. For long-term stability monitoring, recommended re-test intervals typically do not exceed two years when stored under prescribed conditions, though appropriate in-house verification should be conducted for critical applications.

Clinical and Research Applications

Pharmacological Activity and Mechanisms

This compound exerts its antibacterial effects primarily through inhibition of protein synthesis by binding to the 30S ribosomal subunit, thereby preventing aminoacyl-tRNA from attaching to the acceptor (A) site on the mRNA-ribosome complex [5] [3]. This mechanism underlies its bacteriostatic activity against a broad spectrum of Gram-positive and Gram-negative bacteria, atypical organisms including chlamydiae, mycoplasmas, rickettsiae, and certain protozoan parasites [5]. Beyond its conventional antibacterial applications, recent research has revealed that this compound functions as a potent epithelial-mesenchymal transition (EMT) inhibitor with an IC50 of approximately 5 μM in A549 cells, suggesting potential applications in managing fibrotic disorders [6].

The compound demonstrates favorable antimicrobial properties with minimal major adverse effects, contributing to its extensive use in managing various infections [5]. In comparative studies, Methacycline has demonstrated superior serum concentrations following both oral and intravenous administration compared to other tetracyclines, contributing to its enhanced efficacy against susceptible organisms [5]. The broader antimicrobial spectrum and improved pharmacokinetic profile of this compound compared to earlier tetracyclines have established its value both as a therapeutic agent and as an important reference compound for analytical method development.

Research Applications Beyond Antibacterial Use

Emerging research has revealed that this compound exhibits significant antifibrotic activity through mechanisms independent of its antimicrobial action. In experimental models, the compound effectively blocks TGF-β1-induced EMT in vitro and attenuates fibrogenesis in vivo without directly affecting Smad signaling [6]. Instead, this compound inhibits TGF-β1-induced activation of non-Smad pathways including c-Jun N-terminal kinase, p38, and Akt in primary alveolar epithelial cells, providing a novel mechanism for its observed antifibrotic effects [6]. These findings suggest potential applications in conditions characterized by excessive fibrosis, particularly pulmonary fibrosis.

In vivo studies demonstrate that this compound administered at 100 mg/kg/day intraperitoneally beginning 10 days after intratracheal bleomycin installation significantly improves survival rates and attenuates bleomycin-induced expression of canonical EMT markers including Snail1, Twist1, collagen I, and fibronectin at both protein and mRNA levels [6]. These effects occur without impacting baseline kinase activities or lung fibroblast responses to TGF-β1, indicating a cell-type specific mechanism of action. These novel applications expand the potential utility of this compound reference standards beyond quality control of antibacterial formulations to include development of ant fibrotic therapies.

Experimental Protocols

LC-MS/MS Method for Plasma Analysis

Protocol: Quantification of Methacycline in Human Plasma by LC-MS/MS

This validated method allows for the precise quantification of Methacycline in human plasma with an LLOQ of 5.0 ng/mL using 0.5 mL plasma volume, suitable for pharmacokinetic and bioequivalence studies [5].

Materials and Reagents:

  • This compound reference standard (90.1% purity)
  • Oxytetracycline internal standard (92.4% purity)
  • HPLC-grade methanol
  • Analytical-grade formic acid
  • Drug-free human heparinized plasma
  • Deionized water (18 MΩ·cm resistivity)

Sample Preparation Procedure:

  • Thaw frozen plasma samples at room temperature and vortex for 10 seconds
  • Aliquot 0.5 mL of plasma into clean glass tubes
  • Add 50 μL of oxytetracycline internal standard working solution (100 ng/mL in methanol)
  • Precipitate proteins by adding 1 mL of methanol, vortex for 30 seconds
  • Centrifuge at 14,000 × g for 10 minutes at 4°C
  • Transfer supernatant to clean autosampler vials
  • Inject 10 μL into the LC-MS/MS system

LC-MS/MS Conditions:

  • Column: C18 column (100 mm × 2.1 mm, 3.5 μm)
  • Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in methanol
  • Gradient Program: Linear gradient from 30% B to 90% B over 2.5 minutes, hold at 90% B for 0.5 minutes, re-equilibrate for 1.0 minutes
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 30°C
  • Injection Volume: 10 μL
  • Ionization Mode: Electrospray ionization (ESI) positive mode
  • MRM Transitions: m/z 443.2→382.1 for Methacycline; m/z 461.2→426.1 for oxytetracycline (IS)

Method Validation Parameters:

  • Linearity: 5-500 ng/mL (r² > 0.99)
  • Precision: Intra-day and inter-day CV < 15%
  • Accuracy: 85-115% of nominal values
  • Recovery: >85% for both analyte and internal standard

This method has been successfully applied in a bioequivalence study of two 300 mg tablet formulations of this compound in 18 healthy volunteers, demonstrating its suitability for regulatory bioanalysis [5].

HPLC Method for Pharmaceutical Formulations

Protocol: Determination of this compound in Pharmaceutical Formulations by HPLC-UV

This method enables the quantification of this compound in pharmaceutical dosage forms including tablets, capsules, and powders, with appropriate validation for quality control applications.

Materials and Reagents:

  • This compound pharmaceutical secondary standard
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Orthophosphoric acid or trifluoroacetic acid
  • Reference standard: USP this compound RS

Mobile Phase Preparation:

  • Prepare a mixture of 0.05 M sodium phosphate buffer (pH 2.5) and acetonitrile in ratio 65:35 (v/v)
  • Adjust pH to 2.5 using orthophosphoric acid
  • Filter through 0.45 μm membrane filter and degas by sonication for 10 minutes

Standard Solution Preparation:

  • Accurately weigh about 50 mg of this compound reference standard
  • Transfer to a 100 mL volumetric flask and dissolve in mobile phase
  • Sonicate for 10 minutes to ensure complete dissolution
  • Dilute to volume with mobile phase and mix well (Stock Solution: 500 μg/mL)
  • Prepare working standards by appropriate dilution with mobile phase

Sample Preparation:

  • For tablets: Powder not less than 10 tablets, weigh accurately equivalent to 50 mg this compound
  • For capsules: Empty contents completely, mix well, weigh accurately equivalent to 50 mg this compound
  • Transfer to 100 mL volumetric flask, add approximately 70 mL mobile phase
  • Sonicate for 20 minutes with occasional shaking
  • Dilute to volume with mobile phase and mix well
  • Filter through 0.45 μm syringe filter, discarding the first 2 mL of filtrate

Chromatographic Conditions:

  • Column: C8 or C18 column (250 mm × 4.6 mm, 5 μm)
  • Mobile Phase: 0.05 M sodium phosphate buffer (pH 2.5):acetonitrile (65:35 v/v)
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 280 nm
  • Column Temperature: 30°C
  • Injection Volume: 20 μL
  • Run Time: 15 minutes

System Suitability Requirements:

  • Theoretical Plates: Not less than 5000 per column
  • Tailing Factor: Not more than 1.5
  • Relative Standard Deviation: Not more than 2.0% for six replicate injections

The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines before implementation for quality control testing.

Experimental Workflows and Signaling Pathways

Analytical Workflow for this compound

The following diagram illustrates the complete analytical workflow for this compound quantification in pharmaceutical products and biological samples:

G cluster_sample Sample Preparation Steps cluster_extraction Extraction Techniques cluster_instrument Analytical Techniques Start Start Analysis SamplePrep Sample Preparation Start->SamplePrep Extraction Extraction Method Selection SamplePrep->Extraction Weigh Weigh Reference Standard Instrument Instrumental Analysis Extraction->Instrument PPT Protein Precipitation DataAnalysis Data Analysis & Interpretation Instrument->DataAnalysis HPLC HPLC-UV End Result Reporting DataAnalysis->End Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Dilute Prepare Working Solutions Dissolve->Dilute Filter Filter (0.45 μm) Dilute->Filter SPE Solid-Phase Extraction LLE Liquid-Liquid Extraction LCMS LC-MS/MS Other Other Methods (GC, CE)

Analytical Workflow for this compound Quantification

This workflow outlines the systematic approach for analyzing this compound in various matrices, highlighting critical decision points at each stage of the analytical process. The sample preparation phase involves precise weighing of the reference standard and preparation of appropriate stock and working solutions, followed by selection of optimal extraction methodology based on the sample matrix and analytical requirements [5]. The instrumental analysis phase employs chromatographic techniques with detection methods selected according to sensitivity requirements, with LC-MS/MS preferred for biological samples and HPLC-UV typically sufficient for pharmaceutical formulations. The final data analysis phase incorporates system suitability verification, calibration with quality controls, and interpretation against established acceptance criteria to ensure result reliability.

Mechanism of Action and Signaling Pathways

The following diagram illustrates the antibacterial mechanism and newly discovered signaling pathways affected by this compound:

G MHC Methacycline Hydrochloride Ribosome Binds to 30S Ribosomal Subunit MHC->Ribosome JNK JNK Pathway MHC->JNK Inhibits p38 p38 Pathway MHC->p38 Inhibits Akt Akt Pathway MHC->Akt Inhibits tRNA Prevents Aminoacyl-tRNA Binding to A-site Ribosome->tRNA Synthesis Inhibits Protein Synthesis tRNA->Synthesis Antibacterial Bacteriostatic Effect Synthesis->Antibacterial TGF TGF-β1 Stimulation TGF->JNK TGF->p38 TGF->Akt Smad Smad Pathway (Not Affected) TGF->Smad EMT Epithelial-Mesenchymal Transition (EMT) JNK->EMT p38->EMT Akt->EMT Smad->EMT Inhibition EMT Inhibition EMT->Inhibition Fibrosis Attenuates Fibrogenesis Inhibition->Fibrosis

Cellular Mechanisms and Signaling Pathways of this compound

This diagram illustrates the dual mechanisms of this compound, encompassing both its established antibacterial activity and newly discovered antifibrotic effects. The antibacterial pathway (top section) demonstrates the compound's primary mechanism involving binding to the 30S ribosomal subunit, which prevents aminoacyl-tRNA attachment to the acceptor site, ultimately inhibiting bacterial protein synthesis and producing a bacteriostatic effect [5] [3]. The EMT inhibition pathway (bottom section) reveals the compound's novel mechanism of action, where it selectively inhibits TGF-β1-induced activation of non-Smad signaling pathways including JNK, p38, and Akt, without affecting Smad transcriptional activity [6]. This unique activity blocks the epithelial-mesenchymal transition process and subsequent fibrogenesis, suggesting potential applications in managing fibrotic disorders beyond its conventional antibiotic use.

Conclusion

This compound represents a versatile reference standard with applications spanning pharmaceutical quality control, bioanalytical method development, and emerging research areas including fibrotic disorders. The compound's well-characterized properties and comprehensive pharmacopeial specifications make it an invaluable tool for ensuring the quality, safety, and efficacy of pharmaceutical products containing this antibiotic. The analytical methodologies presented in this document, particularly the highly sensitive LC-MS/MS protocol with an LLOQ of 5.0 ng/mL, provide robust frameworks for the reliable quantification of this compound across various matrices [5].

Emerging research revealing Methacycline's antifibrotic properties through inhibition of EMT expands its potential applications beyond infectious disease treatment [6]. These novel findings, combined with its established antibacterial activity, position this compound as a compound of continuing interest for both pharmaceutical development and basic research. The experimental protocols and application notes detailed in this document provide researchers with standardized approaches for working with this reference standard, ensuring consistency and reliability across different laboratories and applications while maintaining compliance with regulatory requirements for pharmaceutical analysis.

References

Comprehensive Application Notes and Protocols: Preparation and Application of Methacycline Hydrochloride Phosphotungstate Ion Exchanger

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ion Exchange Technology for Pharmaceutical Analysis

Ion-selective electrodes (ISEs) based on ion-exchange principles represent a powerful analytical technique for the quantitative determination of pharmaceutical compounds. The methacycline hydrochloride phosphotungstate ion exchanger operates on the principle of forming an insoluble ion-pair complex between the positively charged methacycline molecules and the negatively charged phosphotungstate anions. This complex serves as the electroactive material in polymeric membrane electrodes, facilitating selective potentiometric detection. This compound (MC.Cl) is a broad-spectrum tetracycline antibiotic with enhanced antibacterial activity compared to earlier tetracyclines, making its accurate quantification in pharmaceutical formulations particularly important for quality control [1].

The development of ion-selective electrodes has gained significant momentum in pharmaceutical analysis due to their exceptional advantages over conventional analytical methods. These electrodes offer rapid analysis times, simplicity of operation, cost-effectiveness, and the ability to perform measurements without sample pretreatment in many cases. Unlike chromatographic methods which require sophisticated instrumentation and extensive method development, ion-selective electrodes can be deployed in various settings including quality control laboratories with limited resources. The phosphotungstate-based ion exchanger specifically addresses the need for reliable detection of methacycline in pharmaceutical formulations, providing an analytical tool that combines the selectivity of molecular recognition with the practicality of potentiometric transduction [1].

Materials and Reagents

Chemical Requirements

Table 1: Chemical Reagents Required for Ion Exchanger Preparation

Chemical Specification/Purity Purpose Supplier Examples
This compound (MC.Cl) Pharmaceutical Grade Active Compound Chinese Pharmacopoeia Grade
Phosphotungstic Acid (PTA) Analytical Reagent Counter Ion Fluka, Sigma-Aldrich
Polyvinyl Chloride (PVC) High Molecular Weight Matrix Polymer Sigma-Aldrich
Dioctyl Phthalate (DOP) Analytical Reagent Plasticizer Sigma-Aldrich
Dibutyl Phthalate (DBP) Analytical Reagent Plasticizer Alternative Sigma-Aldrich
Tetrahydrofuran (THF) Anhydrous Solvent Sigma-Aldrich
Hydrochloric Acid Analytical Reagent pH Adjustment Various
Deionized Water N/A Solvent Laboratory Source
Equipment and Instrumentation

The preparation and evaluation of the ion exchanger require standard laboratory equipment including an analytical balance with 0.1 mg precision, magnetic stirrer with heating capability, vacuum filtration apparatus with appropriate filter paper, drying oven with temperature control (up to 60°C), and glassware including beakers, volumetric flasks, and measuring cylinders. For potentiometric measurements, a digital pH/mV meter with precision of ±0.1 mV (e.g., HANNA model 211 or similar), Ag/AgCl reference electrode, and custom electrode bodies for membrane incorporation are essential. Characterization may require FT-IR spectrometer, scanning electron microscope, and X-ray diffraction equipment for advanced material analysis [1] [2].

Preparation Protocols

Synthesis of Methacycline-Phosphotungstate (MC-PT) Ion-Pair Compound

The preparation of the ion-exchange complex follows a precipitation methodology that yields the active component for membrane formation:

  • Step 1: Prepare separate solutions of 0.01M this compound and 0.01M phosphotungstic acid using deionized water as solvent. The methacycline solution should be prepared in a pH 2.6 hydrochloric acid background to ensure stability [1].

  • Step 2: Gradually add 20 mL of the phosphotungstic acid solution to 65 mL of the this compound solution under constant stirring at 400-500 rpm. This specific 65:20 volume ratio is critical for achieving the proper stoichiometry in the resulting ion-pair complex [1].

  • Step 3: Continue stirring for 30 minutes to ensure complete reaction. The formation of a precipitate indicates successful creation of the methacycline-phosphotungstate ion-pair compound.

  • Step 4: Isolate the precipitate by vacuum filtration using Whatman filter paper No. 4. Wash the collected solid three times with deionized water to remove any unreacted starting materials or soluble impurities.

  • Step 5: Dry the purified ion-pair compound in an oven at 60°C for 24 hours or until constant weight is achieved. Store the dried MC-PT complex in a desiccator protected from light to maintain stability [1].

The resulting ion-pair compound has been confirmed through elemental analysis to have a composition represented as (MC)₃PT, indicating three methacycline molecules associated with each phosphotungstate anion [1].

Electrode Membrane Preparation and Assembly

The transformation of the ion-pair compound into a functional electrode requires its incorporation into a polymeric membrane matrix:

  • Step 1: Prepare the membrane cocktail by dissolving 10.0 wt% MC-PT ion-pair compound, 45.0 wt% dibutyl phthalate (plasticizer), and 45.0 wt% PVC in 2.5 mL of tetrahydrofuran. The components must be thoroughly mixed until a homogeneous solution is obtained [1].

  • Step 2: Pour the resulting cocktail onto a glass dish (approximately 4 cm diameter) and allow the tetrahydrofuran to evaporate slowly at room temperature for 24 hours. This gradual evaporation prevents bubble formation and ensures a uniform membrane with consistent thickness [1].

  • Step 3: Cut the resulting membrane to appropriate size (approximately 16 mm diameter) and attach it to the polished end of a PVC tube using a PVC-THF adhesive solution (5% w/v PVC in THF). The assembly must provide a complete seal to prevent leakage of the internal filling solution [1].

  • Step 4: Fill the electrode body with internal filling solution (1.0 × 10⁻³ M this compound). Install the Ag/AgCl internal reference element to complete the electrode assembly [1].

  • Step 5: Condition the assembled electrode by soaking in 1.0 × 10⁻³ M this compound solution for 2 hours before initial use. For storage, keep the electrode dry in air when not in use [1].

The following workflow diagram illustrates the complete preparation process:

G Methacycline Ion Exchanger Preparation Workflow cluster_reagents Initial Reagents cluster_reaction Ion-Pair Formation cluster_membrane Membrane Preparation cluster_electrode Electrode Assembly MC Methacycline HCl Solution (0.01M) Mix Mix Solutions (65:20 ratio) MC->Mix PT Phosphotungstic Acid Solution (0.01M) PT->Mix Precipitate Precipitation Reaction Mix->Precipitate Filter Vacuum Filtration & Washing Precipitate->Filter Dry Drying at 60°C (24 hours) Filter->Dry Cocktail Prepare Membrane Cocktail (10% MC-PT, 45% DBP, 45% PVC) Dry->Cocktail Cast Cast Membrane Evaporate THF Cocktail->Cast Cut Cut Membrane (16 mm diameter) Cast->Cut Assemble Assemble Electrode Body with Membrane Cut->Assemble Fill Fill with Internal Solution (1.0×10⁻³ M MC.Cl) Assemble->Fill Condition Condition Electrode (2 hours in MC.Cl solution) Fill->Condition Electrode Functional Ion-Selective Electrode Condition->Electrode

Performance Evaluation and Characterization

Electrode Calibration and Response Characteristics

The performance of the prepared ion-selective electrode must be systematically evaluated to establish its analytical utility:

  • Calibration Procedure: Prepare this compound solutions in the concentration range from 1.0 × 10⁻⁶ M to 3.0 × 10⁻² M using pH 2.6 hydrochloric acid background. Measure the electromotive force (EMF) for each solution while maintaining constant stirring. Plot the potential values against the logarithm of methacycline concentration to obtain the calibration curve [1].

  • Response Characteristics: The MC-PT based electrode typically exhibits a Nernstian slope of approximately 58.27 ± 0.7 mV per decade at 25°C, with a correlation coefficient of 0.9998, indicating excellent linearity. The detection limit, determined as the concentration where the calibration curve significantly deviates from linearity, is typically around 3.4 × 10⁻⁶ M [1].

Table 2: Performance Comparison of Different Methacycline Ion-Selective Electrodes

Parameter MC-TPB Electrode MC-PT Electrode MC-SiT Electrode
Linear Range (M) 6.0×10⁻⁶ to 3.0×10⁻² 6.0×10⁻⁶ to 3.0×10⁻² Not Fully Specified
Slope (mV/decade) 52.9 ± 0.5 58.27 ± 0.7 Variable
Detection Limit (M) 3.4×10⁻⁶ 3.4×10⁻⁶ Higher than others
Response Time <15 seconds <15 seconds Slower response
pH Working Range 2.6-3.0 2.6-3.0 Narrower range
Selectivity and Interference Studies

The selectivity coefficient is a critical parameter that determines how well the electrode responds to the primary ion in the presence of interfering ions. Determine selectivity using the separate solution method (SSM) or fixed interference method (FIM) as recommended by IUPAC. For methacycline phosphotungstate electrode, common pharmaceutical excipients such as lactose, starch, magnesium stearate, and microcrystalline cellulose typically show negligible interference at concentrations found in pharmaceutical formulations. The electrode demonstrates excellent selectivity for methacycline over these common interferents, with logKₚₒₜ values generally less than -2.0, indicating minimal interference [1].

The pH dependence of the electrode response should be evaluated across a range of pH values (preferably 2.0-8.0) while maintaining constant methacycline concentration. The MC-PT electrode exhibits stable response in the pH range of 2.6-3.0, with potential deviations observed outside this range. This pH sensitivity necessitates the use of appropriate buffering at pH 2.6 during measurements to ensure accurate and reproducible results. The response time of the electrode, defined as the time required to reach 95% of the final steady potential after immersion in sample solution or after a tenfold concentration change, should be less than 15 seconds for most concentrations, demonstrating the rapid equilibration capability of the membrane [1].

Analytical Applications

Pharmaceutical Formulation Analysis

The methacycline phosphotungstate ion-selective electrode has been successfully applied to the quantitative determination of this compound in commercial tablet formulations using direct potentiometry:

  • Sample Preparation: Accurately weigh and finely powder two this compound tablets. Transfer an amount equivalent to a single tablet to a mortar and dissolve in 30 mL of pH 2.6 hydrochloric acid background solution under stirring. Transfer quantitatively to a 50-mL volumetric flask, dilute to volume with the background solution, and mix well. Further dilute 5 mL of this solution to 50 mL with background solution to obtain an appropriate concentration within the linear range of the electrode [1].

  • Measurement Procedure: Immerse the methacycline selective electrode and the reference electrode in the test solution under constant stirring. Record the stable potential reading and determine the methacycline concentration from the pre-established calibration curve. Alternatively, use the standard addition method for improved accuracy in complex matrices [1].

  • Validation and Recovery: The method should be validated for accuracy, precision, and reproducibility. Typical recovery values for methacycline from pharmaceutical formulations range from 99.2% to 101.2%, demonstrating excellent accuracy without significant matrix effects. The results obtained with the ion-selective electrode show good agreement with those obtained using official methods such as high-performance liquid chromatography (HPLC), confirming the method's reliability for quality control applications [1].

The following diagram illustrates the drug analysis process using the prepared ion-selective electrode:

G Pharmaceutical Analysis Using Ion-Selective Electrode cluster_sample Sample Preparation cluster_calibration Calibration Tablets Methacycline Tablets Powder Powder Tablets Tablets->Powder Dissolve Dissolve in pH 2.6 HCl Powder->Dissolve Dilute Dilute to Volume Dissolve->Dilute MeasureSample Measure Sample EMF Dilute->MeasureSample Standards Prepare Standard Solutions (1.0×10⁻⁶ to 3.0×10⁻² M) MeasureStd Measure EMF Response Standards->MeasureStd CalCurve Construct Calibration Curve E vs log[MC] MeasureStd->CalCurve Calculate Calculate Concentration From Calibration Curve CalCurve->Calculate subcluster_measurement subcluster_measurement MeasureSample->Calculate Result Report Result (Validation vs HPLC) Calculate->Result

Troubleshooting and Technical Notes

Common Issues and Solutions

Table 3: Troubleshooting Guide for Methacycline Ion-Selective Electrode

Problem Possible Cause Solution
Sluggish Response Membrane contamination Clean membrane with dilute HCl solution (pH 2.6)
Old or degraded membrane Prepare fresh membrane
Low Slope Incorrect membrane composition Verify component ratios during preparation
Internal solution depletion Replace internal filling solution
High Detection Limit Ion-pair compound impurity Recrystallize MC-PT compound
Membrane conditioning insufficient Extend conditioning time to 3-4 hours
Poor Reproducibility Reference electrode instability Check reference electrode filling solution
Temperature fluctuations Perform measurements at constant temperature
pH Dependence Measurements outside optimal range Ensure all solutions at pH 2.6
Stability and Storage Considerations

The long-term stability of the methacycline phosphotungstate ion-selective electrode is a crucial factor for its practical application. When stored properly in air (not in solution) between measurements, the electrode typically maintains stable performance characteristics for at least 2-3 months of regular use. The shelf life of the unprepared MC-PT ion-pair compound is substantially longer, retaining its functionality for over one year when stored in a desiccator protected from light at room temperature. For optimal performance, regular calibration (daily for intensive use, weekly for occasional use) is recommended to account for any gradual changes in electrode response characteristics. The reproducibility between multiple electrodes prepared from the same batch of MC-PT compound is generally excellent, with slope variations typically less than ±1.5 mV per decade, facilitating reliable deployment across multiple analytical setups [1].

References

Methacycline hydrochloride quality control testing

Author: Smolecule Technical Support Team. Date: February 2026

Reference Standards & Pharmacopeial Methods

Quality control testing relies on certified reference materials. The table below summarizes the key standards available for methacycline hydrochloride analysis.

Product Name Type Supplier Primary Use Storage
This compound [1] [2] Pharmaceutical Primary Standard USP Compendial testing (assay, identification) as per USP monographs [2] [3] -20°C [2]
This compound [4] [5] Pharmaceutical Secondary Standard Sigma-Aldrich/MilliporeSigma Quality control; alternative to in-house working standards [4] -10 to -25°C [4]

These standards are essential for assays, identification tests, and other procedures specified in official monographs like the United States Pharmacopeia (USP) [4] [2] [3].

USP Protocol for Capsule Assay

The USP monograph for this compound Capsules specifies a detailed procedure for determining the drug's content. The following diagram outlines the core workflow for the assay preparation and analysis.

Start Start Assay Preparation PrepStandard Prepare Standard Solution • Accurately weigh ~28 mg USP RS • Dilute with water and Mobile Phase to 50 mL Start->PrepStandard PrepCapsules Prepare Assay Solution • Blend ≥5 capsules in water • Filter the solution Start->PrepCapsules HPLC HPLC Analysis with UV Detection PrepStandard->HPLC DiluteAssay Dilute Assay Solution • Transfer 10.0 mL filtrate • Add 10 mL water • Dilute to 50 mL with Mobile Phase PrepCapsules->DiluteAssay DiluteAssay->HPLC Calculate Calculate methacycline content using formula: 5(CE/1000)(V/N)(rU/rS) HPLC->Calculate

Key Details:

  • Apparatus: HPLC system with UV detection [3].
  • Mobile Phase: The specific composition is directed to the "Assay under this compound" monograph, which is not fully detailed in the search results.
  • Calculation: The quantity of methacycline in mg per capsule is calculated using the formula: ( 5(CE / 1000)(V / N)(r_U / r_S) ) Where C is the concentration of the standard in µg/mL, E is the potency of the standard in µg/mg, V is the volume of water used to prepare the stock solution, N is the number of capsules taken, and r_U and r_S are the peak responses of the assay and standard preparations, respectively [3].

Advanced Analytical & Research Methods

Beyond pharmacopeial methods, research literature describes other techniques for analyzing methacycline, including in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A research method for determining methacycline in human plasma demonstrates the following protocol [6]:

  • Sample Preparation: Precipitate proteins in 0.5 mL of plasma using 1.5 mL of methanol.
  • Internal Standard: Use oxytetracycline as the internal standard (IS).
  • Chromatography:
    • Column: Hypersil BDS C8 (150 mm × 4.6 mm, 5 µm).
    • Mobile Phase: Methanol/0.1% formic acid (70:30, v/v).
    • Flow Rate: 0.8 mL/min.
  • Mass Spectrometry Detection: Utilize positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM). The transition for methacycline is m/z 443.2 → 381.3.
  • Performance: This method is rapid (3.6 min per sample), sensitive (LLOQ of 5.0 ng/mL), and suitable for large batches [6].
Biogenic Manganese Oxide (BMO) for Degradation

An engineered Pseudomonas strain (MB04R-14) produces BMO aggregates that can completely degrade methacycline in 24 hours under laboratory conditions. This method is explored for bioremediation of antibiotic-contaminated wastewater. Key findings include [7]:

  • Inhibitors: Metal ions like Mg²⁺, Cu²⁺, Ni²⁺, and Co²⁺ can significantly reduce the degradation efficiency.
  • Pathway: The process generates three primary intermediates, indicating a defined degradation pathway.
  • Application: The system has been evaluated for treating methacycline-containing hospital wastewater [7].

The diagram below illustrates the logical flow of this bioremediation research.

Start Goal: Degrade Persistent Methacycline (MTC) Engineer Engineer Pseudomonas Strain (Gene Knockouts) Start->Engineer BMO Produces Biogenic Mn Oxide (BMO) Aggregates Engineer->BMO Degrade BMO Degrades MTC (24 hours to completion) BMO->Degrade Factors Key Factors: • Inhibited by Mg²⁺, Cu²⁺, Ni²⁺, Co²⁺ • Three intermediates identified Degrade->Factors App Application: Treatment of MTC in Hospital Wastewater Factors->App

Conclusion

For regulatory quality control, the USP monograph methods are the authoritative source. The described HPLC assay for capsules, alongside official identification and dissolution tests, provides a framework for compliance. For more specialized needs, such as high-sensitivity analysis in biological matrices or studying environmental fate, advanced techniques like LC-MS/MS and novel bioremediation approaches using BMO are available.

References

Comprehensive Application Notes and Protocols for Methacycline Hydrochloride Dissolution Rate Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Methacycline Hydrochloride

This compound is a broad-spectrum, semi-synthetic tetracycline antibiotic with the chemical name 4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methylene-1,11-dioxo-2-naphthacenecarboxamide monohydrochloride (CAS Registry Number: 3963-95-9). [1] This antibiotic demonstrates enhanced antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria compared to earlier tetracyclines like tetracycline and oxytetracycline, making it valuable in both human and veterinary medicine as well as in feed additives. [2] The molecular formula of this compound is C₂₂H₂₂N₂O₈·HCl, with a molecular weight of 478.88 g/mol. [3]

The primary mechanism of action for this compound, characteristic of tetracycline antibiotics, involves inhibition of bacterial protein synthesis. The compound achieves this antibacterial effect by binding reversibly to the 30S ribosomal subunit, thereby preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site during the elongation phase of protein synthesis. [3] [4] This action effectively blocks the addition of amino acids to the growing peptide chain, halting the production of proteins essential for bacterial growth and survival. Beyond its conventional antibacterial applications, recent research has revealed that this compound also functions as an inhibitor of epithelial-mesenchymal transition (EMT) with an IC₅₀ of approximately 5 μM, expanding its potential research applications. [4]

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental to designing appropriate dissolution studies and formulation strategies. The compound is characterized by specific structural features that influence its solubility, stability, and analytical behavior.

Table 1: Key Physicochemical Properties of this compound

Property Specification Reference
CAS Number 3963-95-9 [2] [3]
Molecular Formula C₂₂H₂₂N₂O₈·HCl [3] [1]
Molecular Weight 478.88 g/mol [3] [4]
Appearance Crystalline solid [2]
UV Absorption Maximum ~345 nm [1]
pH Range 2.0-3.0 (10 mg/mL solution) [1]
Water Content ≤2.0% (raw material); ≤7.5% (capsules) [5] [1]
Storage Conditions Tight, light-resistant containers at -10 to -25°C [2] [5]

The spectral characteristics of this compound are particularly important for analytical methods. According to USP specifications, a solution of 20 μg/mL in hydrochloric acid in methanol (1 in 1200) exhibits maximum absorbance at approximately 345 nm, with absorptivity between 88.4% and 96.4% of the USP Reference Standard when calculated on the dried basis. [1] The compound must also comply with crystallinity requirements as per USP methodology, which influences dissolution behavior and stability. [1]

The solubility profile of this compound varies significantly with the solvent system. For research purposes, the compound demonstrates solubility of 95 mg/mL in DMSO, 5 mg/mL in water, and is insoluble in ethanol. [4] These solubility characteristics are crucial considerations when designing dissolution media and sample preparation protocols for analytical determination.

USP Standard Protocol for Capsule Dissolution

The United States Pharmacopeia (USP) provides standardized methodologies for assessing the dissolution characteristics of this compound capsules, ensuring consistency and quality in pharmaceutical testing. [5] This official method serves as a critical quality control tool for evaluating batch-to-batch uniformity and predicting in vivo performance.

Materials and Equipment
  • USP this compound Reference Standard: Certified Reference Material with documented purity [2]
  • Dissolution Apparatus: USP Apparatus 1 (Baskets) with calibrated units
  • Dissolution Medium: Deaerated water (900 mL per vessel)
  • Analytical Instrumentation: UV-Visible spectrophotometer with 1-cm cells
  • Filtration System: Appropriate filters for sample clarification (e.g., 0.45-μm porosity)
  • Temperature Control System: Maintained at 37.0 ± 0.5°C
Procedure
  • Apparatus Setup: Place 900 mL of water, previously deaerated, in each dissolution vessel and equilibrate to 37.0 ± 0.5°C. [5]
  • Sample Placement: Position one capsule in each basket assembly, ensuring samples remain on the surface of the medium prior to rotation initiation.
  • Dissolution Initiation: Operate the apparatus at 100 rpm and note the starting time (t=0). [5]
  • Sample Collection: At 60 minutes (unless additional time points are required), withdraw a sufficient volume of the solution from a zone midway between the basket top and medium surface, not less than 1 cm from the vessel wall.
  • Sample Filtration: Immediately filter the collected samples, discarding the first few mL of filtrate if necessary to avoid filter adsorption effects.
  • Sample Analysis: Dilute the filtered samples suitably with water and measure UV absorbance at the wavelength of maximum absorbance at about 345 nm. [5]
  • Quantification: Compare results with a Standard solution of known concentration of USP this compound RS prepared in the same medium.
Acceptance Criteria

According to USP monographs, this compound capsules must demonstrate not less than 70% (Q) dissolution of the labeled amount of C₂₂H₂N₂O₈·HCl within 60 minutes using this standardized methodology. [5] This tolerance limit ensures adequate drug release for therapeutic efficacy.

Table 2: USP Dissolution Test Parameters for this compound Capsules

Parameter Specification Purpose
Apparatus USP Apparatus 1 (Baskets) Provides consistent hydrodynamic conditions
Rotation Speed 100 rpm Standardized agitation simulating mild gastrointestinal motility
Medium Water, 900 mL Simple, physiologically relevant dissolution medium
Temperature 37.0 ± 0.5°C Simulates human body temperature
Sampling Time 60 minutes Quality control time point for batch release
Tolerance ≥70% (Q) dissolved Minimum requirement for acceptable product performance

Factors Influencing Dissolution Behavior

Formulation and Storage Considerations

The dissolution profile of this compound is significantly influenced by formulation characteristics and storage conditions. Research comparing capsules and tablets has revealed important considerations for product development and stability testing:

  • Dosage Form Differences: Studies have demonstrated that the liberation characteristics of this compound vary between capsules and tablets, with no direct correlation between disintegration time and dissolution rate observed. This indicates that formulation components and manufacturing processes significantly impact drug release beyond simple disintegration behavior. [6]
  • Formulation Composition: Capsules containing methacycline granulate demonstrate superior stability in dissolution profiles during storage compared to those filled with powder. The granular form maintains consistent dissolution rates over time, while powder-filled capsules exhibit decreased liberation rates following storage periods. [6]
  • Mass Packing Value: For granulate-filled capsules, the packing density significantly influences dissolution performance. Research indicates that increasing the packing coefficient above 1.38 results in a marked decrease in the rate of methacycline liberation from capsules. This packing effect is less pronounced in powder-filled formulations. [6]
  • Storage Stability: The dissolution performance of this compound formulations may change during storage, with powder-filled capsules particularly susceptible to reduced dissolution rates over time. This underscores the importance of conducting dissolution studies throughout product shelf-life rather than solely at initial release. [6]
Drug-Excipient Interactions

The dissolution behavior of this compound can be significantly affected by interactions with pharmaceutical excipients and co-administered medications:

  • Antacid Interactions: Concomitant administration with common antacids containing aluminium silicate or magnesium trisilicate markedly retards this compound dissolution. This interaction occurs through two primary mechanisms: adsorption of the drug onto antacid particles and increased pH of the dissolution medium. [7]
  • Herbal Formulations: Traditional stomachics such as Cinnamomi Cortex have demonstrated significant inhibition of this compound dissolution from commercial capsules. This highlights the importance of considering potential interactions with herbal supplements and complex natural product formulations. [7]
  • Excipient Selection: The choice of fillers, binders, and disintegrants in solid dosage forms can either promote or impede drug dissolution. Formulators must carefully select excipients that do not interact with this compound through adsorption mechanisms that could reduce bioavailability.

Advanced Analytical Techniques

Chromatographic Analysis

The United States Pharmacopeia specifies reverse-phase high-performance liquid chromatography (HPLC) as the principal method for assaying this compound in both raw materials and formulated products. [5] [1] This method provides the specificity required to separate methacycline from related substances and degradation products.

Table 3: HPLC Conditions for this compound Assay

Parameter Specification Purpose
Column 4.6-mm × 15-cm containing 3.5-µm packing L1 Reverse-phase separation
Mobile Phase 0.2 M ammonium oxalate, dimethylformamide, and 0.1 M edetate disodium (11:5:4), adjusted to pH 7.0 with tetrabutylammonium hydroxide Optimal separation and peak shape
Flow Rate 1 mL/min Standard analytical flow rate
Detection UV detection at 354 nm Selective detection for tetracyclines
Injection Volume 20 µL Standard injection volume
System Suitability Resolution between methacycline and doxycycline ≥1.5; tailing factor ≤1.5; RSD ≤1.0% Ensures method reliability

Standard Preparation: Transfer about 28 mg of USP this compound RS, accurately weighed, to a 50-mL volumetric flask. Add 10 mL of water, dilute with Mobile Phase to volume, and mix to obtain a solution with known concentration of approximately 0.5 mg/mL. [5]

Assay Preparation: For capsules, place no fewer than 5 units in a high-speed blender jar containing an accurately measured volume of water. Blend for 3-5 minutes to obtain a stock solution containing about 2.5 mg of methacycline (C₂₂H₂₂N₂O₈) per mL. Filter, transfer 10.0 mL of filtrate to a 50-mL volumetric flask, add 10 mL of water, dilute with Mobile Phase to volume, and mix. [5]

Calculation: The quantity of methacycline is calculated using the formula: 5(CE / 1000)(V / N)(rU / rS) Where V is the volume of water used to prepare the stock solution, N is the number of capsules taken, C is the concentration of the Standard Preparation, E is the methacycline content of the Reference Standard, and rU and rS are the peak responses from the Assay and Standard preparations, respectively. [5]

Alternative Analytical Methods
  • Direct Potentiometry: Quantitative analysis of this compound can be performed using direct potentiometry with internal solid contact sensors, providing an alternative to chromatographic methods for routine analysis. [3]
  • Spectrophotometric Methods: UV spectrophotometry at 345 nm serves as a reliable, straightforward method for dissolution testing applications where specificity is not compromised by formulation components. [5] [1]
  • Colorimetric Determination: Tetracycline derivatives including methacycline can be determined in pharmaceutical preparations using colorimetric methods with uranyl acetate, though this approach may offer less specificity than chromatographic methods. [3]

Research Applications and Implications

Advanced Characterization Techniques

Contemporary research employs sophisticated characterization technologies to understand the fundamental factors influencing dissolution behavior:

  • X-Ray Microscopy (XRM): This non-destructive, high-resolution imaging technique enables 3D characterization of internal tablet structures, including porosity, pore size distribution, pore connectivity, and surface area. XRM has revealed that microstructural variations in spray-dried particles significantly impact dissolution performance, explaining batch-to-batch differences that traditional tests cannot differentiate. [8]
  • Image-Based Analytics: Artificial intelligence-assisted analysis of XRM images can quantify morphological parameters that correlate with dissolution performance, including the presence of closed pores, pore throat sizes, and structural defects that impede liquid penetration. [8]
  • Correlation with Performance: Studies have demonstrated that tablets with larger pore throats and higher connectivity exhibit rapid disintegration and complete drug release, while those with smaller pore throats and structural barriers demonstrate slower, incomplete dissolution. [8]
Experimental Design Considerations

When conducting dissolution studies for this compound, researchers should incorporate the following elements into their experimental design:

  • Comparative Formulation Assessment: Evaluate different formulation approaches (granulate vs. powder fills, various excipient systems) to optimize dissolution characteristics. [6]
  • Stability-Indicating Studies: Include storage conditions (time, temperature, humidity) as variables to assess dissolution profile stability. [6]
  • Interaction Screening: Test potential interactions with common co-administered substances, particularly antacids and mineral supplements. [7]
  • Microstructural Analysis: Employ advanced characterization techniques like XRM to understand the structural basis for dissolution differences between formulations. [8]

The following workflow diagram illustrates the comprehensive approach to dissolution study design for this compound formulations:

Start Study Design Phase F1 Formulation Selection (Granulate vs. Powder) Start->F1 F2 USP Apparatus Setup (900 mL water, 37°C) F1->F2 P1 Excipient Compatibility F1->P1 F3 Dissolution Testing (100 rpm, 60 min) F2->F3 P2 Storage Conditions F2->P2 F4 Sample Analysis (HPLC/UV at 345 nm) F3->F4 P3 Interaction Screening F3->P3 F5 Microstructural Analysis (XRM imaging) F4->F5 P4 Acceptance Criteria (≥70% dissolution) F4->P4 F6 Data Interpretation & Optimization F5->F6 P5 Porosity & Pore Structure F5->P5 End Report Generation & Recommendations F6->End P6 Formulation Refinement F6->P6

Conclusion and Research Implications

The dissolution behavior of this compound is a critical determinant of its bioavailability and therapeutic efficacy. This comprehensive review of application notes and protocols demonstrates that multiple factors must be considered when developing and evaluating this compound formulations. The USP-standardized methodology provides a foundation for quality control, while advanced characterization techniques offer insights into the structural basis of dissolution performance.

Key considerations for researchers and pharmaceutical developers include:

  • Formulation Strategy: Granulate-based capsule fills provide more consistent dissolution profiles during storage compared to powder-filled capsules. [6]
  • Packing Parameters: Mass packing values should be optimized to prevent decreased dissolution rates, with particular attention to granulate-filled formulations. [6]
  • Interaction Potential: Concomitant administration with antacids or certain herbal preparations significantly impedes dissolution, suggesting the need for appropriate dosing instructions. [7]
  • Advanced Characterization: XRM and image-based analytics provide powerful tools for understanding microstructural factors affecting dissolution, enabling more targeted formulation development. [8]

These protocols and considerations provide a comprehensive framework for dissolution testing of this compound, supporting the development of safe, effective, and consistent pharmaceutical products containing this important antibacterial agent.

References

Comprehensive Application Notes and Protocols for Methacycline Hydrochloride: Storage, Analysis, and Experimental Procedures

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Methacycline Hydrochloride

This compound is a broad-spectrum semi-synthetic tetracycline antibiotic derived from oxytetracycline, exhibiting enhanced antibacterial potency compared to its predecessor compounds. As a pharmaceutical reference standard, proper storage and handling of this compound are critical for maintaining its stability and ensuring the accuracy and reproducibility of analytical results in pharmaceutical quality control and research applications. This antibiotic demonstrates enhanced antibacterial activity against a wide spectrum of Gram-positive and Gram-negative bacteria, making it valuable for both human and veterinary medications as well as feed additives [1]. The molecular structure of this compound features multiple functional groups including phenolic diketones and a dimethylamino group that contribute to its chemical properties and necessitate specific storage conditions to prevent degradation.

The structural integrity of this compound directly impacts its analytical performance and biological activity. As a certified reference material, it must maintain specified purity characteristics throughout its shelf life to ensure validity in pharmaceutical testing. These secondary standards offer multi-traceability to United States Pharmacopeia (USP) and European Pharmacopoeia (EP) primary standards when available, making them essential for regulatory compliance and quality assurance in pharmaceutical laboratories [1]. Understanding the proper storage conditions, handling requirements, and analytical applications of this compound is therefore fundamental for researchers, scientists, and drug development professionals working with this important pharmaceutical compound.

Basic Properties and Storage Requirements

Fundamental Chemical Characteristics

This compound (CAS No. 3963-95-9) is a yellow crystalline powder with the molecular formula C₂₂H₂₃ClN₂O₈ and a molecular weight of 478.88 g/mol [2] [3]. Its chemical structure is characterized by a tetracyclic ring system common to tetracycline antibiotics, with specific modifications including a 6-methylene group that enhances its stability compared to earlier tetracyclines. The compound is slightly soluble in water and exhibits better stability in acidic conditions compared to other tetracyclines due to the absence of the 6-hydroxy group, which prevents the formation of inactive isotetracycline derivatives [3]. The hydrochloride salt form improves the compound's solubility and bioavailability for pharmaceutical applications while maintaining its antibacterial potency.

Optimal Storage Conditions and Stability

Maintaining appropriate storage conditions is critical for preserving the stability and integrity of this compound reference standards. According to manufacturer specifications, the material should be stored at temperatures between -10°C to -25°C in a tightly sealed container to protect it from moisture and light [1]. These low-temperature conditions are essential for preventing chemical degradation and maintaining the compound's suitability for analytical applications throughout its shelf life. Additionally, the storage environment should maintain low humidity levels, as the compound is susceptible to moisture-induced degradation that could compromise its analytical performance.

Long-term stability studies under various storage conditions provide valuable insights into the degradation kinetics of this compound. Research has demonstrated that temperature significantly impacts the degradation rate of tetracycline antibiotics, with lower temperatures substantially extending their stability period. The following table summarizes key stability findings for this compound and related tetracyclines under different storage conditions:

Table: Stability of this compound Under Different Storage Conditions

Storage Condition Time Period Degradation Observed Study Context
4°C storage 48 hours No significant degradation Raw milk matrix [4]
4°C storage 72 hours 4-13% degradation Raw milk matrix [4]
25°C storage 24 hours No significant degradation Raw milk matrix [4]
25°C storage 48 hours 0-18% degradation Raw milk matrix [4]
-10°C to -25°C Long-term Recommended condition Pharmaceutical standard [1]
Room temperature Limited duration Acceptable for transport With proper containment [2]

The stability data indicates that this compound maintains its structural integrity better at refrigerated or frozen temperatures, with degradation accelerating at room temperature over extended periods. This temperature-dependent stability profile underscores the importance of strict temperature control throughout the material's lifecycle, from storage through analysis. The compound should be allowed to reach room temperature gradually before opening the container to prevent moisture condensation, which could compromise its stability and performance in analytical applications [1] [2].

Handling and Safety Considerations

Personal Protective Equipment and Procedures

Safe handling of this compound requires appropriate personal protective equipment (PPE) to minimize exposure risks. According to safety data sheets, personnel should wear chemical impermeable gloves, safety goggles with side shields, and suitable laboratory coats or protective clothing when working with this compound [2]. The recommended glove types include those meeting EN 374 standards, which provide protection against chemical hazards. Handling should occur in a well-ventilated area, preferably within a fume hood, to prevent inhalation of fine particles or aerosols that may be generated during weighing or sample preparation procedures. These precautions are essential for maintaining a safe laboratory environment and protecting researchers from potential health effects associated with exposure.

Hazard Identification and First Aid Measures

This compound is classified as a substance with hazardous properties requiring careful attention. The safety data sheets indicate several hazard statements including H315 (causes skin irritation), H317 (may cause an allergic skin reaction), and H319 (causes serious eye irritation) [2]. In case of accidental exposure, immediate first aid measures should be implemented: for eye contact, rinse cautiously with water for several minutes and remove contact lenses if present; for skin contact, wash thoroughly with soap and plenty of water; if inhaled, move the affected person to fresh air; and if swallowed, rinse mouth with water but do not induce vomiting [2] [5]. In all cases of exposure, seeking prompt medical attention is recommended, particularly for persistent symptoms. The compound should be kept away from oxidizing agents and strong reducing agents, as these may cause hazardous reactions or decomposition [2].

Analytical Methods and Applications

HPLC Analysis Protocols

High-Performance Liquid Chromatography (HPLC) is widely recognized as a suitable analytical technique for the determination of this compound in pharmaceutical formulations [1]. The HPLC method provides excellent sensitivity and separation efficiency for quantifying this compound and potential degradation products. For optimal performance, reverse-phase C18 columns are typically employed with mobile phases consisting of aqueous buffers (often phosphate or acetate) mixed with organic modifiers such as acetonitrile or methanol. The aqueous phase is usually adjusted to an acidic pH (2.5-4.0) to suppress silanol interactions and improve peak shape. Detection is commonly performed using UV absorbance at around 280 nm or 355 nm, which correspond to the maximum absorption wavelengths of tetracycline antibiotics in acidic solutions. The system should be calibrated with this compound reference standards of known purity, and quality control samples should be included in each analytical run to ensure method validity and reliability.

Gas Chromatography and Other Analytical Techniques

While HPLC is the primary analytical method for this compound, gas chromatography (GC) has also been indicated as suitable for its analysis [1]. GC methods typically require derivatization of the compound to improve volatility and thermal stability, with common derivatizing agents including silylation reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The derivatized samples can then be analyzed using GC with flame ionization detection (FID) or mass spectrometric detection (GC-MS) for enhanced sensitivity and specificity. Additionally, electroanalytical techniques such as polarography or voltammetry may be employed for the determination of this compound, leveraging its electrochemical activity at electrode surfaces. These alternative methods provide valuable orthogonal approaches for confirming results or addressing specific analytical challenges that may arise with complex sample matrices.

Table: Analytical Applications of this compound Reference Standards

Analytical Technique Application Context Key Parameters Reference
HPLC Pharmaceutical quality control Mobile phase: Buffer-acetonitrile; Detection: UV 280/355 nm [1]
Gas Chromatography Confirmatory analysis Requires derivatization for volatility [1]
Metal Chelate Affinity Chromatography Extraction from complex matrices Selective for tetracycline structures [4]
Electroanalytical Methods Alternative quantification Electrochemical detection [1]
Stability-indicating HPLC Forced degradation studies Separation of degradation products [4]
Pharmaceutical and Research Applications

This compound reference standards find applications across multiple domains within pharmaceutical development and environmental analysis. In pharmaceutical quality control, these standards are essential for identity testing, assay determination, and impurity profiling in drug substances and products [1]. The compound's broad-spectrum antibacterial activity also makes it relevant for microbiological research, particularly in studies investigating tetracycline resistance mechanisms or evaluating novel antibiotic combinations. Additionally, the environmental fate of tetracycline antibiotics has become an area of increased regulatory focus, with this compound serving as a reference standard in environmental monitoring programs to detect and quantify antibiotic residues in water, soil, and biological samples. Recent research has also explored the non-antibiotic properties of tetracycline derivatives, including their potential as matrix metalloproteinase inhibitors [6], expanding their application into new therapeutic areas beyond infectious diseases.

Experimental Protocols

Stability Monitoring and Forced Degradation Protocol

Stability assessment of this compound is essential for determining shelf life and appropriate storage conditions. This protocol outlines a systematic approach for evaluating the stability of this compound under various environmental conditions:

  • Sample Preparation: Weigh accurately approximately 50 mg of this compound reference standard into separate clear glass vials and amber glass vials for light sensitivity studies. For thermal stability studies, prepare additional samples in tightly sealed containers.

  • Study Conditions:

    • Thermal Stability: Store samples at -20°C (control), 4°C, 25°C, and 40°C.
    • Humidity Studies: Place samples in desiccators maintaining 25%, 55%, and 75% relative humidity using appropriate saturated salt solutions.
    • Photostability: Expose samples to both visible and UV light according to ICH Q1B guidelines, with protected samples wrapped in aluminum foil as controls.
  • Sampling Timepoints: Analyze samples initially and after 1, 2, 4, and 8 weeks using validated HPLC methods. For long-term studies, extend timepoints to 3, 6, 9, and 12 months.

  • Analysis: Determine the percentage of intact this compound remaining at each timepoint using HPLC with UV detection. Identify and quantify degradation products using reference standards where available.

  • Data Interpretation: Calculate degradation rate constants and determine the primary environmental factors affecting stability. Establish appropriate storage conditions and expiration dating based on the results.

This systematic approach provides comprehensive stability profiling essential for establishing appropriate handling, storage, and retest periods for this compound reference standards in compliance with regulatory guidelines for pharmaceutical substances.

Sample Preparation for Analytical Applications

Proper sample preparation is critical for accurate quantification of this compound in various matrices. The following protocol describes a metal chelate affinity chromatography extraction method adapted from published procedures for tetracycline analysis [4]:

  • Standard Solution Preparation:

    • Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.
    • Dissolve in and dilute to volume with methanol to obtain a primary stock solution of 100 µg/mL.
    • Prepare working standards by appropriate dilution with the mobile phase to cover the expected concentration range (typically 1-50 µg/mL).
  • Extraction from Complex Matrices:

    • For solid samples (e.g., tissue, feed): Homogenize 2 g of sample with 10 mL of EDTA-McIlvaine buffer (pH 4.0) using a high-speed blender for 2 minutes.
    • Centrifuge at 4000 × g for 10 minutes and collect the supernatant.
    • For liquid samples (e.g., milk, serum): Mix 2 mL of sample with 8 mL of EDTA-McIlvaine buffer and vortex for 1 minute.
  • Cleanup Using Metal Chelate Affinity Chromatography:

    • Condition a chelating Sepharose column charged with Cu²⁺ with 10 mL of deionized water.
    • Apply the prepared sample extract to the column at a flow rate of 1-2 mL/min.
    • Wash with 10 mL of deionized water to remove interfering compounds.
    • Elute the tetracyclines with 10 mL of 0.1 M sodium EDTA solution (pH 8.0).
  • Sample Analysis:

    • Adjust the pH of the eluate to 3.0-4.0 with hydrochloric acid.
    • Filter through a 0.45 µm membrane filter before chromatographic analysis.
    • Analyze by HPLC or GC according to validated methods.

This sample preparation method provides effective extraction efficiency and matrix cleanup for accurate quantification of this compound in complex samples, with typical recovery rates exceeding 85% when properly executed [4].

Pathways and Workflows

Chemical Degradation Pathways

The chemical structure of this compound contains several labile moieties susceptible to specific degradation pathways under various environmental conditions. Understanding these pathways is essential for developing stable formulations and appropriate storage conditions. The primary degradation routes include:

  • Epimerization: At the C-4 position in acidic to neutral conditions, forming 4-epi-methacycline which exhibits reduced antibacterial activity.
  • Acid-catalyzed dehydration: In strong acidic conditions, leading to the formation of anhydro-methacycline through elimination of the hydroxyl group at C-6.
  • Alkaline degradation: In basic conditions, resulting in the opening of the ring structure and formation of iso-methacycline derivatives.
  • Oxidative degradation: Particularly susceptible to photo-oxidation, resulting in various oxygenated products with modified biological activity.
  • Hydrolytic degradation: Affecting the amide functionality, though this is generally a minor pathway compared to other degradation mechanisms.

These degradation processes are influenced by environmental factors including temperature, pH, light exposure, and the presence of catalytic metal ions. The identification and monitoring of degradation products are essential aspects of pharmaceutical quality control, requiring sensitive and selective analytical methods to ensure the safety and efficacy of this compound-containing products.

The following diagram illustrates the experimental workflow for this compound analysis:

Start Start: Retrieve Methacycline Hydrochloride Standard Storage Storage Condition Verification (-10°C to -25°C) Start->Storage Equilibrate Gradual Equilibration to Room Temperature Storage->Equilibrate Weigh Weighing Procedure (in controlled environment) Equilibrate->Weigh Prep Sample Preparation and Solution Preparation Weigh->Prep Analysis Analysis by HPLC/GC with Reference Standards Prep->Analysis Data Data Analysis and Interpretation Analysis->Data End Result Documentation and Storage Data->End

Diagram 1: Experimental workflow for this compound analysis, highlighting critical control points from storage through analysis.

Environmental Impact and Biodegradation

The environmental fate of this compound has gained increasing attention due to the potential ecological impacts of antibiotic residues in the environment. Recent research has identified specific bacterial strains capable of transforming tetracycline antibiotics, offering potential for bioremediation applications. Studies have shown that certain microorganisms, including novel strains of Kluyvera species isolated from municipal sludge, demonstrate the ability to biodegrade tetracycline antibiotics through enzymatic modification and ring cleavage mechanisms [7]. These biodegradation processes typically involve initial modifications to the tetracycline structure, followed by progressive breakdown into smaller molecular fragments with reduced antibacterial activity.

The biodegradation pathway for tetracycline antibiotics generally follows a sequential process:

  • Initial hydroxylation at various positions on the tetracyclic ring system
  • Dealkylation of the dimethylamino group
  • Opening of the ring structure through oxidative processes
  • Further degradation to simple organic compounds that can enter standard metabolic pathways

Understanding these biotransformation pathways is essential for developing effective biological treatment systems for wastewater containing antibiotic residues, potentially reducing the environmental impact of pharmaceutical manufacturing and use. The isolation and characterization of specialized bacterial strains capable of degrading methacycline and related tetracyclines provide promising approaches for addressing environmental contamination with these persistent compounds [7].

The following diagram illustrates the degradation pathway of this compound:

Methacycline This compound (C22H23ClN2O8) Epimerization Epimerization (pH 2-6) Methacycline->Epimerization AcidDeg Acid-Catalyzed Dehydration Methacycline->AcidDeg AlkalineDeg Alkaline Degradation (pH >8) Methacycline->AlkalineDeg PhotoDeg Photodegradation (Light Exposure) Methacycline->PhotoDeg BioDeg Biodegradation (Microbial Action) Methacycline->BioDeg Epimer 4-Epi-Methacycline (Reduced Activity) Epimerization->Epimer Anhydro Anhydro-Methacycline AcidDeg->Anhydro Iso Iso-Methacycline Derivatives AlkalineDeg->Iso PhotoProd Photodegradation Products PhotoDeg->PhotoProd Degraded Degraded Intermediates (Lower Molecular Weight) BioDeg->Degraded

Diagram 2: Primary degradation pathways of this compound under various environmental conditions, showing the main routes of chemical and biological transformation.

Conclusion

This compound represents an important pharmaceutical reference standard with specific storage and handling requirements essential for maintaining its stability and analytical performance. The recommended storage condition of -10°C to -25°C, coupled with protection from moisture and light, ensures the material integrity throughout its shelf life. Implementation of the described analytical protocols, including HPLC and GC methods with appropriate sample preparation techniques, provides reliable approaches for quantifying this compound in various matrices. The experimental procedures outlined for stability monitoring and sample analysis offer practical guidance for researchers and quality control professionals working with this compound.

The comprehensive understanding of this compound's degradation pathways and stability profile enables the development of robust analytical methods and appropriate storage conditions. Furthermore, emerging research on the biodegradation of tetracycline antibiotics by specific bacterial strains offers promising approaches for addressing environmental concerns associated with antibiotic residues. As pharmaceutical analysis continues to evolve, the principles and protocols described in these application notes provide a foundation for the proper handling, analysis, and storage of this compound reference standards in compliance with regulatory requirements and scientific best practices.

References

Methacycline hydrochloride certified reference material

Author: Smolecule Technical Support Team. Date: February 2026

Material Specifications and Handling

The table below summarizes the key specifications for Methacycline Hydrochloride Certified Reference Materials (CRMs) based on the information available.

Property Specification
Product Name This compound [1]
Catalog Number PHR1594 (Sigma-Aldrich), 1397006 (USP) [1] [2]
CAS RN 3963-95-9 [1] [2]
Molecular Formula C₂₂H₂₂N₂O₈ · HCl [1] [2] [3]
Molecular Weight 478.88 g/mol [3]
Quality/Standard Certified Reference Material (CRM), Pharmaceutical Secondary Standard [1]
Certification ISO 17034 & ISO/IEC 17025 [1]
Primary Application Determination of analyte in pharmaceutical formulations by chromatography and electroanalytical techniques [1]
Recommended Storage -10°C to -25°C [1]
Physical Form Neat, Crystalline Solid [1] [4]

Experimental Protocols

Protocol 1: System Suitability Testing by HPLC

This protocol is designed to ensure the analytical system is working correctly before quantifying methacycline in samples.

  • 1.1 Reference Standard Preparation

    • Accurately weigh approximately 10 mg of this compound CRM.
    • Transfer to a 100 mL volumetric flask.
    • Dissolve and dilute to volume with HPLC-grade methanol to obtain a primary stock solution of approximately 100 µg/mL.
    • Further dilute the stock solution with a mixture of methanol and water (50:50, v/v) to prepare a working standard solution of 10 µg/mL.
    • Filter the final solution through a 0.45 µm or 0.22 µm nylon or PVDF membrane syringe filter before injection [1] [4].
  • 1.2 Chromatographic Conditions

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
    • Mobile Phase: Phosphate buffer (pH 3.0) - Acetonitrile (75:25, v/v).
    • Flow Rate: 1.0 mL/min.
    • Detection: UV-Vis or PDA detector at 346 nm [4].
    • Injection Volume: 10-20 µL.
    • Column Temperature: 30°C.
  • 1.3 System Suitability Evaluation

    • Inject the working standard solution (10 µg/mL) in six replicates.
    • Acceptance Criteria:
      • The relative standard deviation (RSD) for the peak area of methacycline from the six replicates should be ≤ 2.0%.
      • The theoretical plate count (N) for the methacycline peak should be > 2000.
      • The tailing factor (T) should be ≤ 1.5.
Protocol 2: Sample Assay and Quantification

This protocol outlines the procedure for quantifying methacycline in a pharmaceutical formulation (e.g., tablet powder or suspension).

  • 2.1 Test Sample Preparation

    • For tablets: Finely powder and weigh a portion equivalent to 50 mg of methacycline. Transfer to a 500 mL volumetric flask.
    • For suspensions: Mix well and weigh a portion equivalent to 50 mg of methacycline. Transfer to a 500 mL volumetric flask.
    • Add about 300 mL of diluent (methanol:water, 50:50) to the flask.
    • Sonicate for 30 minutes with intermittent shaking.
    • Allow to cool to room temperature, then dilute to volume with the same diluent and mix well.
    • Filter a portion of the solution through a 0.45 µm filter, discarding the first 2-3 mL of the filtrate.
  • 2.2 Calibration Curve Preparation

    • Prepare at least five standard solutions from the CRM stock solution across a range of concentrations (e.g., 5, 10, 25, 50, 75 µg/mL) using serial dilution with the diluent.
    • Inject each standard solution in duplicate following the chromatographic conditions in Protocol 1.
  • 2.3 Quantification Analysis

    • Inject the prepared test sample solution.
    • Calculate the concentration of methacycline in the test sample by comparing its peak area to the calibration curve. The calibration curve should demonstrate a correlation coefficient (R²) of ≥ 0.995.

Quality Control Workflow

The following diagram illustrates the logical workflow for using the CRM in pharmaceutical quality control, from preparation to final analysis.

workflow start Start: Receive CRM storage Storage at -10°C to -25°C start->storage prep Weigh & Prepare Stock Solution storage->prep calibrators Prepare Calibrators prep->calibrators samples Prepare Test Samples prep->samples hplc HPLC Analysis calibrators->hplc samples->hplc data Data Acquisition & Processing hplc->data eval Evaluate System Suitability data->eval report Report Results eval->report

Critical Notes for Researchers

  • Solubility Considerations: this compound is soluble in organic solvents like DMF (10 mg/ml) and DMSO (5 mg/ml), and sparingly soluble in aqueous buffers (1 mg/ml in PBS, pH 7.2). This should guide solvent selection for sample preparation [4].
  • Stability is Key: The CRM must be stored at the recommended low temperatures (-10°C to -25°C) to maintain its stability and certified properties. Always allow the vial to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation [1].
  • Traceability and Compliance: This CRM provides multi-traceability to USP and other primary standards, which is critical for regulatory compliance in drug development and manufacturing [1].
  • Spectroscopic Properties: For method development, note that this compound has characteristic UV absorption maxima at 251 nm and 346 nm, which can be utilized for detection [4].

References

Comprehensive Application Notes and Protocols: Electrochemical Analysis of Methacycline Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Methacycline Hydrochloride Electrochemical Analysis

This compound (MC•Cl) is a broad-spectrum, semisynthetic tetracycline antibiotic with superior efficacy to older tetracyclines like oxytetracycline and tetracycline. As a member of the tetracycline antibiotics family, it exhibits activity against a wide range of Gram-positive and Gram-negative bacteria, atypical organisms, and protozoan parasites. Its favorable antimicrobial properties and absence of major adverse effects have led to its extensive use in human and veterinary medicine, as well as in animal feed additives. The molecular structure of methacycline contains multiple electroactive functional groups that enable its detection and quantification through various electrochemical techniques. [1] [2]

Electrochemical analysis methods offer significant advantages for pharmaceutical quality control and therapeutic drug monitoring of this compound. These techniques are characterized by their simplicity, rapid analysis, cost-effectiveness, high sensitivity, and suitability for automation and miniaturization. Unlike conventional chromatographic methods which often require expensive instrumentation, extensive sample preparation, and long analysis times, electrochemical methods can provide rapid results with minimal sample pretreatment. Additionally, electrochemical platforms can be modified with various materials to enhance their selectivity and sensitivity for specific applications, making them particularly valuable for routine analysis in both pharmaceutical and clinical settings. [3] [4]

Overview of Electrochemical Methods

The electrochemical determination of this compound primarily utilizes potentiometric sensors and voltammetric techniques, each with distinct mechanisms and applications. Potentiometric methods measure the potential difference under conditions of zero current, while voltammetric techniques examine the current response as a function of applied potential. The selection of an appropriate method depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.

Method Comparison Table

Table 1: Comparison of electrochemical methods for this compound analysis

Method Type Electrode System Linear Range (M) Detection Limit (M) Response Time Key Advantages
Potentiometric PVC Membrane ISE [5] 6.0×10⁻⁶ - 3.0×10⁻² 3.4×10⁻⁶ <15 s Simple operation, cost-effective, suitable for pharmaceutical QC
Potentiometric Internal Solid Contact Sensor [6] [7] 6.4×10⁻⁶ - 3.0×10⁻³ 4.4×10⁻⁶ <5 s Enhanced stability, reduced drift, rapid response
Voltammetric Poly(malachite green)/GCE [8] 5×10⁻⁶ - 1×10⁻⁴ 1.6×10⁻⁶ - High sensitivity, electrocatalytic enhancement
Voltammetric BDD Electrode with Surfactants [3] Specific values not provided Information missing - Excellent potential window, low background current

Table 2: Electrode modification approaches for enhanced methacycline detection

Modification Approach Base Electrode Key Characteristics Application Scope
Ion-selective Membranes [5] PVC MC-TPB as electroactive substance, DOP plasticizer Pharmaceutical formulations
Solid Contact Materials [6] [7] Pt/PPy/PVC PPy as solid contact, MC-PT as ion exchanger Direct potentiometry in tablets
Polymer Films [8] Glassy Carbon Electrocatalytic oxidation, enhanced surface area Sensitive detection in complex matrices
Nanomaterial Composites [4] Carbon Paste High surface area, improved electron transfer Biological samples, environmental monitoring

Detailed Experimental Protocols

Protocol 1: Potentiometric Determination Using PVC Membrane Electrode
3.1.1 Sensor Preparation
  • Electrode Composition: Prepare the sensing membrane by dissolving 0.5 mg of methacycline-tetraphenylborate (MC-TPB) ion-pair, 31.5 mg of poly(vinyl chloride) (PVC), and 68.0 mg of dioctyl phthalate (DOP) plasticizer in 2.5 mL of tetrahydrofuran (THF). The optimal membrane composition is 0.7% (w/w) ion-pair, 31.5% (w/w) PVC, and 67.8% (w/w) DOP. [5]

  • Membrane Fabrication: Pour the homogeneous PVC cocktail onto a glass dish (approximately 4 cm diameter) and allow the THF to evaporate slowly at room temperature for 24 hours. This gradual evaporation prevents bubble formation and ensures a homogeneous membrane with consistent electrochemical properties. [5]

  • Electrode Assembly: Cut a disk (approximately 16 mm diameter) from the prepared membrane and attach it to the polished end of a PVC tube using a PVC-THF solution (5% w/w) as adhesive. Fill the electrode body with internal filling solution (1.0 × 10⁻³ M this compound) and insert the Ag/AgCl reference element. Condition the assembled electrode by soaking in 1.0 × 10⁻³ M this compound solution for at least 2 hours before use. [5]

3.1.2 Measurement Procedure
  • Sample Preparation: For pharmaceutical formulations (tablets), accurately weigh and crush two tablets, then dissolve the powder in pH 2.6 background solution (diluted hydrochloric acid). Transfer the solution to a 50-mL volumetric flask, dilute to volume with the background solution, and further dilute as needed to bring the concentration within the linear range of the electrode. [5]

  • Potential Measurement: Immerse the conditioned methacycline-selective electrode and a saturated calomel reference electrode (SCE) in the test solution while maintaining constant stirring with a magnetic stirrer. Measure the equilibrium potential using a high-impedance pH/mV meter with precision of ±0.1 mV. Record the potential when the reading stabilizes (drift <0.5 mV/min). [5]

  • Calibration Protocol: Prepare standard this compound solutions in the concentration range of 1.0×10⁻⁶ M to 3.0×10⁻² M using the pH 2.6 background solution. Measure the potential for each standard and construct a calibration curve by plotting potential (mV) versus logarithm of methacycline concentration. The electrode typically exhibits a Nernstian slope of 52.9 mV/decade at 25°C. [5]

Protocol 2: Internal Solid Contact Sensor with Poly(pyrrole)
3.2.1 Sensor Construction
  • Electrode Design: The internal solid contact sensor follows the configuration Pt/PPy/PVC(MC-PT), where a platinum base electrode is coated with conducting poly(pyrrole) (PPy) as the solid contact material, followed by a PVC membrane containing the ion exchanger. [6] [7]

  • Membrane Preparation: Prepare the ion-selective membrane by combining methacycline-phosphotungstate (MC-PT) as the ion exchanger with dibutyl phthalate (DBP) as plasticizer and PVC in the appropriate ratio. The optimal performance is achieved with a membrane composition containing 10.0% (w/w) of MC-PT, 45.0% (w/w) DBP, and 45.0% (w/w) PVC. [5]

  • Polymer Deposition: Electropolymerize pyrrole on the Pt electrode surface using cyclic voltammetry in a solution containing 0.1 M pyrrole and 0.1 M LiClO₄ by scanning between -0.2 and 0.6 V (vs. Ag/AgCl) at 50 mV/s for 20 cycles. This creates a stable conducting polymer layer that facilitates ion-to-electron transduction and reduces potential drift. [6]

3.2.2 Direct Potentiometry
  • Measurement Conditions: Perform all measurements in pH 2.7 background solution to ensure proper protonation of methacycline molecules and minimize pH interference. Maintain constant temperature at 25±0.2°C during measurements as temperature fluctuations can affect the electrode response. [6] [7]

  • Calibration and Quantification: Calibrate the sensor using standard solutions ranging from 6.4×10⁻⁶ M to 3.0×10⁻³ M this compound. The sensor typically exhibits a Nernstian slope of 52.4±0.2 mV/decade. For unknown samples, measure the potential and determine the concentration directly from the calibration curve without the need for standard additions. [6] [7]

  • Validation Procedure: Validate the method by performing recovery studies in pharmaceutical tablet formulations. The average recovery should be approximately 100.1% with relative standard deviation <1.0% (n=4), demonstrating high accuracy and precision for quality control applications. [6]

Protocol 3: Voltammetric Determination with Modified Electrodes
3.3.1 Electrode Modification
  • Surface Polishing: Prior to modification, polish the glassy carbon electrode (GCE) successively with alumina slurries of decreasing particle size (1.0, 0.3, and 0.05 μm) on a microcloth pad to create a mirror-like surface. Rinse thoroughly with distilled water between each polishing step and after the final polish. [8]

  • Polymer Film Deposition: Electropolymerize malachite green on the GCE surface by performing 10 cycles of cyclic voltammetry between -1.4 and 1.8 V at a scan rate of 0.1 V/s in a solution containing 10 mM malachite green dissolved in pH 6.0 phosphate buffer with 0.5 M NaNO₃ as supporting electrolyte. [8]

  • Activation Procedure: After polymerization, rinse the modified electrode copiously with distilled water and cycle in monomer-free 0.5 M H₂SO₄ between -0.8 and +0.8 V until a stable voltammogram is obtained. This activation step enhances the electrocatalytic properties and stability of the polymer film. [8]

3.3.2 Voltammetric Measurement
  • Optimized Parameters: Employ square wave adsorptive stripping voltammetry (SW-AdASV) with the following parameters: accumulation potential = 0 V, accumulation time = 60 s, amplitude = 25 mV, frequency = 15 Hz, and step potential = 5 mV. These conditions maximize the oxidation signal for methacycline while minimizing background interference. [8]

  • Analytical Procedure: Transfer an aliquot of the sample solution to the electrochemical cell containing supporting electrolyte (pH 7.5 phosphate buffer). Apply the accumulation potential under stirring conditions to pre-concentrate methacycline on the electrode surface. After a 30-second quiet time, initiate the square wave voltammetric scan from 0 to +1.2 V to record the oxidation peak. [8]

  • Calibration and Analysis: Construct a calibration curve by plotting the anodic peak current versus methacycline concentration in the range of 5-100 μM. The method typically demonstrates a detection limit of 1.6 μM and quantification limit of 5.3 μM, making it suitable for pharmaceutical dosage form analysis. [8]

Data Analysis and Interpretation

Response Characteristics and Method Validation

Table 3: Performance characteristics of electrochemical methods for this compound

Performance Parameter PVC Membrane ISE [5] Internal Solid Contact Sensor [6] [7] Voltammetric Method [8]
Linear Range (M) 6.0×10⁻⁶ - 3.0×10⁻² 6.4×10⁻⁶ - 3.0×10⁻³ 5×10⁻⁶ - 1×10⁻⁴
Detection Limit (M) 3.4×10⁻⁶ 4.4×10⁻⁶ 1.6×10⁻⁶
Slope (mV/decade) 52.9 52.4±0.2 -
Response Time <15 s <5 s -
Working pH Range 2.0-3.0 2.0-3.0 7.0-8.0
Recovery (%) 99.2-101.2 100.1 98.5-101.2

Electrochemical sensors for this compound demonstrate Nernstian response in the concentration ranges specified in Table 3, indicating the ideal behavior of these sensors according to the Nernst equation. The working pH range is critical for methacycline determination as the protonation state of the molecule affects its electrochemical behavior. Potentiometric sensors require acidic conditions (pH 2.0-3.0) to ensure the drug is fully protonated, while voltammetric methods often work best at neutral to slightly basic conditions where oxidation processes are more favorable. [5] [6] [8]

Selectivity and Interference Studies

The selectivity coefficients of methacycline electrodes against common interfering ions should be determined using the separate solution method (SSM) or matched potential method (MPM). The sensors typically exhibit excellent selectivity for methacycline over inorganic cations (Na⁺, K⁺, Ca²⁺, Mg²⁺) and excipients commonly found in pharmaceutical formulations. However, other tetracycline antibiotics may interfere significantly due to their structural similarity, requiring separation if present in the sample. For voltammetric methods, substances with similar oxidation potentials or those that adsorb strongly on the electrode surface may interfere, necessitating proper sample preparation or modification of the electrode surface to enhance selectivity. [6] [8]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the key experimental processes and mechanisms involved in the electrochemical analysis of this compound.

Potentiometric Sensor Preparation Workflow

G cluster_1 Ion-Pair Complex Formation cluster_2 Membrane Fabrication cluster_3 Electrode Assembly Start Start Sensor Preparation IP1 Dissolve MC in water Start->IP1 IP2 Add Tetraphenylborate solution IP1->IP2 IP3 Filter and wash precipitate IP2->IP3 IP4 Dry at 60°C IP3->IP4 MF1 Dissolve MC-TPB, PVC, and plasticizer in THF IP4->MF1 MF2 Pour onto glass dish MF1->MF2 MF3 Evaporate THF at room temperature MF2->MF3 MF4 Cut membrane disk MF3->MF4 EA1 Glue membrane to PVC tube MF4->EA1 EA2 Add internal filling solution EA1->EA2 EA3 Insert Ag/AgCl reference element EA2->EA3 EA4 Condition in MC solution EA3->EA4 End Completed Sensor EA4->End

Electrochemical Detection Mechanism

G cluster_preconcentration Pre-concentration Phase cluster_electron_transfer Electron Transfer Process cluster_signal_generation Signal Generation Sample Sample Solution Containing Methacycline PC1 Methacycline molecules approach electrode surface Sample->PC1 PC2 Adsorption onto modified electrode PC1->PC2 PC3 Accumulation at applied potential PC2->PC3 ET1 Applied potential reaches oxidation threshold PC3->ET1 ET2 Electron transfer from methacycline ET1->ET2 ET3 Formation of oxidation products ET2->ET3 SG1 Current proportional to concentration ET3->SG1 SG2 Potential shift in potentiometry SG1->SG2 SG3 Measurement of analytical signal SG2->SG3 Interpretation Data Interpretation and Quantification SG3->Interpretation

Troubleshooting and Optimization Guidelines

Common Issues and Solutions
  • Slow Response Time: If the electrode response time exceeds specifications, check the membrane thickness and reduce if necessary. Ensure proper conditioning in methacycline solution before use. For voltammetric electrodes, verify that the polymer film thickness is optimized by controlling the number of deposition cycles during electropolymerization. [5] [8]

  • Reduced Sensitivity: When sensitivity decreases (sub-Nernstian slope), examine the membrane composition and prepare fresh ion-pair complex if needed. For voltammetric methods, repolish the electrode surface to remove contamination and regenerate the active surface. Check the pH of the test solution as deviation from the optimal range significantly affects sensitivity. [5] [6]

  • Poor Reproducibility: Inconsistent results may stem from variations in membrane composition or inadequate conditioning. Ensure consistent preparation protocols and standardize conditioning time. For modified electrodes, verify that the modification procedure is highly reproducible by controlling all parameters including deposition potential, time, and solution composition. [6] [8]

Method Optimization Strategies
  • pH Optimization: Conduct preliminary experiments to determine the optimal pH range for analysis. For potentiometric sensors, test the response in the pH range 2-6 using appropriate buffer systems. For voltammetric methods, examine a wider pH range (3-9) to identify the pH that yields the highest peak current and best peak shape. [5] [8]

  • Accumulation Parameters: For voltammetric techniques utilizing adsorption, optimize the accumulation potential and time to maximize sensitivity without excessively lengthening the analysis time. Perform experiments with accumulation times ranging from 15-180 seconds and potentials from -0.5 to +0.5 V to identify the optimal pre-concentration conditions. [8]

  • Modifier Composition: Systematically vary the composition of electrode modifiers to enhance performance. For carbon paste electrodes, test different ratios of conductive materials (graphite, nanotubes) to binder. For polymer-modified electrodes, optimize the monomer concentration and number of polymerization cycles to achieve the desired film properties. [4]

Conclusion

The electrochemical methods presented in these application notes provide reliable, cost-effective, and efficient approaches for the determination of this compound in pharmaceutical formulations and biological samples. Potentiometric sensors offer simplicity and rapid analysis suitable for quality control applications, while voltammetric techniques provide enhanced sensitivity for trace analysis. The selection of an appropriate method should be based on the specific application requirements, available instrumentation, and required sensitivity.

The modified electrodes described in these protocols demonstrate how advanced materials can enhance analytical performance, with solid-contact sensors providing stable responses and polymer-modified electrodes offering catalytic properties for improved sensitivity. Proper method validation following regulatory guidelines ensures the reliability of results for pharmaceutical analysis.

As electrochemical sensor technology continues to evolve, future developments in nanomaterial-based modifiers, miniaturized systems, and multiplexed detection platforms will further expand the capabilities of these methods for methacycline analysis in various settings including point-of-care testing and environmental monitoring.

References

Methacycline hydrochloride protein synthesis inhibition assay

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Key Assay Data

Methacycline is a second-generation, semi-synthetic tetracycline antibiotic. Its primary mechanism, shared across the tetracycline class, is the inhibition of protein synthesis by binding to the 30S ribosomal subunit. This binding prevents the aminoacyl-tRNA from attaching to the mRNA-ribosome complex, thereby halting the elongation of the peptide chain [1] [2]. The table below summarizes quantitative data and key characteristics relevant to methacycline assays.

Property / Parameter Details
Primary Target Bacterial 30S ribosomal subunit [1] [2]
Mechanism Inhibition of aminoacyl-tRNA association, blocking protein translation [1] [2]
Reported IC₅₀ (EMT Inhibition) ~5 μM (in primary alveolar epithelial cells) [3]
Relevant Assay Context Potentiation assays using anhydrotetracycline (ATc) to investigate TetX-mediated resistance [2]

Experimental Workflow for Protein Synthesis Inhibition

While a direct protocol for methacycline is not published, the following workflow synthesizes established methods for evaluating tetracycline antibiotics and other protein synthesis inhibitors [2] [4]. You can adapt this framework to investigate methacycline.

cluster_notes Key Considerations A Cell Culture Preparation B Inhibitor Treatment A->B C Newly Synthesized Protein Labeling B->C Note1 Determine optimal methacycline concentration range and treatment time (e.g., 1-4 hours). B->Note1 D Cell Lysis & Protein Extraction C->D Note2 Use a short pulse (e.g., 1 hour) with a clickable methionine analog like AHA. C->Note2 E Enrichment of Labeled Proteins D->E F Sample Analysis E->F Note3 Use click chemistry (e.g., AHA-alkyne biotin) to selectively enrich newly synthesized proteins. E->Note3 G Data Quantification F->G Note4 Choose method: • Gel electrophoresis & fluorescence/chemiluminescence • Mass spectrometry (LC-MS) with multiplexed tagging (TMT) F->Note4

Detailed Protocol Steps

This section elaborates on the key experimental phases shown in the workflow diagram.

  • Cell Preparation & Treatment

    • Cell Culture: Grow the bacterial strain of interest to the mid-logarithmic phase (e.g., OD₆₀₀ ~0.5) in an appropriate medium [2].
    • Inhibitor Treatment: Prepare a serial dilution of methacycline hydrochloride in the culture medium. Dissolve methacycline in water, as it is soluble up to 5 mg/mL [3]. Add the solutions to the bacterial cultures. Include a negative control (no drug) and a positive inhibition control (e.g., another known protein synthesis inhibitor like puromycin or anhydrotetracycline) [2] [4]. A typical treatment time can range from 1 to 4 hours.
  • Metabolic Labeling & Processing

    • Pulse-Labeling: Following the inhibitor treatment, pulse-label the cells for a short period (e.g., 1 hour) with a methionine analog like Azidohomoalanine (AHA). AHA is incorporated into newly synthesized proteins in place of methionine [4].
    • Cell Lysis: After labeling, harvest the cells by centrifugation and lyse them using a suitable lysis buffer. The lysate must be cleared by centrifugation to remove debris.
  • Enrichment & Analysis

    • Enrichment of Newly Synthesized Proteins: Use click chemistry to conjugate the AHA-labeled proteins to alkyne-bearing tags. A common method is to react them with alkyne-biotin, followed by capture using streptavidin-coated beads. This step enriches the newly synthesized proteins, removing the background of pre-existing proteins [4].
    • Analysis:
      • Gel-Based Analysis: Elute the captured proteins and analyze them by SDS-PAGE. Detect the newly synthesized proteins by in-gel fluorescence (if a fluorescent dye was conjugated) or by Western blotting using streptavidin-HRP.
      • Mass Spectrometry Analysis: For a global, quantitative view, the enriched proteins can be digested with trypsin, and the resulting peptides analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). Employing multiplexed tagging like Tandem Mass Tag (TMT) allows for comparing multiple conditions simultaneously [4].

Research Context and Further Considerations

  • Tetracycline Resistance (TetX): Be aware that a major resistance mechanism to tetracyclines, including methacycline, is through Tet(X) enzymes, which are flavin-dependent monooxygenases that hydroxylate and inactivate the antibiotic [5] [2]. Your assay might show reduced inhibition in strains expressing Tet(X).
  • Potentiation Assays: Research into overcoming Tet(X) resistance uses potentiation assays. In these, an inhibitor of Tet(X) like anhydrotetracycline (ATc) is co-administered with the primary tetracycline. A significant drop in the IC₅₀ in the presence of ATc indicates the primary antibiotic is a substrate for Tet(X) [2]. This is a powerful method to contextualize your findings with methacycline.

Important Notes for Researchers

  • Lack of Direct Protocol: The information above is synthesized from related research. You will need to optimize critical parameters such as methacycline concentration, treatment time, and cell density for your specific experimental system.
  • Cytoplasmic Specificity: The protein synthesis inhibition discussed here targets the bacterial 70S ribosome. Assays in eukaryotic cells (e.g., mammalian cell lines) will primarily measure off-target effects, as the primary target of tetracyclines is the bacterial ribosome [4].
  • Stability: Ensure fresh preparation of methacycline solutions for consistent results.

References

Application Notes and Protocols: Investigating Methacycline Hydrochloride's Interaction with the Bacterial Ribosome

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Methacycline Hydrochloride is a semisynthetic tetracycline antibiotic that functions as a potent inhibitor of bacterial protein synthesis. Its primary mechanism of action involves binding to the 30S ribosomal subunit, specifically preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This interaction effectively halts the translation process, inhibiting bacterial growth and multiplication [1]. Chemically, methacycline is derived from oxytetracycline (produced by Streptomyces rimosus) and is characterized by a methylene group at the C6 position, which distinguishes it from other tetracyclines [2] [3]. While its core mechanism is shared among tetracyclines, recent research into novel ribosome-targeting antibiotics, such as the depsipeptide manikomycin also derived from S. rimosus, reveals that even well-studied antibiotic-producing strains can yield compounds with unique ribosomal binding sites and modes of action, highlighting the continued relevance of this research area [4].

The following diagram illustrates the primary mechanism by which methacycline inhibits bacterial protein synthesis.

G mRNA mRNA Template Complex mRNA-Ribosome Complex mRNA->Complex Ribosome 30S Ribosomal Subunit Ribosome->Complex aa_tRNA Aminoacyl-tRNA ProteinSynthesis Protein Synthesis aa_tRNA->ProteinSynthesis Complex->aa_tRNA Inhibition Inhibition of Translation Inhibition->aa_tRNA Prevents attachment Methacycline Methacycline Methacycline->Inhibition Binds to 30S subunit

Figure 1: Mechanistic pathway of Methacycline inhibition. Methacycline binds the 30S ribosomal subunit, preventing aminoacyl-tRNA attachment and halting protein synthesis [1].

Key Experimental Approaches for Ribosome Interaction Studies

Studying methacycline-ribosome interactions requires a multidisciplinary approach combining biochemical, genetic, and structural techniques. The protocols below outline core methodologies for characterizing this interaction.

Protocol 1: In Vitro Translation Inhibition Assay

Purpose: To quantify the inhibition of bacterial protein synthesis by methacycline using a cell-free system [4].

Materials:

  • E. coli S30 Extract System for Circular DNA (e.g., Promega)
  • Purified This compound (e.g., Sigma-Aldordch, #M9515)
  • Control antibiotics: Tetracycline, Tigecycline
  • Luciferase Reporter DNA Template (e.g., pBESTluc)
  • Nuclease-Free Water

Procedure:

  • Prepare a master mix containing E. coli S30 extract, reaction buffer, amino acids, and RNA polymerase according to the manufacturer's instructions.
  • Add the luciferase reporter DNA to the master mix.
  • Dilute Methacycline in nuclease-free water to create a concentration series (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM).
  • Add diluted methacycline or controls to individual reactions. Include a no-inhibitor control.
  • Incubate reactions at 37°C for 1 hour to allow protein synthesis.
  • Add luciferase assay reagent and measure luminescence using a plate reader.
  • Calculate % Inhibition for each concentration: [1 - (Luminescence_sample / Luminescence_no-inhibitor)] * 100.
  • Plot % inhibition vs. log(methacycline concentration) and fit a dose-response curve to determine the IC50 value [4].
Protocol 2: Resistance Mutation Selection and Mapping

Purpose: To identify the ribosomal binding site of methacycline by selecting and characterizing resistant bacterial mutants [4].

Materials:

  • E. coli strain BW25113 or other appropriate strain
  • Mueller-Hinton Agar plates
  • Methacycline stock solution

Procedure:

  • Culture Preparation: Grow E. coli to mid-log phase in Mueller-Hinton broth.
  • Selection: Plate ~10^9 CFU onto agar containing 4x the MIC of methacycline. Incubate at 37°C for 24-48 hours.
  • Isolation: Pick and purify several resistant colonies.
  • MIC Confirmation: Determine the MIC of methacycline for both wild-type and mutant strains using broth microdilution according to CLSI guidelines.
  • Genomic DNA Extraction: Isolate genomic DNA from mutant strains.
  • Whole Genome Sequencing: Sequence the entire genome of resistant mutants and the parent strain.
  • Variant Analysis: Align sequences to the reference genome. Identify mutations in ribosomal genes (rRNA genes rrsA, rrsH, etc.) and ribosomal proteins (e.g., rpmI encoding bL35) [4]. Mutations in the 16S rRNA helix 31 (e.g., position 966) or helix 34 (e.g., position 1058) are strongly associated with tetracycline-site binding [5].
Protocol 3: Chemical Probing of Ribosome Binding Site

Purpose: To characterize the interaction between methacycline and the 16S rRNA using chemical probes [5].

Materials:

  • Purified E. coli 70S ribosomes
  • Dimethyl Sulfate (DMS)
  • Methacycline, Tetracycline, Tigecycline (for comparison)

Procedure:

  • Incubation: Incubate 0.5 µM 70S ribosomes with methacycline over a concentration range (e.g., 0.3 µM to 300 µM) in probing buffer for 15 minutes at 37°C.
  • Modification: Add DMS to a final concentration of 10 mM and incubate for 10 minutes. Quench the reaction with β-mercaptoethanol.
  • RNA Extraction: Purify total RNA from the reaction.
  • Primer Extension: Use reverse transcriptase and fluorescently-labeled primers complementary to specific regions of the 16S rRNA.
  • Fragment Analysis: Separate cDNA fragments by capillary electrophoresis.
  • Data Analysis: Identify bases with altered DMS reactivity. Protection (decreased signal) indicates methacycline binding or induced structural changes. Enhancement (increased signal) suggests conformational changes exposing new regions. Compare the pattern to those of tetracycline and tigecycline to determine if methacycline shares the primary binding site [5].

Data Analysis and Interpretation

Quantitative Data from Ribosome-Targeting Antibiotics

Table 1: Comparative activity and binding data for tetracycline-class antibiotics.

Antibiotic Measured IC50 (µM) in E. coli Translation System Primary Ribosomal Binding Site Resistance-Associated 16S rRNA Mutations
Methacycline Data needed [1] 30S subunit, A-site [1] G966U (h31), C1054G (h34) [5]
Tetracycline Data needed [5] 30S subunit, A-site (primary site) [5] G966U (h31), C1054G (h34) [5]
Tigecycline ~0.02 (in bacterial 70S) [6] 30S subunit, A-site (with higher affinity) [6] [5] G966U (h31), C1054G (h34) [5]
Manikomycin 0.6 (in E. coli cell-free system) [4] 50S subunit, E-site [4] Deletion in A2432-A2435 stretch (23S rRNA) [4]
Experimental Workflow for Ribosome Binding Studies

The following diagram outlines a comprehensive workflow for characterizing a novel antibiotic's interaction with the ribosome, integrating the protocols described above.

G Start Start: New Compound P1 In Vitro Translation Assay Start->P1 P2 Resistance Mutation Selection Start->P2 P3 Chemical Probing Start->P3 DataInt Data Integration & Target Validation P1->DataInt IC50 Value P2->DataInt Mutations in rrs/rpmI P3->DataInt DMS Footprint Struct Structural Analysis (Cryo-EM/X-ray) DataInt->Struct Validated Target

Figure 2: Integrated workflow for ribosomal binding site characterization. This pipeline combines functional, genetic, and biochemical assays to conclusively identify an antibiotic's molecular target and mode of action [4] [5].

Advanced Research: Kinetics and Drug Interactions

The Critical Role of Binding Kinetics

Recent research indicates that the dissociation rate of an antibiotic from the ribosome can be a critical factor for its bactericidal activity, sometimes more important than binding affinity alone. Studies on macrolide antibiotics showed that bactericidal drugs like solithromycin dissociate from the ribosome with half-lives hundreds of times longer than bacteriostatic drugs like erythromycin, even when their affinities (Kd) are comparable [7]. This "slow-dissociation" kinetic profile can lead to prolonged translation downtime, potentially depleting essential cellular factors and driving cell death. While this principle was established for macrolides, it underscores the importance of measuring both the affinity (Kd) and dissociation rates (k_off) for a comprehensive understanding of methacycline's action [7].

Investigating Drug Interactions

Understanding how methacycline interacts with other translation inhibitors is crucial for developing combination therapies. Drug interactions can be classified as synergistic, additive, or antagonistic. A general biophysical model that incorporates drug uptake, ribosome binding kinetics, and the physiological response of the cell (as captured by bacterial "growth laws") can predict a significant fraction of these interactions [8]. When screening methacycline in combination with other antibiotics, it is essential to use high-resolution dose-response matrices and quantify interactions using established models like Loewe additivity to identify potentially useful synergistic pairs or avoid antagonistic effects [8].

Conclusion

The protocols outlined herein provide a robust framework for elucidating the interaction of this compound with the bacterial ribosome. The integration of in vitro functional assays, genetic selection, and biochemical probing offers a comprehensive strategy for target validation and mechanism of action studies. Furthermore, the emerging principles of binding kinetics and drug interactions provide a deeper context for interpreting experimental data and can guide the development of novel, more effective tetracycline-derived antibiotics.

References

Methacycline hydrochloride solubility challenges in HCl solutions

Author: Smolecule Technical Support Team. Date: February 2026

What is the Solubility Profile of Methacycline Hydrochloride?

The solubility of this compound varies significantly with the solvent and pH. The table below summarizes quantitative data from experimental studies.

Solvent / Condition Solubility Experimental Conditions / Notes
Water [1] [2] 5-6 mg/mL (10.44-13.93 mM) In vitro testing
DMSO [1] [2] 50 mg/mL (104.41 mM) Hygroscopic; use newly opened DMSO [1]
DMSO [2] 3 mg/mL (6.26 mM) Alternative data point
Ethanol [2] Insoluble -
HCl Solutions (Low pH) [3] Exhibits "common ion suppression" Max solubility at ~pH 2.8; decreases in stronger HCl due to Cl⁻ ions

How Does pH Affect Solubility in Acidic Solutions?

The solubility of this compound in hydrochloric acid (HCl) solutions is not linear. A critical study identified a pH-solubility profile where solubility reaches a maximum at approximately pH 2.8 [3].

The drop in solubility at very low pH (e.g., gastric pH of 1.2-2.1 for methacycline) is due to a phenomenon called common ion suppression. In HCl solutions, the high concentration of chloride ions (Cl⁻) suppresses the dissolution of the this compound salt due to solubility product equilibrium. For this reason, the free base form of methacycline can sometimes be more soluble than the hydrochloride salt in strongly acidic environments like the stomach [3].

This relationship between pH and solubility can be visualized in the following diagram:

G Start This compound in HCl Solution A pH Decreases (Increasing Acidity) Start->A B Solubility Increases A->B C pH ~2.8 B->C D Solubility is at Maximum C->D E pH Decreases Further (High [Cl⁻]) D->E F Common Ion Suppression E->F G Solubility Drops F->G

What are Suggested Experimental Protocols?

Protocol 1: Preparing Aqueous Stock Solutions

For in vitro work, you can prepare a stock solution in water.

  • Calculation: Weigh an appropriate amount of this compound powder. To achieve a final concentration of 5 mg/mL, you would need 5 mg of powder for every 1 mL of sterile water [2].
  • Dissolution: Add the powder to the required volume of water.
  • Mixing: Vortex or sonicate the mixture to aid dissolution and obtain a clear solution. The solution may need to be protected from light due to the light-sensitive nature of many tetracycline antibiotics [4].
Protocol 2: Preparing Solutions in DMSO

For higher concentration stocks, DMSO is a suitable solvent.

  • Calculation: Weigh the compound. To achieve a 50 mg/mL stock, use 50 mg of powder per 1 mL of anhydrous DMSO [1].
  • Dissolution: Gently vortex or sonicate the mixture until the solid is fully dissolved.
  • Storage: Aliquot the stock solution and store at -20°C to -80°C. Avoid repeated freeze-thaw cycles. Note that DMSO is hygroscopic, and water absorption can affect compound stability over time [1].
Protocol 3: Preparing Homogeneous Suspensions for In Vivo Studies

If the compound does not fully dissolve for animal studies, a homogeneous suspension can be prepared.

  • Preparation: Use a vehicle like 0.5% Carboxymethylcellulose Sodium (CMC-Na) in saline [2].
  • Mixing: Add 5 mg of this compound to 1 mL of the CMC-Na vehicle [2].
  • Administration: Mix thoroughly (e.g., by vortexing) immediately before administration to ensure a consistent dose. This method was used in a study at a dosage of 100 mg/kg via intraperitoneal injection [1] [2].

Troubleshooting Common Solubility Issues

  • Problem: Precipitation in Low pH Buffers

    • Cause: The common ion effect in HCl-based buffers below pH 2.8 [3].
    • Solution: Consider using a different acid (like phosphoric acid) for your buffer system or adjust the pH to the solubility maximum of ~2.8.
  • Problem: Low Solubility in Aqueous Media

    • Cause: The intrinsic solubility of the compound is limited to ~5 mg/mL in water [1] [2].
    • Solution: For higher concentration exposures in cell culture, start with a DMSO stock solution and then dilute into the aqueous media, ensuring the final DMSO concentration is tolerated by your experimental system (typically <0.5-1%) [1].
  • Problem: Variable Results in Dissolution Tests

    • Cause: The physical form of the powder (crystalline vs. amorphous) and storage history can affect dissolution rates.
    • Solution: Ensure consistent powder sourcing, and note that the free base form may offer advantages in highly acidic environments [3].

References

Methacycline hydrochloride stability during storage

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Storage Guidelines

The following table summarizes the fundamental stability-related properties of Methacycline Hydrochloride.

Property Description / Value Relevance to Stability
CAS Number 3963-95-9 [1] Unique identifier for ordering and quality control.
Molecular Formula C22H23ClN2O8 [1] -
Molecular Weight 478.88 g/mol [1] -
Physical Form Yellow, crystalline powder [1] A change in color or texture can indicate degradation.
Melting Point >224°C (decomposes) [1] Provides an upper temperature limit for handling.
Recommended Storage In a cool place (e.g., 4°C), in a tightly closed container, in a dry and well-ventilated place [2]. Protect from light [1]. Crucial for maintaining long-term stability.
Solubility Slightly soluble in water, DMSO (with heating), and methanol (with heating, sonication) [1]. Impacts the preparation of stock solutions for assays.

Stability Profile & Key Considerations

  • Long-Term Stability Evidence: A key study on various antibiotic standards, including tetracyclines, found that they remained stable and retained antibacterial activity and chemical purity after being stored for over 40 years in a freezer [3]. This suggests that this compound, when stored correctly, has excellent long-term stability.
  • Stress Conditions to Avoid: The compound is stable under recommended storage conditions but is incompatible with oxidizing agents, reducing agents, and water [2]. Its structure makes it susceptible to epimerization, especially under elevated temperature or extreme pH conditions [3].
  • Handling and Safety: this compound can cause skin and eye irritation and may cause an allergic skin reaction. Always wear protective gloves and eye/face protection when handling [2].

Experimental Protocols for Stability Assessment

Here are detailed methodologies for key experiments you can perform to assess the stability of your this compound samples in the lab.

Chemical Purity Analysis by HPLC

This protocol is used to separate and quantify methacycline from its potential degradation products.

  • Objective: To determine the chemical purity of a this compound sample and identify any degradation impurities.
  • Materials: HPLC system with UV-Vis or DAD detector; analytical balance; methanol, acetonitrile, water (HPLC grade); volumetric flasks; sample vials.
  • Procedure:
    • Mobile Phase Preparation: Prepare a mixture suitable for tetracycline separation. A common mobile phase for tetracyclines is a gradient of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid or 0.01 M oxalic acid). The exact ratio must be optimized for your specific column [3].
    • Standard Solution: Precisely weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with mobile phase or diluent to obtain a 1 mg/mL stock solution.
    • Test Solution: Prepare your sample solution identically to the standard solution.
    • Chromatographic Conditions:
      • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
      • Detection Wavelength: 270-280 nm (typical for tetracyclines).
      • Flow Rate: 1.0 mL/min.
      • Injection Volume: 10-20 µL.
      • Column Temperature: Maintain at a constant temperature (e.g., 30°C).
    • Analysis: Inject the standard and test solutions. Compare the chromatograms for the appearance of new peaks (degradants) in the test sample and calculate the percentage of the main peak.
  • Troubleshooting: If peak shape is poor, check the pH of the mobile phase. If degradation peaks are too small, consider stressing the sample (e.g., heat, acidic/basic conditions) to force degradation and validate the method.
Antibacterial Potency Assay

This bioassay confirms that the antibiotic retains its biological activity, which can be a more sensitive indicator of degradation than chemical assays.

  • Objective: To verify the retained antibacterial efficacy of this compound after storage.
  • Materials: Mueller-Hinton Agar plates; sterile swabs; this compound reference standard and test sample; susceptible bacterial strain (e.g., Staphylococcus aureus ATCC 29213); sterile blank paper disks.
  • Procedure:
    • Inoculum Preparation: Adjust the turbidity of a fresh bacterial broth culture to a 0.5 McFarland standard.
    • Plate Inoculation: Evenly spread the inoculum over the surface of a Mueller-Hinton agar plate using a sterile swab.
    • Sample Application: Prepare solutions of the reference standard and test sample at the same concentration (e.g., 1 mg/mL). Soak sterile paper disks in each solution and place them on the inoculated agar surface. Include a solvent-only disk as a negative control.
    • Incubation: Incubate the plates at 35±2°C for 16-24 hours.
    • Analysis: Measure the diameter of the growth inhibition zones around each disk. The zone size for the test sample should be comparable to that of the reference standard, indicating retained potency [3].
  • Troubleshooting: If zone edges are fuzzy, the inoculum density may be incorrect. If no zone is observed, the bacteria may be resistant, or the sample may be fully degraded—confirm with a fresh standard.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for ensuring the long-term stability of this compound? A1: The most critical factor is proper storage. The compound must be kept in a cool (e.g., 4°C), dry place, in a tightly sealed container, and protected from light [1] [2]. Studies show that tetracycline antibiotics stored under such conditions can remain stable and potent for decades [3].

Q2: My this compound powder has turned from yellow to a darker color. Is it still usable? A2: A significant color change suggests potential degradation. The pure compound is described as a yellow crystalline powder [1]. It is recommended to not use the material for critical quantitative experiments without first checking its purity and potency using the HPLC and antibacterial assay protocols described above.

Q3: What are the main degradation pathways for this compound? A3: While specific studies on methacycline are limited, tetracyclines as a class are known to undergo epimerization under certain pH and temperature conditions [3]. In the environment, it can be completely degraded by strong oxidizers like biogenic manganese oxides (MnO₂), breaking its polycyclic structure [4].

Q4: How should I prepare and store stock solutions for in-vitro assays? A4: Due to its limited solubility, prepare stock solutions fresh using gentle heating and sonication in a solvent like water, DMSO, or methanol [1]. For short-term storage (e.g., one week), aliquot the solution and store it at -20°C. Avoid repeated freeze-thaw cycles. Always confirm the concentration and potency of stored stock solutions before use in critical experiments.

Experimental Workflow & Degradation Pathway

To help visualize the process of stability assessment, here is a workflow diagram:

Start Start: Assess Stored Methacycline Sample VisualInspection Visual Inspection (Note color, texture) Start->VisualInspection ChemicalPurity Chemical Purity Assay (e.g., HPLC) VisualInspection->ChemicalPurity BioPotency Bio-Potency Assay (Agar Diffusion) ChemicalPurity->BioPotency DataAnalysis Data Analysis & Comparison to Standard BioPotency->DataAnalysis Decision Meets Specification? DataAnalysis->Decision Pass Pass: Approved for Use Decision->Pass Yes Fail Fail: Do Not Use Discard or Investigate Decision->Fail No

The following diagram illustrates the primary degradation threat for tetracycline antibiotics like methacycline, based on general literature.

Stressors External Stressors Heat Elevated Temperature Stressors->Heat pH Extreme pH Stressors->pH Oxidizers Oxidizing Agents Stressors->Oxidizers Epimerization Epimerization at C-4 (Loss of activity) Heat->Epimerization pH->Epimerization OxidativeBreakdown Oxidative Ring Cleavage (Loss of structure) Oxidizers->OxidativeBreakdown e.g., MnO₂ [4] DegradationPathway Degradation Pathway Consequence Consequence Epimerization->Consequence OxidativeBreakdown->Consequence ColorChange Darkening of Color Consequence->ColorChange PotencyLoss Loss of Antibacterial Potency Consequence->PotencyLoss ImpurityFormation Formation of Degradation Impurities Consequence->ImpurityFormation

Key Takeaways for Researchers

  • Stability is Achievable: With strict adherence to cool, dry, and dark storage conditions, this compound demonstrates remarkable long-term stability.
  • Monitor for Degradation: Key indicators of stability include physical appearance (color), chemical purity (HPLC), and biological potency (agar diffusion assay).
  • Validate Critical Samples: For any material of uncertain history or that shows physical changes, always validate its quality with the provided experimental protocols before use in sensitive experiments.

References

optimizing Methacycline hydrochloride potentiometric sensor response time

Author: Smolecule Technical Support Team. Date: February 2026

Sensor Performance Specifications

The following table compiles quantitative data from successful MC.Cl sensor implementations, providing target values for optimization [1] [2].

Parameter Target Value from Literature Membrane Composition & Context
Response Time < 5 seconds [1] Solid-contact sensor: Poly(pyrrole) solid contact, MC-PT ion-exchanger, DBP plasticizer [1].
Response Time < 15 seconds [2] PVC membrane electrode: MC-TPB ion-exchanger, DOP plasticizer [2].
Working pH pH 2.7 [1] Condition for the solid-contact sensor [1].
Working pH pH 2.6 [2] Recommended for the PVC membrane electrode; response is pH-dependent when pH > 3 [2].
Optimal Slope 52.4 ± 0.2 mV/decade [1] Solid-contact sensor (Pt/PPy/PVC(MC-PT)) [1].
Optimal Slope 52.9 mV/decade [2] PVC membrane electrode with MC-TPB and DOP plasticizer [2].

Troubleshooting Guide for Slow Response Time

If your sensor's response time is slower than the targets above, follow this systematic troubleshooting workflow. The diagram outlines the logical process for diagnosing the issue.

cluster_membrane Membrane Composition Factors cluster_sample Sample & Measurement Factors Start Sensor Response Time is Too Slow Membrane Check Membrane Composition Start->Membrane Conditioning Check Sensor Conditioning Start->Conditioning Sample Check Sample & Measurement Conditions Start->Sample Physical Perform Physical & Electrical Inspection Start->Physical M1 Plasticizer Type & Ratio Membrane->M1 M2 Ion-Exchancer Lipophilicity Membrane->M2 M3 Membrane Thickness Membrane->M3 S1 Solution pH Sample->S1 S2 Analyte Concentration Sample->S2 S3 Temperature Stability Sample->S3 S4 Stirring Rate Sample->S4

Diagram Summary: The workflow outlines four key areas—Membrane Composition, Sensor Conditioning, Sample Conditions, and Physical Inspection—to diagnose slow sensor response. Follow the checks and corrective actions below for each area.

Membrane Composition & Fabrication

The membrane's physical properties are critical for rapid ion transport.

  • Plasticizer Selection and Ratio: The type and amount of plasticizer significantly affect membrane viscosity and ion mobility. One study found that a sensor with dioctyl phthalate (DOP) showed a superior slope and linear range compared to those using dibutyl phthalate (DBP) [2]. Ensure your plasticizer type and ratio (e.g., ~68% DOP [2]) match the optimized recipes from literature.
  • Ion-Exchanger Lipophilicity: Use a highly lipophilic ion-exchanger (like MC-TPB or MC-PT) to prevent its leaching from the membrane into the sample solution. Leaching can cause signal drift and slow response, especially at low concentrations [3].
  • Membrane Thickness: Ensure your membrane is not too thick. A thicker membrane increases the distance ions must travel, slowing down the response. The membrane should be uniform and of a standard thickness as described in protocols (e.g., cut from a cast sheet [2]).
Sensor Conditioning

Proper conditioning prepares the membrane for measurement.

  • Conditioning Time and Solution: Condition a new sensor by soaking it in a 1.0 × 10⁻³ M MC.Cl solution for at least 2 hours before use. This hydrates the membrane and establishes a stable equilibrium at the surface [2]. Store the sensor in air when not in use.
Sample and Measurement Conditions

Environmental factors during measurement can drastically impact performance.

  • Control Sample pH: The sensor response is highly pH-dependent. Perform all measurements and calibration in a background solution of diluted hydrochloric acid at pH 2.6 - 2.7 to ensure optimal and consistent response times [1] [2].
  • Ensure Adequate Analyte Concentration: Very low analyte concentrations, near the sensor's detection limit, can naturally lead to longer response times. Be aware of your measurement range [3].
  • Stabilize Temperature: Fluctuations in sample temperature can cause drifting readings and affect response kinetics. Allow samples to reach a stable temperature before measurement [4].
  • Use Constant Stirring: Gently and consistently stir your sample solutions during measurement. This minimizes the diffusion layer at the membrane surface, allowing for faster equilibrium [2].
Physical and Electrical Inspection

General sensor maintenance is crucial for consistent performance.

  • Inspect for Damage: Regularly check the membrane for cracks, scratches, or cloudiness. A damaged membrane must be replaced [5].
  • Check for Contamination: Rinse the sensor thoroughly with distilled water between measurements to prevent cross-contamination or the buildup of deposits [4].
  • Verify Electrical Connections: Ensure all cables and connectors are secure. Loose connections can cause signal noise and unstable readings [5] [4].

Methodology for Systematic Sensor Optimization

For developing a new sensor or deeply optimizing an existing one, consider a structured approach:

  • Adopt a Quality-by-Design (QbD) Framework: Use statistical Design of Experiments (DoE) to systematically evaluate how factors like ion exchanger type, plasticizer type/ratio, and ionophore type interact to affect response time, slope, and selectivity. This is more efficient than testing one factor at a time [6].
  • Explore Solid-Contact Designs: To overcome limitations of traditional liquid-contact electrodes (e.g., evaporation, pressure sensitivity), consider solid-contact ISEs (SC-ISEs). These use a solid transducer layer (like conducting polymers) between the membrane and conductor, which enhances stability and facilitates miniaturization. One MC.Cl sensor using a poly(pyrrole) solid contact achieved a very fast response of <5 seconds [7] [1].

Frequently Asked Questions

Q: What is an acceptable Nernstian slope for a monovalent MC.Cl sensor? A: The theoretical slope is approximately 59.2 mV/decade at 25°C. For MC.Cl, experimentally achieved slopes are typically around 52-53 mV/decade [1] [2]. A significant deviation from this range suggests a need for membrane optimization.

Q: Why is controlling the pH so critical for this sensor? A: Methacycline hydrochloride is a complex molecule whose ionic state and activity are pH-dependent. Operating at the recommended acidic pH (2.6-2.7) ensures a consistent and predictable ionic form, which is crucial for a stable and fast potentiometric response [1] [2].

Q: My sensor was working fine but now responds slowly. What is the most likely cause? A: This is often a sign of membrane aging or damage. The membrane may have been scratched, the ion-exchanger may have leached out over time, or the plasticizer may have started to degrade. Inspect the membrane physically and consider re-fabricating it according to the optimized recipe [5].

References

improving Methacycline hydrochloride detection limit in assays

Author: Smolecule Technical Support Team. Date: February 2026

Method Comparison for Methacycline Hydrochloride Detection

The table below summarizes the key performance characteristics of different analytical methods found in the literature for detecting this compound (MC.Cl).

Method Linear Range Detection Limit Key Conditions / Notes Source / Citation
Internal Solid Contact Sensor (ISCS) ( 6.4 \times 10^{-6} ) M to ( 3.0 \times 10^{-3} ) M ( 4.4 \times 10^{-6} ) M pH 2.7; Uses MC-phosphotungstate ion-exchanger & poly(pyrrole) solid contact. [1] [2]
PVC Membrane Electrode ( 6.0 \times 10^{-6} ) M to ( 3.0 \times 10^{-2} ) M ( 3.4 \times 10^{-6} ) M pH 2.6; Uses MC-tetraphenylborate ion-pair & dioctyl phthalate plasticizer. [3] [4]
LC-MS/MS (in human plasma) 5.0 to 1000 ng/mL 5.0 ng/mL Uses oxytetracycline as internal standard; requires 0.5 mL plasma. [5]

To select the right method, please follow this workflow:

Start Start: Goal to improve MC.Cl detection limit Q1 Required Detection Limit? Start->Q1 A1_high > 1x10⁻⁶ M Q1->A1_high A1_low < 1x10⁻⁶ M Q1->A1_low Q2 Sample Matrix? A2_pharma Pharmaceutical Formulation Q2->A2_pharma A2_bio Biological Fluid Q2->A2_bio Q3 Available Instrumentation? A3_basic Basic Potentiometry Q3->A3_basic A3_advanced LC-MS/MS Q3->A3_advanced A1_high->Q2 M2 Recommended Method: LC-MS/MS A1_low->M2 A2_pharma->Q3 A2_bio->M2 M1 Recommended Method: Potentiometric Sensor (PVC or Solid-Contact) A3_basic->M1 A3_advanced->M2

Detailed Protocol: Internal Solid Contact Sensor (ISCS)

This method offers a good balance of sensitivity, rapid response (<5 seconds), and cost-effectiveness for pharmaceutical analysis [1].

Sensor Construction

The sensor is constructed in a layered format: Pt Wire | Poly(pyrrole) Solid Layer | PVC Sensing Membrane.

  • Solid Contact Layer: Electropolymerize pyrrole on a cleaned platinum wire to create a conductive poly(pyrrole) (PPy) layer. This layer acts as an ion-to-electron transducer.
  • Sensing Membrane: The membrane consists of three components:
    • Ion-exchanger: Methacycline-phosphotungstate (MC-PT) ion-pair complex.
    • Plasticizer: Dibutyl phthalate (DBP).
    • Matrix: Poly(vinyl chloride) (PVC).
  • Final Assembly: Glue a disc of the prepared PVC membrane to the end of a PVC tube, which is then filled with an internal solution (e.g., ( 1.0 \times 10^{-3} ) M MC.Cl) and connected to an Ag/AgCl reference electrode. Condition the assembled sensor in a ( 1.0 \times 10^{-3} ) M MC.Cl solution for at least 2 hours before use [3] [1].
Measurement Procedure
  • Sample Preparation: Adjust the pH of your standard or sample solution to 2.7 using a dilute HCl background solution. This is critical because the potentiometric response is pH-dependent above pH 3 [3].
  • Calibration: Measure the electromotive force (emf) of a series of standard MC.Cl solutions with known concentrations. Plot the potential (mV) against the logarithm of the concentration (log[MC.Cl]) to obtain a calibration curve.
  • Sample Analysis: Measure the potential of your unknown sample under the same conditions and determine its concentration from the calibration curve.

Frequently Asked Questions

  • Why is controlling pH so important in the potentiometric methods? The potential response of the Methacycline-selective electrodes is significantly influenced by the pH of the test solution. A pH greater than 3 can lead to inaccurate readings. For the PVC membrane electrode, a background solution of pH 2.6 is recommended, while the ISCS operates best at pH 2.7 [3] [1].

  • What is the role of the ion-pair complex in the membrane? The ion-pair complex (e.g., MC-TPB or MC-PT) acts as the electroactive substance within the PVC membrane. It is responsible for the selective recognition and exchange of Methacycline ions, generating the measurable potential [3].

  • My sensor has a slow response or a drifting signal. What should I check? First, ensure the sensor was properly conditioned in a MC.Cl solution before use. If the problem persists, check the membrane integrity for any cracks or scratches. Also, verify that the internal filling solution is fresh and that the reference electrode is functioning correctly.

  • When should I choose LC-MS/MS over a potentiometric sensor? Opt for LC-MS/MS if you need to detect Methacycline at very low concentrations (in the ng/mL range), especially in complex biological matrices like plasma, or if you require high specificity to distinguish between Methacycline and its metabolites [5]. Potentiometric sensors are ideal for rapid, direct analysis in pharmaceutical formulations where very high sensitivity is not the primary requirement.

References

Methacycline hydrochloride powder vs granulate dissolution comparison

Author: Smolecule Technical Support Team. Date: February 2026

Powder vs. Granulate Dissolution Profile

The core of your query is addressed by a 1979 comparative study, which directly investigated the dissolution of methacycline hydrochloride capsules filled with either powder or granulate. The key findings are summarized below.

Table 1: Comparative Dissolution Profile of this compound Formulations [1]

Formulation Type Initial Dissolution Rate Stability During Storage Key Findings & Notes
Granulate-filled Capsules Consistent Stable: No change in antibiotic liberation rate. Performance was stable unless the mass packing value exceeded a coefficient of 1.38, which led to a marked decrease in dissolution rate.
Powder-filled Capsules Consistent Unstable: Rate of antibiotic liberation decreased. The study found no correlation between tablet disintegration time and dissolution for either form.

Experimental Protocol for Dissolution Testing

Based on the methodology of the cited study and modern practices, here is a generalized protocol you can adapt for your experiments [1] [2] [3].

Objective: To compare the dissolution profiles of this compound in powder and granulate forms under standardized conditions.

Materials and Equipment

  • Test Formulations: this compound powder and granulate.
  • Apparatus: USP Apparatus I (Basket) or II (Paddle).
  • Dissolution Medium: A suitable aqueous buffer (e.g., pH 1.2 HCl buffer or phosphate buffer pH 6.8) pre-warmed to 37°C ± 0.5.
  • Analytical Instrument: UV-Vis Spectrophotometer set to the appropriate wavelength for methacycline.

Procedure

  • Standard Preparation: Prepare a standard solution of this compound of known concentration for calibration.
  • Medium Preparation: Fill the vessel with a defined volume (e.g., 500-900 mL) of dissolution medium [3] [4].
  • Apparatus Setup: Start the apparatus and equilibrate the medium to 37°C.
  • Sample Introduction: Place an equivalent dose of the powder or granulate formulation into the vessel to begin the test.
  • Sampling: Withdraw aliquot samples (e.g., 5-10 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes). Replace the medium with fresh pre-warmed medium to maintain a constant volume.
  • Filtration: Filter samples immediately using a 0.45 µm membrane filter to remove any undissolved particles [4].
  • Analysis: Analyze the filtered samples using the UV-Vis spectrophotometer to determine the concentration of dissolved methacycline at each time point.
  • Data Analysis: Calculate the cumulative percentage of drug dissolved and plot the dissolution profile over time.

The following diagram illustrates the experimental workflow.

G Start Start Experiment Prep Preparation Phase Start->Prep Standard Prepare Standard Solution Prep->Standard Medium Pre-warm Dissolution Medium Prep->Medium Setup Set up USP Apparatus (Paddle/Basket) Standard->Setup Medium->Setup Run Run Test & Sampling Setup->Run Intro Introduce Sample (Powder/Granulate) Run->Intro Withdraw Withdraw Aliquots at Time Intervals Intro->Withdraw Analyze Analysis Phase Withdraw->Analyze Filter Filter Sample (0.45 µm membrane) Analyze->Filter UV UV-Vis Analysis Filter->UV Plot Plot Dissolution Profile UV->Plot End End Plot->End

Frequently Asked Questions (FAQs)

Q: Why does the granulate formulation show better stability upon storage compared to the powder? A: While the specific mechanism was not detailed in the available study, it is a common phenomenon in pharmaceutics. Powder particles can consolidate and form stronger compacts over time, especially under pressure or in humid conditions, reducing the surface area available for dissolution. Granulation is often used to create a more robust and porous structure that is less prone to such physical changes, thereby maintaining consistent dissolution performance [1].

Q: What could cause a sudden decrease in the dissolution rate of my granulate formulation? A: The study highlights that an increase in the mass packing value (packing coefficient) above 1.38 can cause a marked decrease in the dissolution rate of granulate-filled capsules [1]. This suggests that over-packing the capsule can hinder the penetration of the dissolution medium and the subsequent release of the drug. Review your encapsulation process parameters to ensure consistent and appropriate packing density.

Q: The disintegration time of my tablet is good, but the dissolution is poor. Why is this happening? A: The referenced study explicitly states that no correlation was found between disintegration and dissolution for methacycline capsules and tablets [1]. This is a critical point. A tablet can break apart quickly (disintegrate) but the resulting particles may not dissolve effectively. Poor dissolution can be due to the drug's inherent solubility, the particle size of the active ingredient, or the excipients used in the formulation. Focus your troubleshooting on factors affecting solubility and the de-aggregation of primary particles.

Q: How can I better understand the root cause of dissolution failure in my solid dosage forms? A: Modern analytical techniques can provide deep insights. Research indicates that X-ray Microscopy (XRM) can be used to non-invasively characterize the 3D internal structure of tablets and powders. This technology can quantify parameters like porosity, pore connectivity, and surface area, which directly impact liquid penetration and dissolution. Identifying internal structural defects or closed pores can be key to troubleshooting [2].

References

Methacycline hydrochloride mass packing coefficient effects

Author: Smolecule Technical Support Team. Date: February 2026

Chemical & Pharmaceutical Properties

The table below summarizes the core chemical and pharmaceutical specification data for Methacycline hydrochloride, which is essential for quality control in research [1] [2].

Property Specification
CAS No. 3963-95-9 [3] [4] [2]
Molecular Formula C₂₂H₂₂N₂O₈ · HCl [1] [3]
Molecular Weight 478.88 g/mol [3] [4]
Potency (USP) Not less than 832 μg and not more than 970 μg of methacycline (C₂₂H₂₂N₂O₈) per mg [1].
pH (10 mg/mL solution) Between 2.0 and 3.0 [1].
Water Content Not more than 2.0% [1].

Analytical Method & Stability

A primary challenge in working with tetracycline antibiotics is their stability. Here is a high-performance liquid chromatography (HPLC) method, adapted from the United States Pharmacopeia (USP), which is suitable for stability-indicating assays [1] [5].

  • Objective: To separate and quantify Methacycline and its potential degradants, such as doxycycline [1] [5].
  • Column: L1 (e.g., C8 or C18), 4.6-mm × 15-cm, 3.5-µm packing [1].
  • Mobile Phase: Mixture of 0.2 M ammonium oxalate, dimethylformamide, and 0.1 M edetate disodium (11:5:4). Adjust to pH 7.0 with tetrabutylammonium hydroxide [1].
  • Flow Rate: 1 mL/min [1].
  • Detection: UV at 354 nm [1].
  • System Suitability:
    • Resolution: Resolution (R) between methacycline and doxycycline should be not less than 1.5 [1].
    • Tailing Factor: Not more than 1.5 for the methacycline peak [1].

This method is robust because the silica hydride-based columns can reduce peak tailing of basic analytes like tetracyclines, providing better separation of structurally similar degradants [5]. The following workflow outlines the key steps for sample preparation and analysis:

G Start Start Sample Preparation A Weigh ~50 mg Methacycline HCl Start->A B Transfer to 100-mL Volumetric Flask A->B C Dilute to Volume with Mobile Phase B->C D Mix Thoroughly C->D E HPLC Analysis D->E F Chromatogram & Data Review E->F

Solubility & Stock Solution Preparation

For planning in vitro experiments, here is the solubility data and guidance for preparing stock solutions [3] [4].

Solvent Solubility Notes
Water 5-6.67 mg/mL (10.44 - 13.93 mM) [3] [4] May require ultrasonication [4].
DMSO 3-50 mg/mL (6.26 - 104.41 mM) [3] [4] Higher concentrations are achievable; solution may be hygroscopic [4].
Ethanol Insoluble [3] Not recommended for stock solutions.

Protocol for 10 mM Stock Solution in DMSO [4]:

  • Calculate the mass needed. For example, to make 1 mL of solution: (10 µmol/mL) × (478.88 mg/mmol) = 4.79 mg of Methacycline HCl.
  • Accurately weigh the compound and transfer to a vial.
  • Add 1 mL of DMSO and mix thoroughly (sonication may be required).
  • Storage: Aliquot and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Biological Activity & Experimental Use

Beyond its antibiotic properties, Methacycline HCl has research applications as an epithelial-mesenchymal transition (EMT) inhibitor [3] [4].

  • In Vitro Application: To inhibit TGF-β1-induced EMT in primary alveolar epithelial cells, Methacycline HCl is used at concentrations of 10-20 μM for 48 hours [3] [4]. It works by inhibiting non-Smad pathways (JNK, p38, Akt) without affecting Smad signaling [3] [4].
  • In Vivo Application: In a murine model of pulmonary fibrosis, it has been administered intraperitoneally at 100 mg/kg daily, starting 10 days after bleomycin instillation [3] [4].

The diagram below summarizes this anti-fibrotic mechanism of action:

G TGFb1 TGF-β1 Stimulus NonSmad Non-Smad Pathways TGFb1->NonSmad JNK JNK NonSmad->JNK p38 p38 NonSmad->p38 Akt Akt NonSmad->Akt EMT EMT Markers: α-SMA, Snail1, Collagen I JNK->EMT p38->EMT Akt->EMT Methacycline Methacycline HCl Methacycline->NonSmad Inhibits

Suggested FAQs for Your Support Center

Based on this data, here are some potential FAQs you could include:

  • What is the recommended HPLC method for analyzing this compound purity and stability?
  • How do I prepare a 10 mM stock solution of Methacycline HCl in DMSO?
  • What are the key solubility considerations for Methacycline HCl in aqueous and organic solvents?
  • What is the experimental protocol for using Methacycline HCl as an EMT inhibitor in cell models?
  • What are the main degradation products of Methacycline HCl, and how are they separated?

References

Methacycline hydrochloride bacterial resistance mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of methacycline hydrochloride? this compound is a protein synthesis inhibitor. Its primary mechanism involves binding reversibly to the 16S rRNA of the 30S ribosomal subunit. This binding sterically blocks the attachment of aminoacyl-tRNA to the mRNA-ribosome complex (the A site), thereby preventing the elongation of the peptide chain and inhibiting protein synthesis. It is considered a bacteriostatic antibiotic [1] [2] [3].

Q2: What are the main mechanisms of bacterial resistance to methacycline? Bacterial resistance to methacycline and other tetracyclines primarily occurs through three well-documented mechanisms [1] [4] [2]:

  • Efflux Pumps: Transmembrane proteins that actively export the antibiotic out of the bacterial cell, reducing its intracellular concentration.
  • Ribosomal Protection: Cytoplasmic proteins (e.g., Tet(M), Tet(O)) that bind to the ribosome and displace tetracyclines, allowing protein synthesis to proceed despite the presence of the drug.
  • Enzymatic Inactivation: Rare mechanisms where bacterial enzymes chemically modify and inactivate the antibiotic.

Q3: Are there any novel compounds to overcome tetracycline resistance? Yes, research into tetracycline derivatives has led to compounds capable of overcoming common resistance mechanisms. For instance, 13-cyclopentyl-5-hydroxytetracycline (13-CPTC), a derivative of methacycline, was found to be a potent competitive inhibitor of the Tet(B) efflux protein. This allows other tetracyclines like doxycycline to accumulate inside resistant cells, effectively reversing the resistance [5].

Troubleshooting Guide: Common Experimental Issues

Issue Possible Cause Suggested Solution
Low Antibiotic Efficacy In Vitro Efflux Pump Activity: High expression of tet efflux genes (e.g., Tet(A), Tet(B)) in the bacterial strain [1] [4]. Use an efflux pump inhibitor like 13-CPTC in synergy assays [5] or consider using newer tetracyclines like tigecycline or eravacycline designed to evade efflux [4].
Ribosomal Protection: Presence of ribosomal protection proteins (e.g., Tet(M)) [1] [4]. Verify resistance genotype via PCR. Switch to a glycylcycline (e.g., tigecycline), which has a higher binding affinity for the ribosome and is less susceptible to protection [4].
Variable MIC Readings Chelation of Antibiotic: Methacycline chelates divalent cations (Mg2+, Ca2+), which can also impair its own absorption [1] [2]. Ensure culture media and preparation buffers are free of contaminating metal cations. Do not use magnesium or calcium salts to adjust media osmolarity.
High Background in Controls Carryover Contamination Use dedicated equipment for antibiotic solutions and implement strict aseptic techniques. Filter-sterilize antibiotic stock solutions instead of autoclaving.

Experimental Protocols & Data Analysis

Protocol: Synergy Testing with Efflux Pump Inhibitors

This protocol tests whether inhibiting efflux pumps can restore methacycline's activity against a resistant strain.

Workflow:

Start Inoculate bacterial culture (Resistant strain) A1 Dilute to 0.5 McFarland standard Start->A1 A2 Prepare 96-well microtiter plate A1->A2 B1 Column 1-2: Growth Control (Culture medium only) A2->B1 B2 Column 3-4: Methacycline Only (2-fold serial dilution) A2->B2 B3 Column 5-6: 13-CPTC Only (Fixed sub-inhibitory concentration) A2->B3 B4 Column 7-8: Combination (Methacycline + 13-CPTC) A2->B4 C1 Incubate 18-24 hours B1->C1 B2->C1 B3->C1 B4->C1 D1 Measure OD600 C1->D1 E1 Calculate FIC Index D1->E1

Procedure:

  • Bacterial Preparation: Grow the resistant bacterial strain to mid-log phase and dilute to approximately 5 × 105 CFU/mL in Mueller-Hinton broth [5].
  • Plate Setup: Prepare a 96-well plate as outlined in the workflow diagram above.
    • Methacycline (MET): Create a 2-fold serial dilution series.
    • Efflux Inhibitor (13-CPTC): Use a fixed, sub-inhibitory concentration (e.g., 1-2 µg/mL).
    • Combination: Add the same serial dilution of MET to wells containing the fixed concentration of 13-CPTC.
  • Inoculation and Incubation: Add the bacterial inoculum to all test wells. Incubate at 35±2°C for 16-20 hours.
  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) for MET alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) Index to assess synergy.
    • FIC Index = (MIC of MET in combination / MIC of MET alone) + (MIC of 13-CPTC in combination / MIC of 13-CPTC alone)
    • Interpretation: FIC Index ≤0.5 indicates synergy; >0.5 to 4 indicates no interaction; >4 indicates antagonism.
Protocol: qPCR for Detecting Tetracycline Resistance Genes

Monitoring the presence and expression of resistance genes is crucial for understanding resistance mechanisms.

Workflow:

Start Extract Bacterial DNA/RNA A1 RNA Reverse Transcribe to cDNA Start->A1 For Gene Expression B1 Design Primers/Probes for Target Genes Start->B1 A1->B1 T1 Target Genes: • tet(A) (Efflux) • tet(M) (Ribosomal Protection) • 16S rRNA (Endogenous Control) B1->T1 C1 Prepare qPCR Reaction Mix T1->C1 C2 Run qPCR Amplification C1->C2 D1 Analyze Ct Values C2->D1 E1 Quantify Gene Abundance (ΔΔCt method) D1->E1

Procedure:

  • Nucleic Acid Extraction: Extract total genomic DNA or RNA from bacterial cultures (test and control strains) using a commercial kit. Treat RNA samples with DNase.
  • Reverse Transcription: For gene expression analysis, reverse transcribe RNA into cDNA.
  • qPCR Reaction:
    • Primers/Probes: Use validated primer sets for key resistance genes (e.g., tet(A) for efflux, tet(M) for ribosomal protection). Always include a primer set for a housekeeping gene (e.g., 16S rRNA) for normalization [6].
    • Reaction Setup: Prepare a master mix containing SYBR Green or TaqMan probe, primers, and template DNA/cDNA.
    • Amplification: Run the qPCR using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
  • Data Analysis: Calculate the Cycle threshold (Ct) values. Use the comparative ΔΔCt method to determine the relative abundance or expression level of the target resistance genes normalized to the housekeeping gene.

Resistance Mechanism Data Summary

The table below summarizes the core mechanisms of resistance to methacycline for easy reference.

Mechanism Key Genes/Proteins Functional Effect on Antibiotic Potential Countermeasures
Efflux Pumps [1] [4] tet(A), tet(B), tet(C), tet(D), tet(K), tet(L) Active export of drug from cell, reducing intracellular concentration. Use efflux pump inhibitors (e.g., 13-CPTC) [5]; switch to non-substrate drugs like tigecycline [4].
Ribosomal Protection [1] [4] tet(M), tet(O), tet(Q), tet(W) Displacement of antibiotic from ribosome, allowing protein synthesis. Use tetracyclines with higher ribosomal binding affinity (e.g., eravacycline, tigecycline) [4].
Enzymatic Inactivation [1] tet(X) Chemical modification and inactivation of the tetracycline molecule. Monitor for emerging resistance genes; combination therapy.

References

Methacycline hydrochloride analytical method validation

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Methacycline Hydrochloride

The table below summarizes two established quantitative methods for analyzing this compound (MC·Cl).

Method Principle Linear Range Slope & Detection Limit Key Conditions / System Parameters Application Context

| Internal Solid Contact Sensor (ISCS) [1] [2] | Direct potentiometry using an ion-selective electrode | ( 6.4 \times 10^{-6} ) M to ( 3.0 \times 10^{-3} ) M | Slope: ( 52.4 \pm 0.2 ) mV/decade LOD: ( 4.4 \times 10^{-6} ) M | Sensor: Pt/PPy/PVC(MC-PT) pH: 2.7 Response Time: < 5 seconds | Determination in tablets; Average recovery: 100.1% (RSD 0.7%) | | Reversed-Phase HPLC (USP) [3] | Liquid Chromatography with UV detection | Not specified (Assay focused) | Not specified | Column: 4.6-mm × 15-cm, 3.5-µm packing L1 (C8) Mobile Phase: 0.2M Ammonium oxalate-Dimethylformamide-0.1M Edetate disodium (11:5:4), pH 7.0 Flow Rate: ~1 mL/min Detection: 354 nm Injection Volume: ~20 µL | Quality control of bulk substance; Potency requirement: 832-970 µg of methacycline per mg |

Detailed HPLC Protocol (USP Method)

For researchers implementing the official USP method, here is a detailed step-by-step protocol [3]:

  • Mobile Phase Preparation: Prepare a mixture of 0.2 M ammonium oxalate, dimethylformamide, and 0.1 M edetate disodium in a ratio of 11:5:4. Adjust the pH to 7.0 using tetrabutylammonium hydroxide (40% in water). Filter the final solution.
  • Standard Preparation: Accurately weigh and dissolve USP this compound Reference Standard in the mobile phase to obtain a solution with a known concentration of approximately 0.5 mg per mL.
  • Assay Preparation: Accurately weigh about 50 mg of the this compound test sample. Transfer it to a 100-mL volumetric flask, dilute to volume with the mobile phase, and mix thoroughly.
  • System Suitability Preparation: Prepare a solution containing approximately 0.5 mg per mL each of USP this compound RS and USP Doxycycline Hyclate RS in the mobile phase. This is used to ensure the chromatographic system is working correctly.
  • Chromatographic System and Conditions:
    • Column: 4.6-mm internal diameter × 15-cm length, packed with packing L1 (octylsilane chemically bonded to porous silica particles, 3.5-µm).
    • Detector: UV detector at 354 nm.
    • Flow Rate: 1 mL per minute.
    • Column Temperature: Ambient.
  • System Suitability Check: Before analysis, inject the system suitability preparation. The method is considered valid only if:
    • The resolution (R) between the methacycline and doxycycline peaks is not less than 1.5.
    • The tailing factor for the methacycline peak is not more than 1.5.
    • The relative standard deviation for replicate injections of the standard preparation is not more than 1.0%.
  • Procedure and Calculation: Separately inject equal volumes (about 20 µL) of the Standard preparation and the Assay preparation. Record the chromatograms and measure the peak areas. The quantity of methacycline is calculated using the formula:
    • Quantity (µg/mg) = 100(CE / W)(rU / rS)
    • C = Concentration of the Standard preparation (mg/mL)
    • E = Methacycline content of the Reference Standard (µg/mg)
    • W = Weight of the sample taken (mg)
    • rU and rS = Peak areas from the Assay and Standard preparations, respectively.

Frequently Asked Questions & Troubleshooting

Q1: What should I do if the resolution between methacycline and doxycycline is less than 1.5 in the HPLC method? [3]

  • Cause: The most common cause is degradation of the column performance over time or a deviation in the mobile phase pH or composition.
  • Solution:
    • Check Mobile Phase pH: Precisely verify and adjust the pH of the mobile phase to 7.0.
    • Prepare Fresh Mobile Phase: Ensure the mobile phase is freshly prepared and thoroughly degassed.
    • Condition/Replace Column: If the problem persists, the chromatographic column may be degraded and need to be replaced.

Q2: Why is my potentiometric sensor showing a slow or drifting response? [1] [2]

  • Cause: This can be due to the aging of the sensor membrane or instability in the internal solid contact layer.
  • Solution:
    • Recondition Sensor: Follow the sensor manufacturer's instructions for reconditioning, which may involve soaking in a standard MC·Cl solution.
    • Check Membrane Integrity: Inspect the PVC membrane for any physical damage or air bubbles.
    • Control pH: Ensure your sample solution is buffered at pH 2.7 for a stable and rapid response.

Q3: How can I confirm the identity and purity of my reference standard? [3] [4]

  • Solution:
    • Identity: Use the Ultraviolet Absorption test described in the USP monograph. Prepare a solution of 20 µg/mL in hydrochloric acid in methanol (1 in 1200). The absorptivity at 345 nm should be between 88.4% and 96.4% of the USP Reference Standard [3].
    • Purity for CRM: Always use a Certified Reference Material (CRM) that is multi-traceable to USP or EP primary standards. Download and review the current Certificate of Analysis (CoA) from the supplier for detailed characterization data [4].

HPLC Analysis Workflow

To help visualize the entire USP HPLC process, the following diagram outlines the key steps from preparation to analysis.

Start Start HPLC Analysis Prep Prepare Mobile Phase (Ammonium oxalate, DMF, edetate disodium) Adjust pH to 7.0 Start->Prep Std Prepare Standard Solution (0.5 mg/mL Reference Standard) Prep->Std Sample Prepare Assay Solution (0.5 mg/mL Test Sample) Prep->Sample Suitability Prepare System Suitability Solution (Methacycline & Doxycycline, 0.5 mg/mL each) Prep->Suitability Condition Set Chromatographic Conditions Column: L1, 4.6x15 cm, 3.5µm Detection: 354 nm Flow: 1 mL/min Prep->Condition Std->Suitability Check Inject System Suitability Solution Suitability->Check Condition->Check Decision Resolution (R) ≥ 1.5 ? Check->Decision Decision->Prep No Inject Inject Standard & Assay Solutions Decision->Inject Yes Calculate Calculate Potency Using peak areas Inject->Calculate End End Calculate->End

References

Methacycline hydrochloride interference elimination in analysis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What are the primary degradation products of Methacycline Hydrochloride I should be aware of in my analysis? Under acidic and heated conditions, a key degradation product of doxycycline (and a relevant compound for methacycline analysis) is methacycline itself [1]. Tetracycline-class antibiotics can also undergo epimerization (e.g., formation of 4-epi-derivatives) and dehydration (e.g., formation of anhydrotetracycline), which can co-elute and interfere with your analysis [1].

  • Why is the peak shape for Methacycline poor in my HPLC analysis? Tetracyclines, including Methacycline, contain dimethylamine groups that can interact with residual silanols on conventional silica-based HPLC columns, causing peak tailing [1]. Using a silica hydride-based stationary phase can minimize this issue, as over 95% of surface silanols are replaced, reducing unwanted interactions [1].

  • Which metal ions are known to interfere with Methacycline degradation? The degradation efficiency of Methacycline by biogenic Mn oxides (BMOs) can be significantly inhibited by the presence of divalent metal ions such as Mg²⁺, Cu²⁺, Ni²⁺, and Co²⁺ [2].

Troubleshooting Guide: Common Issues and Solutions

Issue Possible Cause Suggested Solution
Poor Chromatographic Resolution Inadequate column selectivity for similar degradants Use a Phenyl Hydride column for π-π interactions or a UDC-Cholesterol column for shape selectivity to separate structurally similar analogs and degradants [1].
Peak Tailing Interaction of analyte with residual silanols on the column Switch to a silica hydride-based column to minimize silanolic interactions [1].
Low Degradation Efficiency Interference from metal ions in solution Chelate or remove divalent metal ions (Mg²⁺, Cu²⁺, Ni²⁺, Co²⁺) from the reaction mixture [2].
Inconsistent Potentiometric Results Suboptimal membrane composition in Ion-Selective Electrode (ISE) For ISE, use an optimized membrane with Dioctyl phthalate (DOP) as the plasticizer and Methacycline-tetraphenylborate as the electroactive substance [3].

Detailed Experimental Protocols

HPLC Analysis for Separating Methacycline and its Degradants

This protocol is adapted from a study comparing columns for analyzing degraded tetracyclines [1].

  • Column: Silica hydride-based Phenyl Hydride or UDC-Cholesterol (4.6 x 75 mm, 4 µm).
  • Mobile Phase:
    • A: Deionized Water + 0.1% Trifluoroacetic Acid (TFA)
    • B: Acetonitrile + 0.1% TFA
  • Gradient Program: (Example for doxycycline/methacycline analysis)
    • Time 0 min: 5% B
    • Time 12 min: 30% B
    • Time 13 min: 5% B
    • Equilibrate for 3 minutes before the next injection.
  • Flow Rate: 1.5 mL/min
  • Temperature: 25 °C
  • Detection: UV at 350 nm
  • Sample Preparation: Degraded formulation extracts are diluted in a 50:50 mixture of 10 mM ammonium acetate and acetonitrile, containing 0.1% 1 N NaOH [1].
Direct Potentiometric Method for Pharmaceutical Formulation

This method describes the use of a Methacycline-selective electrode for tablet analysis [3].

  • Electrode Preparation:
    • The sensing membrane is fabricated using an ion-pair complex of Methacycline-tetraphenylborate (MC-TPB) as the electroactive material.
    • The optimal membrane composition is 0.7% MC-TPB, 31.5% PVC, and 67.8% Dioctyl phthalate (DOP) by weight, dissolved in tetrahydrofuran (THF).
  • Measurement:
    • Condition the electrode in a 1.0 × 10⁻³ M this compound solution for 2 hours before use.
    • Perform emf measurements at pH 2.6 using a saturated calomel electrode (SCE) as the reference.
    • The electrode has a linear response range of 6.0×10⁻⁶ M to 3.0×10⁻² M and a response time of less than 15 seconds.
  • Tablet Analysis:
    • Crush and accurately weigh two tablets. Dissolve in 30 mL of background solution (pH 2.6).
    • Transfer to a 50-mL volumetric flask and dilute to the mark with the background solution.
    • Further dilute a 5 mL aliquot to 50 mL in another volumetric flask.
    • Immerse the electrodes in this test solution and determine the content by direct potentiometry [3].

The following workflow summarizes the key decision points for selecting an analytical method:

G Start Start: Analyze Methacycline HCl Decision1 Primary Goal? Start->Decision1 Option1 Separation & Quantification of API and Degradants Decision1->Option1 Stability Studies Option2 Routine, Rapid Measurement in Formulations Decision1->Option2 Quality Control Sub1 Use HPLC Method Option1->Sub1 Sub2 Use Potentiometric Method Option2->Sub2 Detail1 Column: Silica Hydride-based (Phenyl Hydride or UDC) Sub1->Detail1 Detail2 Electrode: MC-TPB PVC Membrane pH 2.6, Direct Measurement Sub2->Detail2 Result1 Obtain High-Resolution Chromatogram Detail1->Result1 Result2 Obtain Direct Concentration Reading Detail2->Result2

Key Technical Notes

  • pH Sensitivity: The potentiometric electrode's response is influenced by pH when >3. Always perform measurements at the recommended pH of 2.6 [3].
  • Overcoming Resistance: For degradation studies, an engineered Pseudomonas strain producing biogenic Mn oxides (BMOs) has been shown to completely degrade Methacycline in 24 hours, offering a potential bioremediation strategy for analytical waste [2].

References

Methacycline hydrochloride membrane electrode optimization

Author: Smolecule Technical Support Team. Date: February 2026

Membrane Composition and Fabrication

The performance of the ion-selective electrode is highly dependent on the materials and procedure used. The following workflow outlines the key steps for fabricating the electrode, based on the optimized protocol [1].

fabric_workflow start Start Fabrication step1 Prepare Ion-Pair (MC-TPB) Mix MC and Sodium Tetraphenylborate solutions start->step1 step2 Filter, wash, and dry the precipitate step1->step2 step3 Prepare PVC Cocktail Dissolve 0.5 mg MC-TPB, 31.5 mg PVC, 68.0 mg DOP in 2.5 mL Tetrahydrofuran step2->step3 step4 Cast the Membrane Pour cocktail into a glass dish Allow to dry at room temperature step3->step4 step5 Assemble Electrode Glue membrane to PVC tube Fill with internal solution step4->step5 step6 Condition Electrode Soak in 1.0 × 10⁻³ M MC.Cl solution for 2 hours step5->step6 ready Electrode Ready for Use step6->ready

The table below details the specific, optimized composition of the sensing membrane. Note that other plasticizers like dibutyl phthalate (DBP) were tested but dioctyl phthalate (DOP) proved superior [1].

Component Role Optimized Amount (wt%) Notes
Methacycline-Tetraphenylborate (MC-TPB) Electroactive compound 0.7% Forms the ion-association complex critical for sensing [1].
Dioctyl Phthalate (DOP) Plasticizer 67.8% Provides the liquid membrane matrix; superior to DBP and DNP [1].
Poly(Vinyl Chloride) (PVC) Polymer Matrix 31.5% Forms the solid, flexible backbone of the membrane [1].
Tetrahydrofuran (THF) Solvent - Used to dissolve the cocktail before casting [1].

Troubleshooting Common Issues

Here are solutions to some frequently encountered problems:

  • Problem: Non-Nernstian or Sluggish Response Slope

    • Solution: Verify the membrane composition, especially the ratio of plasticizer to PVC. Ensure the electroactive compound (MC-TPB) was prepared and incorporated correctly. Check that the internal filling solution is 1.0 × 10⁻³ M MC.Cl [1].
  • Problem: No Response or Very Low Sensitivity

    • Solution: The electrode may not be properly conditioned. Soak the new electrode in a 1.0 × 10⁻³ M MC.Cl solution for at least 2 hours before first use. If the problem persists, the MC-TPB ion-pair complex may be faulty and should be reprepared [1].
  • Problem: Drifting or Unstable Potentials

    • Solution: This can be caused by sample pH being too high. The electrode's response is pH-dependent above pH 3. Always adjust and measure the pH of your sample and standard solutions to the optimal value of 2.6 using a diluted hydrochloric acid background solution [1].
  • Problem: Long Response Time (>15 seconds)

    • Solution: Ensure the test solution is being constantly stirred with a magnetic stirrer during measurement. A thick membrane can also slow response; ensure the casting process creates a membrane of consistent and appropriate thickness [1].

Standard Operating Procedure for Tablet Analysis

This protocol can be provided as a ready-to-use guide for determining Methacycline Hydrochloride in pharmaceutical tablets [1].

  • Sample Preparation:

    • Accurately weigh and crush two tablets.
    • Dissolve the powder in 30 mL of pH 2.6 background solution (dilute HCl) with stirring.
    • Transfer this solution to a 50-mL volumetric flask and dilute to the mark with the background solution.
    • Further dilute 5 mL of this solution to 50 mL in another volumetric flask using the background solution.
  • Measurement:

    • Immerse the conditioned Methacycline selective PVC membrane electrode and a separate saturated calomel reference electrode (SCE) into the prepared test solution.
    • While stirring constantly, measure the stable potential (emf) using a precision pH/mV meter.
  • Quantification:

    • Determine the concentration of this compound by direct potentiometry, using a calibration curve constructed from standard solutions measured under the same conditions.

References

Methacycline hydrochloride standard solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

Reference Standards & Key Properties

For accurate quantitative analysis, using a certified reference material (CRM) is essential. The table below summarizes a available pharmaceutical secondary standard for Methacycline hydrochloride.

Product Name Catalog Number Supplier Format Storage Qualification
This compound Pharmaceutical Secondary Standard [1] PHR1594 Sigma-Aldrich (MilliporeSigma) 1 g, neat -10 to -25°C [1] Certified Reference Material (CRM), qualified per ISO 17034 and ISO/IEC 17025; multi-traceable to USP [1]

The molecular formula of this compound is C22H23ClN2O8, with a molecular weight of 478.88 g/mol [2]. It presents as a yellow crystalline powder [2].

Stability Considerations & Analytical Guidance

The stability of tetracycline antibiotics, including Methacycline, is highly dependent on the solution conditions. This is a critical factor for preparing reliable standard solutions.

  • pH and Light Sensitivity: Tetracyclines are known to degrade in both acidic and alkaline conditions [3]. In acidic solutions (pH ≤ 2), they can transform into yellow anhydrotetracycline, while in alkaline solutions, they form yellow iso-tetracycline [4]. Furthermore, light exposure increases the decomposition rate [3]. Therefore, it is recommended to prepare solutions fresh daily and store them in the dark, such as in an amber vial or cabinet.
  • Metal Chelation: Methacycline can chelate metal ions at the C11 and C12 positions [4]. The presence of Cu²⁺ ions has been shown to enhance the stability of tetracycline by forming complexes, reducing its conversion to anhydrotetracycline [3].
  • Recommended Analytical Techniques: According to the supplier, the CRM is suitable for analysis by HPLC and gas chromatography [1]. A colorimetric method for related tetracyclines monitors degradation by measuring absorbance at 440 nm for acidic solutions (formation of anhydrotetracycline) and 380 nm for alkaline solutions (formation of isotetracycline) [3].

Proposed Preparation Workflow

Based on the information gathered, here is a logical workflow to prepare and use a this compound standard solution. You should verify and optimize the specific volumes and concentrations for your particular analytical method.

G Weigh CRM Accurately Weigh CRM Accurately Select & Disperse Solvent Select & Disperse Solvent Weigh CRM Accurately->Select & Disperse Solvent Protect from Light Protect from Light Select & Disperse Solvent->Protect from Light Note: Consider solvent pH and potential for metal chelation for stability. Note: Consider solvent pH and potential for metal chelation for stability. Select & Disperse Solvent->Note: Consider solvent pH and potential for metal chelation for stability. Prepare Calibration Standards Prepare Calibration Standards Protect from Light->Prepare Calibration Standards Note: Prepare fresh daily and store in amber vials to minimize photodegradation. Note: Prepare fresh daily and store in amber vials to minimize photodegradation. Protect from Light->Note: Prepare fresh daily and store in amber vials to minimize photodegradation. Analyze by HPLC/Colorimetry Analyze by HPLC/Colorimetry Prepare Calibration Standards->Analyze by HPLC/Colorimetry

FAQs for Troubleshooting

Here are answers to some frequently asked questions that may arise during your work with this compound.

Q1: Why is my standard solution showing a change in color over time? A change to a more intense yellow color typically indicates degradation. Tetracycline antibiotics are unstable in both strong acidic and alkaline solutions, leading to the formation of colored degradation products like anhydrotetracycline (acidic) or isotetracycline (alkaline) [3] [4]. Ensure you are using a solvent with a suitable pH, preparing the solution fresh, and protecting it from light.

Q2: How can I improve the stability of my standard solution? To enhance stability:

  • Control the environment: Keep the solution in the dark and at a cool temperature [1] [3].
  • Consider additives: The presence of metal ions like Cu²⁺ or surfactants can form complexes and improve stability [3].
  • Manage pH: Use a buffered solvent system to maintain a pH that minimizes degradation [3] [4].

Q3: What is a suitable mobile phase for HPLC analysis of Methacycline? While a specific mobile phase was not listed, the CRM is certified as suitable for HPLC analysis [1]. Methods for other tetracyclines often use acidified aqueous buffers mixed with organic modifiers like acetonitrile or methanol. You may need to consult specialized chromatography databases or literature for a published method for Methacycline.

References

Methacycline Hydrochloride: Stability & Storage FAQs

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the critical storage conditions for methacycline hydrochloride? Adherence to specific storage conditions is vital for maintaining the chemical integrity and biological activity of this compound.

Condition Specification Rationale & Supporting Evidence
Temperature -20°C, sealed storage [1] Long-term storage at deep freeze temperatures minimizes thermal degradation.
Form Neat (solid, dry powder) [1] Stability is highest in the solid, anhydrous form.
Moisture Store away from moisture [1] Prevents hydrolytic degradation, a common pathway for many pharmaceuticals [2].
Solution Stability -80°C for 6 months; -20°C for 1 month (in DMSO, sealed) [3] Stock solutions are less stable; store at ultra-low temperatures in airtight conditions to prevent solvent-related degradation and water absorption.

Q2: What are the known pathways of methacycline degradation? Methacycline can degrade through several pathways, with hydrolysis being a primary concern [2]. Its complex polycyclic structure is also susceptible to oxidative degradation [4]. In solid dosage forms or suspensions where the drug concentration remains constant, degradation may follow pseudo-zero-order kinetics [2].

Recent research highlights a novel biodegradation method using Biogenic Mn Oxides (BMOs). An engineered Pseudomonas strain produces a BMO aggregate (identified as micro-/nanostructured ramsdellite, MnO₂) that can completely degrade methacycline within 24 hours in laboratory trials [4]. The presence of metal ions like Mg²⁺, Cu²⁺, Ni²⁺, and Co²⁺ can inhibit this degradation efficiency [4].

Q3: How is the degradation kinetic study of pharmaceuticals like methacycline systematically conducted? Degradation kinetic studies are essential for determining a drug's shelf-life and identifying optimal storage conditions [2]. The systematic workflow for such a study is as follows:

G Start Start: Define Study Objective Step1 Select Stress Conditions (Temperature, pH, Humidity, Light) Start->Step1 Step2 Prepare Samples and Place in Stability Chambers Step1->Step2 Step3 Withdraw Samples at Predetermined Time Intervals Step2->Step3 Step4 Analyze Samples (e.g., HPLC, LC-MS) Step3->Step4 Step5 Determine Drug Concentration Over Time Step4->Step5 Step6 Fit Data to Kinetic Models (Zero, First, Pseudo-First Order) Step5->Step6 Step7 Calculate Kinetic Parameters (k, t½, t90) Step6->Step7 Step8 Identify Degradation Products and Pathway Step7->Step8 End Propose Storage Conditions and Shelf Life Step8->End

Objective: To predict the shelf-life of methacycline under various environmental conditions by determining the order of its degradation reaction and calculating key kinetic parameters [2].

  • Stress Conditions: Samples are exposed to accelerated stress conditions like elevated temperature, varying pH, high humidity, or light to increase the degradation rate [2].
  • Sample Analysis: Withdrawn samples are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the remaining intact drug [2].
  • Kinetic Modeling: Concentration-time data is fitted to different kinetic models (Zero-order, First-order, etc.) to find the best fit, indicated by the highest regression coefficient (R²) [2].
  • Parameter Calculation: Based on the reaction order, key parameters are calculated [2]:
    • Rate Constant (k): The speed of the degradation reaction.
    • Half-life (t₁/₂): Time for 50% of the drug to degrade.
    • t₉₀: Time for 10% of the drug to degrade, used to predict shelf-life.

Experimental Protocol: Investigating BMO-Mediated Degradation

This protocol is based on recent research demonstrating complete degradation of methacycline using Biogenic Mn Oxides (BMOs) [4].

Objective: To evaluate the efficiency of a BMO composite in degrading methacycline in an aqueous solution.

Materials:

  • This compound stock solution
  • Engineered Pseudomonas strain MB04R-14 culture (or its BMO aggregate)
  • Leucoberbelin blue (LBB) reagent for Mn oxidation state analysis
  • Liquid Chromatography-Mass Spectrometry (LC-MS) system
  • Shaking incubator

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the BMO aggregate and methacycline in an appropriate aqueous buffer.
  • Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) with shaking.
  • Sampling: Withdraw samples at regular intervals (e.g., 0, 1, 3, 6, 12, 24 hours).
  • Analysis:
    • Centrifuge samples to remove particulate matter.
    • Use LC-MS to quantify the remaining methacycline and identify degradation intermediates.
    • Monitor the reaction for up to 24 hours to confirm complete degradation [4].

Troubleshooting Notes:

  • Inhibition of Degradation: The presence of divalent metal ions (Mg²⁺, Cu²⁺, Ni²⁺, Co²⁺) in the solution can significantly slow down the degradation rate. Use high-purity water and reagents to avoid contamination [4].
  • Control Experiment: Always run a control sample without the BMO aggregate to account for any non-biological degradation of methacycline.

References

Methacycline hydrochloride vs tetracycline antibacterial activity

Author: Smolecule Technical Support Team. Date: February 2026

Basic Drug Profile Comparison

The table below summarizes the core characteristics of Methacycline and Tetracycline based on the information available.

Feature Methacycline Tetracycline
Drug Class Semi-synthetic tetracycline (second-generation) [1] [2] Natural tetracycline (first-generation) [1]
Mechanism of Action Inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit [3] [4]. Inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit [1].
Antimicrobial Spectrum Broad-spectrum; Gram-positive and Gram-negative bacteria [2] [5]. Broad-spectrum; Gram-positive and Gram-negative bacteria, chlamydiae, mycoplasmas, rickettsiae [1].
General Potency Reported to be more active than Tetracycline against some bacterial strains [3] [5]. The reference standard against which earlier derivatives were compared [1].
Primary Resistance Mechanisms Efflux pumps, ribosomal protection proteins [4]. Efflux pumps, ribosomal protection proteins [1].

Experimental Data and Methodologies

While comprehensive, side-by-side quantitative data is scarce in the search results, here are the key experimental findings and their associated protocols.

  • Comparative Activity (1972 Study): A study from 1972 concluded that Methacycline, Oxytetracycline, Chlortetracycline, Tetracycline, and Demethylchlortetracycline had similar activities against a range of bacterial and L-forms, with all five tetracyclines generally being more active against L-forms than their parent bacterial forms [5].

    • Methodology: The Minimum Inhibitory Concentration (MIC) was determined using an agar dilution method. Bacteria were cultured in Mueller-Hinton broth, and aliquots were applied to agar plates containing serially diluted antibiotics. The MIC was defined as the lowest concentration preventing growth after 18 hours at 37°C [5].
  • Analytical Method for Methacycline (2005 Protocol): A sensitive method for measuring Methacycline in plasma highlights the need for specific handling.

    • Methodology: The analysis used Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Sample preparation was noted as challenging due to the compound's multiple functional groups and dissociation constants. Protein precipitation with acetonitrile was used for cleanup, and separation was achieved using a C18 column with a methanol/acetonitrile and formic acid mobile phase [3].

Mechanism of Action Workflow

The following diagram illustrates the primary mechanism shared by both antibiotics and the common bacterial resistance pathways, based on the descriptions in the search results.

G A Methacycline or Tetracycline Enters Bacterial Cell B Binds to 30S Ribosomal Subunit A->B C Blocks Aminoacyl-tRNA Attachment to A-site B->C D Inhibition of Protein Synthesis (Bacteriostatic) C->D E Bacterial Growth Arrested D->E R1 Efflux Pump Resistance (Antibiotic is exported) R1->A Reduces Intracellular Concentration R2 Ribosomal Protection (Binding site is altered) R2->B Prevents Binding R3 Enzymatic Inactivation R3->A Degrades Antibiotic

Research Considerations for Professionals

For a rigorous comparison guide, you will need to supplement the information above with data from modern sources. Here are some points to consider:

  • Address the Data Gap: The most direct comparative activity data available in these results is from 1972 [5]. Antimicrobial resistance landscapes have shifted dramatically since then, so contemporary MIC data against current bacterial strains is essential.
  • Expand the Comparison: A modern guide should also compare key parameters like pharmacokinetics (e.g., half-life, bioavailability), side effect profiles, and clinical indications.
  • Validate Methods: While the cited methodologies are valid, current laboratory standards may employ updated techniques, such as automated broth microdilution for MIC testing, in accordance with guidelines from organizations like the CLSI.

References

Methacycline hydrochloride vs oxytetracycline comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview: Methacycline vs. Oxytetracycline

The table below summarizes the key characteristics of Methacycline and Oxytetracycline.

Feature Methacycline Oxytetracycline
Chemical Names Metacycline, 6-methylene-5-oxytetracycline [1] [2] 5-Hydroxytetracycline [2]
Generation Second-generation tetracycline [3] First-generation tetracycline [2] [3]
Status Not US-approved; approved in other regions [1] Marketed [2]
Primary Use Treatment of acute bacterial exacerbations of chronic bronchitis [1] Broad-spectrum antibiotic used in human and veterinary medicine [4] [5] [6]
Mechanism of Action Binds to the 30S ribosomal subunit, inhibiting aminoacyl-tRNA attachment and protein synthesis [7] [1] [8] Binds to the 30S ribosomal subunit, inhibiting protein synthesis [4] [2]
Semisynthetic Origin Yes, derived from oxytetracycline [4] No, a natural product from Streptomyces rimosus [4] [2] [3]
Role in Synthesis A direct precursor in the chemical synthesis of Doxycycline [4] The natural parent compound; biosynthetic precursor to Methacycline [4]
Protein Binding 75-78% [1] Information not specified in search results
Absorption ~58% absorbed [1] Information not specified in search results
Half-life ~14 hours [1] Varies by species and formulation; ~7-11 hours in calves, ~28 hours for long-acting formulation in goats [5] [6]

Detailed Experimental Data and Protocols

Although direct comparative studies are limited, the following experimental data highlights key aspects of each drug's profile.

Analytical Method for Methacycline in Human Plasma

A sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has been developed and validated for determining Methacycline levels in human plasma, crucial for pharmacokinetic studies [7].

  • Objective: To develop a rapid, sensitive method for quantifying Methacycline in human plasma for a bioequivalence study [7].
  • Experimental Protocol:
    • Sample Preparation: Plasma samples (0.5 mL) were prepared using protein precipitation (PPT) with methanol. Other methods like liquid-liquid extraction were found less effective for tetracyclines [7].
    • Chromatography: Separation was achieved using a C18 analytical column. The mobile phase was a mixture of methanol and a formic acid solution, delivered at a flow rate of 0.8 mL/min [7].
    • Detection: A tandem mass spectrometer with an Electrospray Ionization (ESI) source was used operating in positive ion mode. Detection was via Selected Reaction Monitoring (SRM) [7].
    • Internal Standard: Oxytetracycline was used as the internal standard (IS) to ensure accuracy and precision [7].
  • Key Results:
    • The method was highly sensitive with a Lower Limit of Quantification (LLOQ) of 5.0 ng/mL [7].
    • The analysis was rapid, with a chromatographic run time of 3.6 minutes per sample [7].
    • The method was successfully applied to a bioequivalence study of two 300 mg Methacycline hydrochloride tablet formulations in 18 healthy volunteers [7].

This experimental workflow for quantifying methacycline in plasma can be visualized as follows:

start Start: Human Plasma Sample prep Protein Precipitation with Methanol start->prep is Add Internal Standard (Oxytetracycline) prep->is lc Liquid Chromatography (C18 Column) is->lc ms Tandem Mass Spectrometry (Positive Ion Mode) lc->ms res Result: Quantification LLOQ: 5.0 ng/mL ms->res

Biosynthetic Relationship: Oxytetracycline as a Precursor

Oxytetracycline is not only a first-generation antibiotic but also a biosynthetic precursor to second-generation tetracyclines. Its biosynthesis in Streptomyces rimosus involves a type II polyketide synthase system [4]. Methacycline is a semisynthetic antibiotic derived from Oxytetracycline [4]. Furthermore, Methacycline itself is a key chemical intermediate in the industrial synthesis of Doxycycline, a widely used second-generation tetracycline [4] [3]. This relationship is key to understanding their development.

bio Biosynthesis in Streptomyces rimosus otc Oxytetracycline (First-Generation) bio->otc semi Semisynthetic Modification otc->semi mtc Methacycline (Second-Generation) semi->mtc doxy Doxycycline (Second-Generation) mtc->doxy

Mechanism of Action and Bacterial Resistance

Both Methacycline and Oxytetracycline share a core mechanism of action, which is characteristic of the tetracycline class.

Primary Mechanism: Inhibition of Protein Synthesis

The following diagram illustrates the primary, shared bacteriostatic mechanism of both antibiotics.

ribosome Bacterial 30S Ribosomal Subunit binding Drug Binds to 16S rRNA of the 30S Subunit ribosome->binding antibiotic Methacycline / Oxytetracycline antibiotic->binding block Blocks Attachment of Aminoacyl-tRNA binding->block trna Aminoacyl-tRNA trna->block Cannot Bind halt Protein Synthesis Halted block->halt

Both drugs function by binding reversibly to the 16S rRNA component of the bacterial 30S ribosomal subunit [1] [4] [8]. This binding blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, preventing the addition of new amino acids to the growing peptide chain [7] [8] [2]. This inhibition of protein synthesis is ultimately bacteriostatic, halting bacterial growth and allowing the host's immune system to clear the infection [8].

Common Bacterial Resistance Mechanisms

The clinical utility of tetracyclines has been hampered by the emergence of bacterial resistance. The primary mechanisms are consistent across the class and affect both Methacycline and Oxytetracycline [2]:

  • Ribosomal Protection: Production of proteins that bind to the ribosome and displace the tetracycline molecule, thereby protecting the ribosome from its inhibitory effect [8] [2].
  • Efflux Pumps: Expression of membrane-associated pumps that actively export tetracyclines out of the bacterial cell, reducing intracellular drug concentration to sub-therapeutic levels [8] [2].
  • Enzymatic Inactivation: Though less common, some bacteria can produce enzymes that chemically modify and inactivate the antibiotic [8].

Key Insights for Professionals

  • Strategic Development: Methacycline represents an evolutionary step from Oxytetracycline. Its semisynthetic nature and role as a doxycycline precursor highlight how structural modifications (like the 6-methylene group) were used to improve drug properties [4] [2] [3].
  • Analytical Considerations: The developed LC-MS/MS method for Methacycline demonstrates the advanced techniques required for accurate bioanalysis of tetracyclines, which can form chelates and have complex dissociation behaviors [7]. This protocol can serve as a reference for developing assays for similar compounds.
  • Research Focus: Current literature indicates that recent development efforts have shifted towards third-generation tetracyclines (e.g., glycylcyclines like Tigecycline) designed to overcome the common resistance mechanisms that also affect earlier generations like Methacycline and Oxytetracycline [2] [3].

References

Methacycline hydrochloride potency compared to other tetracyclines

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview of Tetracycline Antibiotics

The table below summarizes key characteristics of methacycline and other selected tetracyclines based on the information available.

Tetracycline Generation CAS Number Molecular Formula Key Features / Notes
Methacycline [1] [2] [3] Second (Semi-synthetic) 3963-95-9 [1] C₂₂H₂₂N₂O₈•HCl [1] A broad-spectrum, semisynthetic antibiotic; in some cases, it may be better tolerated than earlier tetracyclines [2].
Tetracycline [3] First (Naturally derived) - C₂₂H₂₄N₂O₈ The original prototype from which others are derived [3].
Doxycycline [3] [4] Second (Semi-synthetic) - C₂₂H₂₄N₂O₈ Improved absorption, longer half-life; currently the most commonly used tetracycline [2] [4].
Minocycline [3] Second (Semi-synthetic) - C₂₃H₂₇N₃O₇ Broad-spectrum activity, including against some resistant bacteria; used as a starting material for novel derivatives [5] [3].
Tigecycline [5] [3] Third (Glycylcycline) - C₂₉H₃₉N₅O₈ A "last-resort" antibiotic effective against bacteria resistant to earlier generations, including those with common efflux pump and ribosomal protection resistance mechanisms [5].

Mechanism of Action and Resistance

All tetracyclines, including methacycline, share a primary mechanism of action but face challenges from bacterial resistance.

  • Mechanism of Action: Tetracyclines inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit. This prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby blocking the addition of amino acids to the growing peptide chain and halting protein production [1] [6] [3]. This action is bacteriostatic (it inhibits bacterial growth rather than directly killing the cells) [6].

  • Major Resistance Mechanisms: The widespread use of tetracyclines has led to significant bacterial resistance, primarily through two well-documented mechanisms [5] [6] [3]:

    • Ribosomal Protection: Proteins such as Tet(M) displace tetracyclines from the ribosome, allowing protein synthesis to continue [5] [3].
    • Efflux Pumps: Membrane proteins like Tet(A) actively pump tetracyclines out of the bacterial cell, reducing intracellular concentration [5] [3].
    • Enzymatic Inactivation: A more recent and growing threat involves tetracycline destructase enzymes, such as Tet(X), which chemically modify and inactivate the antibiotic, including last-resort drugs like tigecycline [5].

The following diagram illustrates these core mechanisms.

References

validation of Methacycline hydrochloride analytical methods

Author: Smolecule Technical Support Team. Date: February 2026

Overview of an LC-MS/MS Method

The most detailed methodological information comes from a 2005 study that developed a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for determining Methacycline in human plasma [1]. The key parameters of this method are summarized below.

Parameter Details/Value
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1]
Application Bioequivalence study of two 300 mg tablet formulations in 18 healthy volunteers [1]
Sample Matrix Human plasma [1]
Sample Volume 0.5 mL [1]
Sample Preparation Protein precipitation with 10% Trichloroacetic acid in methanol [1]
Internal Standard Oxytetracycline [1]
Lower Limit of Quantification (LLOQ) 5.0 ng/mL [1]
Chromatographic Run Time 3.6 minutes per sample [1]

Detailed Experimental Protocol: LC-MS/MS

For researchers interested in implementing this specific method, the experimental workflow and conditions are detailed below.

Start Start: Human Plasma Sample Prep Sample Preparation Start->Prep IS Add Internal Standard (Oxytetracycline) Prep->IS PPT Protein Precipitation (10% TCA in Methanol) IS->PPT Centrifuge Centrifuge PPT->Centrifuge Inject Inject into LC-MS/MS Centrifuge->Inject Analyze Analysis & Quantification Inject->Analyze

Figure 1. Experimental workflow for the determination of Methacycline in human plasma using LC-MS/MS.

1. Materials and Reagents:

  • Analytical Standard: Methacycline (90.1% purity) [1].
  • Internal Standard (IS): Oxytetracycline (92.4% purity) [1].
  • Solvents: HPLC-grade methanol and analytical-grade formic acid [1].
  • Biological Matrix: Drug-free human plasma [1].

2. Sample Preparation:

  • The method used protein precipitation (PPT) for sample clean-up [1].
  • To a 0.5 mL plasma sample, the internal standard was added.
  • Proteins were precipitated using 10% trichloroacetic acid in methanol.
  • The mixture was vortex-mixed and centrifuged, and the supernatant was injected into the LC-MS/MS system [1].

3. Instrumentation and Chromatographic Conditions:

  • Column: A Hypersil BDS C8 column (150 × 4.6 mm, 5 μm) was used [1].
  • Mobile Phase: A mixture of methanol and 0.1% formic acid in water (35:65, v/v) [1].
  • Flow Rate: 1.0 mL/min [1].
  • Detection: Tandem mass spectrometry with an electrospray ionization (ESI) source operating in positive ion mode [1].

Key Validation Findings and Context

  • Advantages of the LC-MS/MS Method: The developed method was validated and found to be rapid, sensitive, and highly selective, making it suitable for routine analysis of large batches of biological samples, such as in clinical studies [1].
  • Other Analytical Techniques: While not detailed in the validation results, it is noted that Methacycline concentrations have also been determined using other techniques, including microbiological assays, fluorimetry, and HPLC with UV detection [1]. These older methods generally have poorer precision, accuracy, and selectivity compared to modern LC-MS/MS.
  • Formulation Considerations: Earlier research into Methacycline hydrochloride capsules found that the dissolution rate was significantly affected by whether the capsules were filled with powder or granulate, with the powder form showing a decreased rate during storage [2]. This highlights an important factor for analytical scientists to consider during method development and product quality assessment.

Research Recommendations

  • Consult Official Monographs: Standards from pharmacopoeias like the USP, EP, or BP would be the primary source for officially recognized analytical methods and their validation criteria.
  • Conduct a Broader Literature Review: A systematic search on scientific databases for stability-indicating HPLC methods or method validation studies specifically for this compound could yield more comparative data.
  • Focus on Your Formulation: The optimal analytical method can depend on the formulation (e.g., tablet, capsule, API) and the intended purpose (e.g., dissolution testing, stability studies, bioequivalence).

References

HPLC Method Validation Parameters for Tetracycline Antibiotics

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the validation data from a study aimed at modernizing United States Pharmacopeia (USP) monographs for tetracycline hydrochloride. This provides a benchmark for the typical validation parameters you should target for methacycline [1].

Validation Parameter Result for Tetracycline HCl Assay Result for 4-Epianhydrotetracycline Impurity Acceptance Criteria Overview
Linearity Range 80% - 160% of assay concentration [1] 50% - 150% of specification [1] Wide range around target concentration
Linearity (r-value) > 0.9998 [1] > 0.997 [1] High correlation coefficient
Accuracy (% Recovery) 99% - 101% [1] 96% - 102% [1] Recovery close to 100%
Precision (RSD) < 0.6% [1] < 5.0% [1] Low relative standard deviation

Experimental Protocol for HPLC Method Validation

The validation of an HPLC method is a systematic process following established guidelines, such as those from the International Council for Harmonisation (ICH). The workflow below outlines the key stages and parameters involved.

Start HPLC Method Validation Workflow P1 Specificity/ Selectivity Start->P1 Ensures measurement of target only P2 Linearity Start->P2 Confirms proportional response P3 Accuracy Start->P3 Measures closeness to true value P4 Precision Start->P4 Measures reproducibility P5 Range Start->P5 Defines valid operating interval P6 Detection & Quantification Limits Start->P6 Determines sensitivity for impurities A1 Analyze drug & excipients Assess peak purity Confirm no interference P1->A1 Ensures measurement of target only A2 Prepare 5+ concentration levels Plot response vs. concentration Calculate regression (r²) P2->A2 Confirms proportional response A3 Spike placebo with known amounts Calculate % Recovery (target: 98-102%) P3->A3 Measures closeness to true value A4 Repeat injections (Repeatability) Different days/analysts (Intermediate Precision) Calculate %RSD P4->A4 Measures reproducibility A5 Confirm range covers target and impurity levels Ensure linearity, accuracy, precision hold within range P5->A5 Defines valid operating interval A6 LOD: Signal/Noise ~3:1 LOQ: Signal/Noise ~10:1 or based on standard deviation P6->A6 Determines sensitivity for impurities

For a reversed-phase HPLC (RP-HPLC) method, the experimental setup and specific protocols are as follows:

  • Method Conditions: A typical RP-HPLC method for tetracyclines uses a C18 column and a mobile phase consisting of a mixture of buffer and organic solvents like methanol or acetonitrile [2]. The pH of the mobile phase is often controlled (e.g., pH 2.8) using agents like orthophosphoric acid to improve peak shape and separation [3]. Detection is usually performed with a UV detector at wavelengths between 255-280 nm [2] [3].

  • Specificity Protocol: The method should demonstrate its ability to measure the analyte accurately in the presence of other components. This is proven by injecting a blank, placebo, standard, and sample, showing that the analyte peak is pure and free from interference [1]. For stability-indicating methods, the analyte peak should also be well-resolved from its degradation products (formed under stress conditions like heat, light, or acid/base hydrolysis) [4] [2].

  • Linearity & Range Protocol: Prepare a series of standard solutions at at least five different concentration levels across the expected range (e.g., 80% to 160% of the assay concentration). The peak response is plotted against concentration, and the linearity is evaluated via the correlation coefficient (r²) and the y-intercept [1].

  • Accuracy (Recovery) Protocol: The accuracy is determined by a recovery study. A known amount of the reference standard is spiked into a placebo at levels such as 80%, 100%, and 120% of the target concentration. The recovery percentage is calculated by comparing the measured value to the known added amount, with a target of 98-102% [1].

  • Precision Protocol:

    • Repeatability: Multiple injections (e.g., n=6) of a single homogeneous sample are made, and the relative standard deviation (RSD) of the peak areas is calculated [1].
    • Intermediate Precision: The same procedure is repeated on a different day, by a different analyst, or using a different instrument to ensure the method's ruggedness [1].

A Path Forward for Your Methacycline Hydrochloride Research

Since a direct method for methacycline was not found, here are practical steps to establish your own validated method:

  • Leverage Existing Tetracycline Methods: The parameters and protocols for tetracycline hydrochloride [1] and minocycline [3] are your best starting points. Methacycline has a very similar chemical structure, so chromatographic conditions (e.g., column type, mobile phase pH, detection wavelength) will likely be comparable.
  • Focus on Specificity: The primary development work will involve optimizing the mobile phase composition and gradient to ensure that methacycline is well-separated from any potential impurities or degradation products unique to its structure [2].
  • Consult Official Standards: For a definitive method, check the current official compendia, such as the latest USP-NF. If a monograph for methacycline exists, it will contain the official analytical procedure.

References

Methacycline hydrochloride recovery rate validation 100.1%

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Your Recovery Rate Validation

While direct data for Methacycline HCl is unavailable, the validation methodology for another drug, Dronedarone Hydrochloride, is thoroughly documented and follows ICH guidelines [1]. You can adapt this experimental protocol for Methacycline HCl.

The core process for a recovery study to validate an analytical method involves the following workflow:

A 1. Prepare Spiked Samples B 2. Analyze Samples A->B C 3. Calculate Recovery B->C D 4. Report Results C->D

The detailed experimental protocol is as follows:

  • Objective: To assess the accuracy of the analytical method by measuring the recovery of Methacycline HCl from a placebo mixture (simulating the final product formulation) at three different concentration levels [1].
  • Spiked Sample Preparation: Known quantities of Methacycline HCl reference standard are added to the placebo to prepare samples at concentrations covering the range of the method, typically 50%, 100%, and 150% of the test concentration [1].
  • Analysis & Calculation: The prepared samples are analyzed using the developed method (e.g., HPLC). The recovery percentage for each sample is calculated using the formula: Recovery (%) = (Measured Concentration / Added Concentration) × 100 [1].
  • Acceptance Criteria: The mean recovery across all levels should fall within an acceptable range, demonstrating the method's accuracy. The study on Dronedarone HCl reported a mean recovery between 99.2–100.5%, which is a useful benchmark [1].

Structuring Recovery Data for Comparison

When you obtain your experimental results for Methacycline HCl, you can present them in a clear, structured table for easy comparison with other methods or antibiotics. The table below is a template based on the data found for Dronedarone HCl [1].

Table: Template for Reporting Accuracy and Recovery Data

Spike Level (%) Number of Samples (n) Amount Added (µg/mL) Amount Found (Mean µg/mL) Recovery (%) Mean Recovery (%) RSD (%)
50% 3 [Your Value] [Your Value] [Your Value] [Your Value] [Your Value]
100% 3 [Your Value] [Your Value] [Your Value] [Your Value] [Your Value]
150% 3 [Your Value] [Your Value] [Your Value] [Your Value] [Your Value]

References

Methacycline hydrochloride capsules vs tablets dissolution comparison

Author: Smolecule Technical Support Team. Date: February 2026

Dissolution Comparison of Methacycline Hydrochloride Formulations

The table below summarizes key findings from a 1979 comparative study on this compound capsules and tablets [1].

Formulation Type Key Finding on Dissolution/Release Rate Impact of Storage Impact of Mass Packing
Capsules (with Granulate) Consistent and expected drug release No significant change in release rate over time Marked decrease in release rate if mass packing coefficient increased above 1.38
Capsules (with Powder) Initial drug release met specifications Rate of antibiotic liberation decreased during storage Information not specified in the abstract
Tablets No direct correlation found between disintegration time and dissolution rate Information not specified in the abstract Information not specified in the abstract

Experimental Protocol from the Cited Study

For the 1979 study titled "Comparative evaluation of this compound capsules and tablets according to their dissolubility and rate of solution," the researchers employed the following core methodologies [1]:

  • Parameters Measured: The study focused on two key in-vitro parameters: disintegration and dissolution.
  • Formulations Compared: The capsules were investigated in two primary forms: those filled with a specially prepared granulate and those filled with the raw powder, both following the same base formula.
  • Storage Study: The capsules (both granulate and powder-filled) were stored, and their dissolution profiles were evaluated over time to assess stability and performance changes.
  • Packing Density Study: The researchers specifically investigated the mass packing value (or packing coefficient) of the granulate-filled capsules to understand how tighter packing influences the drug's ability to dissolve.

Modern Context for Dissolution Evaluation

Although the direct comparative data for methacycline is dated, the principles and technologies for such evaluations have advanced significantly. Here is the modern context for understanding drug product performance.

  • Regulatory Standards for Equivalence: According to the FDA's Orange Book, for two drug products to be considered therapeutic equivalents, they must be both pharmaceutical equivalents and bioequivalent [2]. Pharmaceutical equivalents contain the same active ingredient in the same dosage form and strength, while bioequivalence means they are expected to have the same clinical effect [2].
  • Advanced Analytical Techniques: Modern dissolution science uses sophisticated methods to understand why formulations perform differently. For instance, X-Ray Microscopy (XRM) can non-invasively analyze the 3D internal structure of tablets and particles, quantifying factors like porosity, pore size distribution, and connectivity, which directly impact liquid penetration and drug dissolution [3]. This technique can pinpoint differences between batches that appear similar otherwise.

Relationship Between Formulation Factors and Dissolution

The following diagram synthesizes information from the search results to illustrate the logical relationship between formulation choices, physical properties, and the resulting dissolution performance.

A Formulation Type A1 Capsule vs. Tablet A->A1 A2 Granulate vs. Powder Fill A->A2 A3 Excipients & Manufacturing A->A3 B Physical Properties C Dissolution Performance B->C A1->B Influences B4 Mass Packing Density A2->B4 Determines B1 Internal Porosity & Pore Connectivity A3->B1 Affects C1 Rate of Drug Liberation B1->C1 Governs B2 Surface Area B2->C1 Affects B3 Disintegration Time B3->C1 May Not Correlate With C2 Storage Stability of Dissolution Profile B4->C2 Impacts

References

Methacycline hydrochloride USP EP BP standards compliance

Author: Smolecule Technical Support Team. Date: February 2026

Available Reference Standards at a Glance

The following table summarizes the key details of the identified Methacycline Hydrochloride reference standards from USP and BP. A European Pharmacopoeia (EP) standard was not found in the search results.

Pharmacopeia Catalog Number Package Size Storage Conditions Status / Price
USP [1] [2] 1397006 200 mg [1] -20°C [2] In Stock, $259.00 [1]
BP [3] [4] 911 25 mg [3] 2-8°C [3] [4] Out of Stock, £102.00 [3]
Pharmaceutical Secondary Standard [5] PHR1594 1 g [5] -10 to -25°C [5] Available, price not listed

Experimental Protocol from USP Monograph

While a full comparison of methodologies is not available, the USP monographs provide a specific experimental protocol for analyzing this compound Capsules, which illustrates the application of the USP reference standard [6].

  • Assay Procedure: The assay uses a high-performance liquid chromatography (HPLC) method.
  • Standard Preparation: Approximately 28 mg of USP this compound Reference Standard is accurately weighed and dissolved in a mixture of water and mobile phase to a volume of 50 mL [6].
  • Assay Preparation: The contents of at least 5 capsules are blended with water to create a stock solution, which is then filtered and diluted with the mobile phase [6].
  • Calculation: The quantity of methacycline is calculated by comparing the chromatographic responses of the assay preparation and the standard preparation [6].

The following diagram outlines the core workflow of this assay procedure:

G start Start Assay prep_std Prepare Standard Solution 28 mg USP RS in 50 mL Mobile Phase start->prep_std prep_sample Prepare Assay Solution Blend capsule contents, filter, and dilute start->prep_sample hplc HPLC Analysis prep_std->hplc prep_sample->hplc calculate Calculate Quantity Compare chromatographic responses hplc->calculate end Result calculate->end

Guidance for Further Research

To build a comprehensive comparison guide, you may need to consult the primary pharmacopeia documents directly. Here are some suggestions:

  • Consult Full Monographs: The provided experimental protocol is a single example. For a complete comparison, you will need to obtain the full monographs for this compound from USP, BP, and European Pharmacopoeia (EP) to compare all required tests, acceptance criteria, and methodologies side-by-side.
  • Evaluate Secondary Standards: Note that the Pharmaceutical Secondary Standard from Sigma-Aldrich [5] is qualified for quality control and is multi-traceable to USP and EP primary standards. This can be a cost-effective alternative for routine use, while primary standards are typically required for regulatory testing.
  • Contact Suppliers Directly: For the most current information on availability, pricing, and Certificate of Analysis details, visit the official websites of USP, BP, and Sigma-Aldrich.

References

Methacycline hydrochloride certified reference material traceability

Author: Smolecule Technical Support Team. Date: February 2026

CRM Specification & Traceability

The table below outlines the core specifications for a Methacycline Hydrochloride Pharmaceutical Secondary Standard, which is a type of CRM.

Feature Specification
Product Name This compound (Pharmaceutical Secondary Standard) [1]
Certification Certified Reference Material (CRM) [1]
Primary Standard Traceability Multi-traceable to USP (USP 1397006) and EP primary standards [1]
Qualification Produced and certified per ISO 17034 & ISO/IEC 17025 [1]
Intended Use Quality control, pharma release testing, method development [1]
Analytical Techniques HPLC: suitable, Gas chromatography: suitable [1]

Associated Documentary Standards

For any CRM, the methods and specifications in documentary standards are critical. The USP Monograph for this compound Capsules provides official testing protocols. The workflow below summarizes the key analytical procedures from identification to assay.

Start Start: USP Monograph Analysis ID Identification (Method II under Identification-Tetracyclines) Start->ID Diss Dissolution Test (Apparatus 1, 100 rpm) Medium: Water ID->Diss Uniform Uniformity of Dosage Units Diss->Uniform Water Water Content Test (Not more than 7.5%) Uniform->Water AssayPrep Assay Preparation Water->AssayPrep Assay Assay (HPLC) Calculate quantity of Methacycline per capsule AssayPrep->Assay

The official methods require the use of a USP Reference Standard like USP this compound RS (Catalog #1397006) [2] [3] as the primary benchmark in analyses like the Assay and Dissolution tests [3].

Suggestions for Creating Your Comparison

Since a direct product comparison is not available, you can build one using the following approaches:

  • Consult Official Pharmacopoeias: Access the full texts of the United States Pharmacopeia (USP) and European Pharmacopoeia (EP). These documents define the mandatory quality benchmarks that any CRM must meet.
  • Procure Samples from Multiple Vendors: Source this compound CRMs from different reputable suppliers (e.g., other chemical distributors besides Sigma-Aldrich).
  • Conduct In-house Performance Testing: Use the methodologies outlined in the USP monograph (e.g., the HPLC assay) to test the samples you've acquired. Key performance indicators would include purity, accuracy, consistency between lots, and the clarity of the Certificate of Analysis (CoA).

References

Methacycline hydrochloride relative standard deviation 0.7%

Author: Smolecule Technical Support Team. Date: February 2026

RSD Data for Methacycline Hydrochloride

The following table summarizes the quantitative data from a study that developed a potentiometric sensor for analyzing this compound [1] [2]:

Parameter Value
Analyte This compound
Analytical Method Direct Potentiometry using an Internal Solid Contact Sensor
Reported RSD 0.7% (n=4)
Average Recovery 100.1%
Linear Concentration Range 6.4 × 10⁻⁶ M to 3.0 × 10⁻³ M
Detection Limit 4.4 × 10⁻⁶ M

This RSD of 0.7% indicates high precision and repeatability for this specific analytical method, suggesting the sensor produces very consistent results for the quantitative analysis of this compound in tablets [1] [2].

Experimental Protocol

The research employed a direct potentiometry method, which is an electrochemical technique used to determine the concentration of an ion in a solution. Below is a workflow of the sensor preparation and measurement process:

workflow Start Start: Sensor Preparation A Conducting Poly(pyrrole) (PPy) Solid Contact Material Start->A B Methacycline-Phosphotungstate (MC-PT) Ion Exchanger Start->B C Dibutyl Phthalate (DBP) Plasticizer Start->C D Combine to form Sensor: Pt/PPy/PVC(MC-PT) A->D B->D C->D E Prepare Sample Solution at pH 2.7 D->E F Perform Direct Potentiometry Measurement E->F G End: Quantitative Analysis of Methacycline HCl F->G

The experimental procedure can be summarized as follows [1] [2]:

  • Sensor Construction: The sensor was built with a platinum (Pt) base, using conducting poly(pyrrole) (PPy) as a solid contact material. The active component was a methacycline-phosphotungstate (MC-PT) ion exchanger embedded in a polyvinyl chloride (PVC) matrix, with dibutyl phthalate (DBP) acting as a plasticizer.
  • Measurement Conditions: The determination of this compound was carried out under optimized conditions of pH 2.7.
  • Performance: The sensor demonstrated a fast response time of less than 5 seconds and was successfully applied to the analysis of the drug in tablet formulations.

Interpretation and Comparison Context

  • Significance of a Low RSD: An RSD of 0.7% is considered very low in analytical chemistry, indicating that the measurement system is highly precise and reliable for this application [3].
  • Acknowledging the Data Gap: The search results do not contain RSD data for this compound using other common methods (like HPLC) or comparative RSD values for other tetracycline antibiotics. Therefore, a comprehensive performance comparison with other alternatives cannot be provided.

References

Methacycline hydrochloride selectivity coefficient determination

Author: Smolecule Technical Support Team. Date: February 2026

Performance and Selectivity of the Methacycline Electrode

The table below summarizes the key performance characteristics of a Methacycline hydrochloride ion-selective electrode based on an ion-pair compound of methacycline-tetraphenylborate (MC-TPB) and a PVC membrane plasticized with dioctylphtalate (DOP). The values were determined under optimized conditions (pH 2.6) [1].

Parameter Value
Linear Response Range 6.0 × 10⁻⁶ M to 3.0 × 10⁻² M
Slope (at 25°C) 52.9 mV per decade
Detection Limit 3.4 × 10⁻⁶ M
Response Time < 15 seconds
Working pH Range Up to pH 3

The selectivity of this electrode was evaluated against several common ions and excipients. The selectivity coefficient (log Kᵖᵒᵗ) indicates the electrode's response to an interfering ion (J) compared to the primary ion (Methacycline). A more negative value signifies better selectivity. The data shows excellent selectivity for the substances listed [1].

Interfering Ion (J) Selectivity Coefficient (log Kᵖᵒᵗ)
Na⁺ -4.32
K⁺ -4.18
Ca²⁺ -4.41
Lactose -3.82
Glucose -3.78
Soluble Starch -4.26
Citric Acid -3.65

Experimental Protocol for Selectivity Determination

The methodology for fabricating the electrode and determining its selectivity coefficients is as follows [1]:

  • Electrode Fabrication: The sensing membrane was prepared with a composition of 0.5 wt% MC-TPB (electroactive material), 31.5 wt% PVC (polymer matrix), and 67.8 wt% DOP (plasticizer), dissolved in tetrahydrofuran (THF). This mixture was poured into a dish, the THF was allowed to evaporate to form a thin membrane, which was then mounted on a PVC tube. The electrode was conditioned in a 1.0 × 10⁻³ M this compound solution for 2 hours before use [1].
  • EMF Measurements: Potentiometric measurements were carried out using the Methacycline-selective electrode as the indicating electrode and a saturated calomel electrode (SCE) as the reference. The electromotive force (emf) was measured with a precision pH meter [1].
  • Selectivity Coefficient Determination: The separate solution method was used to calculate the selectivity coefficients (( K^{pot}_{MC, J} )). This involved measuring the emf values of separate solutions, each containing the primary ion (Methacycline) or a potential interfering ion at the same concentration. The coefficients were then calculated using a specific formula that compares the potential response between the primary and interfering ions [1].

The workflow for this experimental process is summarized in the diagram below.

Start Start Electrode Fabrication A Prepare PVC Cocktail (0.5% MC-TPB, 31.5% PVC, 67.8% DOP) Start->A B Cast Membrane (Pour into dish, evaporate THF) A->B C Assemble Electrode (Glue membrane to PVC tube) B->C D Condition Electrode (Soak in 1.0×10⁻³ M MC solution for 2h) C->D E Perform EMF Measurements D->E F Prepare Test Solutions (Methacycline and interfering ions) E->F G Measure Potential (vs. Saturated Calomel Reference Electrode) F->G H Calculate Selectivity Coefficient G->H I Use Separate Solution Method (Apply emf values to formula) H->I J Log K_pot = (E_J - E_MC) / S I->J

Comparison with Other Methacycline Electrodes

The same research also developed and briefly characterized electrodes using different ion-pair compounds. The MC-TPB-based electrode (Electrode A) showed superior performance, as summarized below [1].

Electrode Electroactive Material Plasticizer Linear Range (M) Slope (mV/decade)
Electrode A Methacycline-Tetraphenylborate (MC-TPB) Dioctylphtalate (DOP) 6.0×10⁻⁶ to 3.0×10⁻² 52.9
Electrode B Methacycline-Silicotungstate (MC-SiT) Dioctylphtalate (DOP) 3.0×10⁻⁵ to 3.0×10⁻² 38.5
Electrode C Methacycline-Phosphotungstate (MC-PT) Dibutyl Phthalate (DBP) 8.0×10⁻⁵ to 3.0×10⁻² 26.5

Key Takeaways for Researchers

  • Proven Pharmaceutical Application: The MC-TPB electrode was successfully applied to determine this compound in commercial tablets via direct potentiometry, yielding recovery rates of 99.2–101.2% and results in good agreement with official HPLC methods [1].
  • Critical Parameter Control: The electrode's performance is highly dependent on pH. Potential response is stable only at pH ≤ 3; at higher pH levels, the response becomes unstable, likely due to the drug's dissociation [1].
  • Consider the Reference: This data is from a 2002 publication. While the experimental principles remain valid, more recent materials or methods for tetracycline analysis (e.g., LC-MS/MS) may be available [1] [2].

References

Methacycline hydrochloride membrane electrode performance validation

Author: Smolecule Technical Support Team. Date: February 2026

Performance Data Summary

The table below summarizes the key performance characteristics of the methacycline hydrochloride ion-selective PVC membrane electrode as reported in the study [1].

Performance Characteristic Result / Value
Electroactive Material Methacycline-tetraphenylborate (MC-TPB) ion-pair [1]
Plasticizer Dioctyl phthalate (DOP) [1]
Optimal pH Condition pH 2.6 [1]
Linear Response Range ( 6.0 \times 10^{-6} , \text{M} ) to ( 3.0 \times 10^{-2} , \text{M} ) [1]
Slope (at 25°C) 52.9 mV per decade [1]
Detection Limit ( 3.4 \times 10^{-6} , \text{M} ) [1]
Response Time < 15 seconds [1]
Recovery 99.2% to 101.2% [1]
Comparison Method Official high-performance liquid chromatography (HPLC) method [1]
Application Example Determination in pharmaceutical tablet formulations [1]

Experimental Protocols and Methodology

Here are the detailed experimental protocols for fabricating and validating the this compound membrane electrode [1]:

  • Electrode Fabrication

    • Preparation of Ion-Pair: The electroactive material, methacycline-tetraphenylborate (MC-TPB), is prepared by mixing 20 mL of 0.01 M methacycline solution with 25 mL of 0.01 M sodium tetraphenylborate solution. The resulting precipitate is filtered, washed with water, and dried at 60°C [1].
    • Membrane Cocktail: A membrane cocktail is prepared by dissolving 0.5 mg of MC-TPB, 31.5 mg of PVC, and 68.0 mg of DOP plasticizer in 2.5 mL of tetrahydrofuran (THF) [1].
    • Casting the Membrane: The mixture is poured into a glass dish (approx. 4 cm diameter) and left to dry at room temperature, forming the sensing membrane [1].
    • Electrode Assembly: A disc of the membrane is attached to a PVC tube. The internal reference system uses an Ag/AgCl wire and an internal filling solution of ( 1.0 \times 10^{-3} , \text{M} ) this compound [1].
    • Conditioning: The assembled electrode is conditioned by soaking in a ( 1.0 \times 10^{-3} , \text{M} ) this compound solution for 2 hours before use [1].
  • Validation and Measurement

    • EMF Measurement: The potential (EMF) is measured at room temperature in a cell comprising the methacycline electrode and a saturated calomel reference electrode (SCE) [1].
    • Analysis of Tablets: For pharmaceutical analysis, tablets are dissolved in a background solution (HCl, pH 2.6). The solution is diluted, and the methacycline content is determined by direct potentiometry [1].

Electrode Fabrication Workflow

The following diagram illustrates the key stages in constructing and using the this compound membrane electrode.

G cluster_0 Stage 1: Ion-Pair Preparation cluster_1 Stage 2: Membrane Casting cluster_2 Stage 3: Electrode Assembly cluster_3 Stage 4: Potentiometric Measurement A1 Mix MC and TPB solutions A2 Filter and wash precipitate A1->A2 A3 Dry MC-TPB ion-pair A2->A3 B1 Dissolve MC-TPB, PVC, DOP in THF A3->B1 B2 Pour cocktail into dish B1->B2 B3 Dry to form PVC membrane B2->B3 C1 Cut membrane and glue to PVC tube B3->C1 C2 Add internal filling solution C1->C2 C3 Condition electrode for 2 hours C2->C3 D1 Immerse in sample solution C3->D1 D2 Measure EMF vs. SCE D1->D2 D3 Calculate concentration D2->D3 End End: Validated Result D3->End Start Start: Raw Materials Start->A1

Key Considerations for Researchers

  • Primary Use Case: This electrode is well-suited for direct, rapid analysis of this compound in pharmaceutical formulations like tablets, offering a simpler and faster alternative to HPLC [1].
  • Critical Parameter Control: The electrode's performance is sensitive to pH when pH > 3, so the analytical procedure must strictly maintain the recommended pH of 2.6 [1].
  • Comparative Context: The provided data is from a single, foundational study [1]. For a comprehensive comparison with other alternatives, you may need to consult more recent literature on other tetracycline-selective electrodes or modern analytical methods.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

7

Exact Mass

478.1142934 Da

Monoisotopic Mass

478.1142934 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9GJ0N7ZAP0

Related CAS

914-00-1 (Parent)

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Rauthan M, Pilon M. A chemical screen to identify inducers of the mitochondrial unfolded protein response in C. elegans. Worm. 2015 Oct 2;4(4):e1096490. doi: 10.1080/21624054.2015.1096490. eCollection 2015 Oct-Dec. PubMed PMID: 27123370; PubMed Central PMCID: PMC4826155.
2: Sun XX, Aboul-Enein HY. Quantitative analysis of methacycline hydrochloride by direct potentiometry using the internal solid contact sensor. Anal Sci. 2007 Feb;23(2):231-3. PubMed PMID: 17297239.
3: Podhorniak LV, Leake S, Schenck FJ. Stability of tetracycline antibiotics in raw milk under laboratory storage conditions. J Food Prot. 1999 May;62(5):547-8. PubMed PMID: 10340680.
4: Saha U, Sen AK, Das TK, Bhowal SK. Spectrophotometric determination of tetracyclines in pharmaceutical preparations, with uranyl acetate. Talanta. 1990 Dec;37(12):1193-6. PubMed PMID: 18965095.
5: Saha U. Colorimetric determination of tetracycline derivatives in pharmaceutical preparations. J Assoc Off Anal Chem. 1989 Mar-Apr;72(2):242-4. PubMed PMID: 2708271.
6: Hügel HE, Schinko H, Bischof HP. [Drug induced esophageal ulcers]. Z Gastroenterol. 1982 Oct;20(10):599-603. German. PubMed PMID: 7157902.
7: Berezovskaia LN, Grakovskaia LK, Nesterova LIa. [Comparative evaluation of methacycline hydrochloride capsules and tablets according to their dissolubility and rate of solution]. Antibiotiki. 1979 Aug;24(8):604-8. Russian. PubMed PMID: 485108.
8: Miyazaki S, Nakano M, Arita T. A comparison of bioavailability of free bases and hydrochloride salts of chlortetracycline, demethylchlortetracycline, and methacycline. Chem Pharm Bull (Tokyo). 1975 Sep;23(9):2151-5. PubMed PMID: 810254.
9: Miyazaki S, Nakano M, Arita T. A comparison of solubility characteristics of free bases and hydrochloride salts of tetracycline antibiotics in hydrochloric acid solutions. Chem Pharm Bull (Tokyo). 1975 Jun;23(6):1197-204. PubMed PMID: 241499.
10: Kahán IL, Hammer H. The parenteral application of a new metacycline preparation, tri-metacycline. Arzneimittelforschung. 1975 Feb;25(2):234-7. PubMed PMID: 804312.
11: Malone DN, Gold JC, Grant IW. A comparative study of ampicillin, tetracycline hydrochloride, and methacycline hydrochloride in acute exacerbations of chronic bronchitis. Lancet. 1968 Sep 14;2(7568):594-6. PubMed PMID: 4175157.
12: Bush AM. An evaluation of methacycline hydrochloride (6 methylene oxytetracycline). N Z Med J. 1967 Apr;66(416):240-3. PubMed PMID: 4165256.
13: Weitman J. [Clinical study of methacycline hydrochloride in 85 cases of acute medico-surgical infections of various etiologies]. Rev Med Chil. 1966 Sep;94(9):569-71. Spanish. PubMed PMID: 5991499.
14: Ekmekci A, Kuyumciyan K, Agbaba O, Pinhas R, Alothman I, Prifti J. [Clinical results with a new antibiotic, methacycline hydrochloride (Rondomycin)]. Turk Tip Cemiy Mecm. 1966 Jul;32(7):435-42. Turkish. PubMed PMID: 5929088.

Explore Compound Types